molecular formula C7H7BClFO3 B1450952 4-Chloro-2-fluoro-3-methoxyphenylboronic acid CAS No. 944129-07-1

4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Cat. No.: B1450952
CAS No.: 944129-07-1
M. Wt: 204.39 g/mol
InChI Key: GDJCQSNQOHRAGY-UHFFFAOYSA-N
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Description

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a useful research compound. Its molecular formula is C7H7BClFO3 and its molecular weight is 204.39 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
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InChI

InChI=1S/C7H7BClFO3/c1-13-7-5(9)3-2-4(6(7)10)8(11)12/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDJCQSNQOHRAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)OC)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20657510
Record name (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
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Molecular Weight

204.39 g/mol
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CAS No.

944129-07-1
Record name B-(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
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Record name 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
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Record name (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
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Record name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid
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Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

In the landscape of contemporary organic chemistry, the strategic use of highly functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, this compound, identified by its CAS Number 944129-07-1 , has emerged as a pivotal intermediate.[1][2][3] Its unique substitution pattern—featuring a chlorine atom, a fluorine atom, and a methoxy group on a phenylboronic acid scaffold—offers a confluence of steric and electronic properties that are highly sought after by researchers in agrochemical synthesis and pharmaceutical drug development.[4][5]

This guide provides an in-depth examination of this compound, from its fundamental properties and synthesis to its core applications, particularly its role in the Nobel Prize-winning Suzuki-Miyaura coupling reaction. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the technical knowledge required to effectively and safely utilize this versatile reagent.

Physicochemical and Safety Profile

A thorough understanding of a reagent's properties is the foundation of its successful application and safe handling. The key characteristics of this compound are summarized below.

Table 1: Core Properties and Specifications
PropertyValueSource(s)
CAS Number 944129-07-1[1][2][3]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[1][3]
Molecular Formula C₇H₇BClFO₃[1][3]
Molecular Weight 204.39 g/mol [1][3]
Typical Purity ≥95-98%[1][2]
Physical Form Solid[1]
Storage Conditions Sealed in dry, 2-8°C[1]
Table 2: GHS Safety and Hazard Information
Hazard ClassPictogramSignal WordHazard Statement
Serious Eye Damage/IrritationGHS07WarningH319: Causes serious eye irritation
Acute Toxicity (Oral)GHS07WarningH302: Harmful if swallowed
Specific target organ toxicityGHS07WarningMay cause respiratory irritation

Data aggregated from multiple supplier safety data sheets.[1][6][7]

Expert Insight on Handling: The primary hazards associated with this compound are irritation to the eyes, skin, and respiratory system.[6][7][8] Therefore, adherence to standard laboratory safety protocols is non-negotiable. Always handle this reagent within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side-shields, nitrile gloves, and a lab coat.[6][7] In case of accidental contact, follow the first-aid measures outlined in the material's Safety Data Sheet (SDS).[7]

Synthesis and Isolation: A Step-by-Step Workflow

The most prevalent synthetic route to this compound involves a directed ortho-metalation (DoM) of a substituted anisole precursor, followed by quenching with a boron electrophile. This method provides a high yield of the desired product.[9][10]

The logical flow of this synthesis is dictated by the need to introduce the boronic acid group at a specific position on the aromatic ring. The methoxy group on the starting material, 2-chloro-6-fluoroanisole (2,6-CFA), is a powerful ortho-directing group for lithiation. The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) at very low temperatures is critical to deprotonate the ring regioselectively without side reactions.

Diagram 1: Synthetic Workflow

cluster_synthesis Synthesis & Isolation Workflow start Start: 2-Chloro-6-fluoroanisole (2,6-CFA) lithiation Lithiation (n-BuLi, Anhydrous DME, -78°C) start->lithiation Step 1 boronation Boronation (B(OMe)₃, -70°C to RT) lithiation->boronation Step 2 hydrolysis Basic Hydrolysis (aq. NaOH) boronation->hydrolysis Step 3 acidification Acidification (aq. HCl) hydrolysis->acidification Step 4 extraction Isolation (Solvent Extraction / Crystallization) acidification->extraction Step 5 product Product: 4-Chloro-2-fluoro-3- methoxyphenylboronic acid extraction->product Pd0 Pd(0)L₂ PdII_RX R¹-Pd(II)L₂-X Pd0->PdII_RX R¹-X PdII_R1R2 R¹-Pd(II)L₂-R² PdII_RX->PdII_R1R2 R²B(OH)₂ (Base) OA Oxidative Addition PdII_R1R2->Pd0 R¹-R² TM Transmetalation RE Reductive Elimination

References

A Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a key building block in modern organic synthesis. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic protocols, and critical applications, grounding all information in authoritative references. We will explore the compound's unique properties, delve into the causality behind its synthesis and reactivity, and provide actionable protocols for its use, particularly in the context of palladium-catalyzed cross-coupling reactions.

Core Physicochemical and Structural Characteristics

This compound is a polysubstituted aromatic compound whose utility is defined by the interplay of its functional groups. The boronic acid moiety is the primary reactive site for cross-coupling reactions, while the chloro, fluoro, and methoxy substituents modulate the electronic properties of the phenyl ring, influencing reactivity, and providing vectors for further functionalization or specific steric and electronic interactions in a target molecule.

Chemical Identity and Properties

A summary of the compound's key identifiers and physical properties is presented below. This data is essential for accurate experimental design, reaction stoichiometry calculations, and safety assessments.

PropertyValueReference(s)
CAS Number 944129-07-1[1][2]
Molecular Formula C₇H₇BClFO₃[2]
Molecular Weight 204.39 g/mol [2]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[2]
Physical Form Solid (typically a white powder)
Typical Purity ≥95-98%[1]
Storage Conditions Sealed in a dry environment, recommended at 2-8°C
Structural Influence on Reactivity

The substitution pattern is critical. The fluorine atom at the 2-position, ortho to the boronic acid, can influence the dihedral angle of the phenyl ring and the boronic acid group, potentially affecting the rate of transmetalation in cross-coupling reactions. The electron-withdrawing nature of the chloro and fluoro substituents, combined with the electron-donating methoxy group, creates a unique electronic environment that is crucial for its application in the synthesis of complex molecules like herbicides.[3][4]

Synthesis and Purification Protocol

The synthesis of this compound is typically achieved via a directed ortho-metalation pathway, a powerful strategy for functionalizing aromatic rings with high regioselectivity.

Principle of Synthesis: Directed ortho-Metalation

The synthetic route leverages the starting material 2-chloro-6-fluoroanisole (2,6-CFA).[3][5] The methoxy group is a potent directed metalation group (DMG). In the presence of a strong organolithium base like n-butyllithium (n-BuLi), the base coordinates to the oxygen of the methoxy group, directing the deprotonation to the adjacent ortho position (C3). The presence of the fluoro and chloro groups also activates the ring towards metalation.

This lithiation must be performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted nucleophilic attack on the aromatic ring.[5] The resulting aryllithium intermediate is then quenched with an electrophilic boron source, typically trimethyl borate, to form a boronate ester. Subsequent acidic workup hydrolyzes the ester to yield the final boronic acid.[3][5]

Detailed Synthesis Protocol

This protocol is adapted from methodologies described in the patent literature.[5][6]

Materials:

  • 2-chloro-6-fluoroanisole (2,6-CFA)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes)

  • Trimethyl borate (B(OMe)₃)

  • 6N Hydrochloric Acid (HCl)

  • Acetonitrile (MeCN)

  • Sodium Chloride (NaCl)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a 3-neck round-bottom flask dried overnight and equipped with a thermocouple, magnetic stir bar, and nitrogen inlet, dissolve 2,6-CFA (1 equivalent) in anhydrous DME.

  • Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Once the internal temperature stabilizes, slowly add n-BuLi (1.15 equivalents) dropwise via syringe pump over approximately 45 minutes, ensuring the temperature does not exceed -70 °C. Stir the resulting mixture at this temperature for 1.5-2 hours.

  • Borylation: While maintaining the low temperature, add trimethyl borate (1.2 equivalents) dropwise. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and Workup: Cool the mixture in an ice bath and cautiously quench by adding 6N HCl. Transfer the mixture to a separatory funnel.

  • Isolation: Add acetonitrile (MeCN) to the mixture. Since water and MeCN are miscible, a single phase may be observed. Add solid sodium chloride (NaCl) until the solution is saturated. This will force the formation of two distinct layers (a "salting out" effect).

  • Extraction: Separate the layers. The product will preferentially partition into the acetonitrile layer. Extract the aqueous layer again with MeCN to maximize recovery.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate to dryness under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be further purified by recrystallization if necessary, though this procedure often yields a product of high purity (e.g., 93% yield reported).[5]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Isolation Stage A 1. Dissolve 2,6-CFA in anhydrous DME B 2. Cool to -78 °C A->B C 3. Add n-BuLi dropwise (Lithiation) B->C D 4. Add Trimethyl Borate (Borylation) C->D E 5. Warm to RT and stir overnight D->E F 6. Quench with 6N HCl E->F Reaction Complete G 7. Add MeCN & Saturated NaCl F->G H 8. Separate MeCN layer G->H I 9. Dry (MgSO4) & Concentrate H->I J 10. Isolate Solid Product I->J

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Applications

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[3] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, particularly for creating biaryl or vinyl-aryl structures.[7]

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like our title boronic acid) with an organohalide or triflate, catalyzed by a palladium(0) complex.[8] The reaction requires a base to activate the boronic acid, facilitating the transmetalation step.[9]

The Catalytic Cycle:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex.

  • Transmetalation: The base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-chloro-2-fluoro-3-methoxyphenyl moiety) to the Pd(II) complex, displacing the halide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the product and regenerating the Pd(0) catalyst.[8]

Suzuki_Cycle center Pd(II) Pd0 Pd(0)L_n OA Ar-Pd(II)-X Pd0->OA Oxidative Addition (Ar-X) TM Ar-Pd(II)-Ar' OA->TM Transmetalation (Ar'-B(OH)₂ + Base) Prod Ar-Ar' TM->Prod Reductive Elimination Prod->Pd0 Catalyst Regeneration

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling

Objective: To couple this compound with a generic aryl bromide (e.g., 4-bromoanisole).

Materials:

  • This compound (1.2 equivalents)

  • 4-Bromoanisole (1.0 equivalent)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Tricyclohexylphosphine (PCy₃, 4 mol%) or similar ligand

  • Potassium Phosphate (K₃PO₄, 2.0 equivalents)

  • Toluene and Water (e.g., 10:1 ratio)

Procedure:

  • Reaction Setup: To an oven-dried flask, add the aryl bromide, boronic acid, potassium phosphate, and palladium catalyst/ligand.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add the degassed solvent mixture (Toluene/Water) via cannula.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.

Documented Applications
  • Agrochemicals: This boronic acid is a documented intermediate in the synthesis of Arylex™, a potent herbicide used for controlling dicot weeds.[3][4] Its specific substitution pattern is crucial for the final molecule's biological activity.

  • Drug Discovery and Materials Science: While specific drug candidates containing this exact fragment are not widely published, related fluorinated and methoxylated phenylboronic acids are invaluable in medicinal chemistry and materials science.[10] They are used to construct molecules for targeted cancer therapies, advanced polymers, and organic electronics, highlighting the potential of this building block for creating novel, high-value compounds.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety. The compound is classified as hazardous, and users must consult the supplier-specific Safety Data Sheet (SDS) before use.

GHS Hazard Information

The compound is associated with the following GHS classifications, though variations may exist between suppliers.[2][11]

Hazard CodeDescriptionPictogram
H302Harmful if swallowedGHS07
H319Causes serious eye irritationGHS07
Also ReportedH301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage)(Varies)
Safe Handling and Emergency Procedures
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[11]

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[12] Avoid formation of dust and aerosols.[11]

  • First Aid (Consult SDS for full details):

    • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[11]

    • Skin Contact: Wash off with soap and plenty of water.[12]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[11]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[11]

Conclusion

This compound is a highly functionalized and valuable reagent for synthetic chemistry. Its utility is primarily demonstrated through its efficient participation in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its synthesis via directed ortho-metalation, its reactivity profile, and stringent adherence to safety protocols allows researchers to effectively leverage this compound in the development of novel agrochemicals, pharmaceuticals, and advanced materials.

References

An In-depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic acid: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-chloro-2-fluoro-3-methoxyphenylboronic acid, a versatile substituted phenylboronic acid of significant interest to researchers and professionals in organic synthesis, drug discovery, and agrochemical development. We will delve into its molecular structure, detailed synthetic protocols, spectroscopic characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 944129-07-1, is a trifunctionalized aromatic boronic acid.[1][2][3][4] Its unique substitution pattern, featuring a chloro, a fluoro, and a methoxy group on the phenyl ring, imparts specific steric and electronic properties that are highly valuable in contemporary organic synthesis.

The presence of the electron-withdrawing fluorine and chlorine atoms, combined with the electron-donating methoxy group, creates a nuanced electronic environment on the aromatic ring. This electronic profile, along with the steric hindrance provided by the ortho-fluoro and methoxy substituents relative to the boronic acid moiety, significantly influences its reactivity in cross-coupling reactions.

PropertyValueSource
CAS Number 944129-07-1[1][2][4]
Molecular Formula C7H7BClFO3[1][4][5]
Molecular Weight 204.39 g/mol [5]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[1][4]
Appearance White to off-white solid[1]
Storage Temperature 2-8°C, sealed in dry conditions[1]

Figure 1: Molecular Structure of this compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through a directed ortho-metalation (DoM) strategy, followed by borylation. The process begins with the commercially available starting material, 2-chloro-6-fluoroanisole.

Synthetic Protocol

The following protocol is a representative procedure for the synthesis of this compound:

Step 1: Lithiation

  • To a solution of 2-chloro-6-fluoroanisole in an anhydrous ethereal solvent such as tetrahydrofuran (THF) or diethyl ether, cooled to -78 °C under an inert atmosphere (e.g., nitrogen or argon), is added a solution of n-butyllithium (n-BuLi) in hexanes dropwise.

  • The reaction mixture is stirred at -78 °C for a specified period to ensure complete lithiation at the position ortho to the methoxy group and meta to the chloro and fluoro substituents.

Step 2: Borylation

  • A trialkyl borate, typically trimethyl borate or triisopropyl borate, is added dropwise to the cooled reaction mixture.

  • The reaction is allowed to slowly warm to room temperature and stirred overnight.

Step 3: Hydrolysis and Work-up

  • The reaction is quenched by the addition of an aqueous acid, such as hydrochloric acid (HCl).

  • The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and concentrated under reduced pressure to yield the crude product.

Step 4: Purification

  • The crude this compound can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Synthesis_Workflow start Start: 2-Chloro-6-fluoroanisole lithiation Step 1: Lithiation - Anhydrous THF - n-BuLi, -78°C start->lithiation borylation Step 2: Borylation - Trimethyl borate, -78°C to RT lithiation->borylation hydrolysis Step 3: Hydrolysis & Work-up - Aqueous HCl - Extraction with Ethyl Acetate borylation->hydrolysis purification Step 4: Purification - Recrystallization or - Column Chromatography hydrolysis->purification product Product: This compound purification->product

Figure 2: General synthesis workflow for this compound.

Spectroscopic Characterization

The structural elucidation and purity assessment of this compound are confirmed through various spectroscopic techniques.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will typically show signals for the aromatic protons, the methoxy protons, and the acidic protons of the boronic acid group. The coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, with the chemical shifts influenced by the attached functional groups.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretch of the boronic acid, the C-O stretch of the methoxy group, and the C-Cl and C-F bonds.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound, with the mass-to-charge ratio (m/z) of the molecular ion peak corresponding to the calculated molecular weight.[6]

A detailed interpretation of the spectra can be found from various chemical data providers.[7]

Applications in Organic Synthesis: The Suzuki-Miyaura Coupling

This compound is a prominent coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation. This palladium-catalyzed cross-coupling reaction is widely employed in the synthesis of biaryls, polyolefins, and styrenes.

The general mechanism of the Suzuki-Miyaura coupling involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl or vinyl halide.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically requiring activation by a base.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, regenerating the Pd(0) catalyst.

The specific substitution pattern of this compound can influence the efficiency and outcome of the Suzuki-Miyaura reaction. The steric bulk near the boronic acid moiety can affect the rate of transmetalation, while the electronic nature of the ring can modulate the reactivity of the aryl group.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar'-X ArX Ar'-X ArBOH Ar-B(OH)₂ Transmetalation Transmetalation ArBOH->Transmetalation Base Base Base->Transmetalation Product Ar-Ar' OxAdd->Transmetalation L_n-Pd(II)-X      |     Ar' RedElim Reductive Elimination Transmetalation->RedElim L_n-Pd(II)-Ar      |     Ar' RedElim->Pd0 Ar-Ar'

Figure 3: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Applications in Agrochemicals and Drug Discovery

The utility of this compound extends to the synthesis of biologically active molecules.

Agrochemicals

A significant application of this boronic acid is as a key intermediate in the synthesis of certain herbicides.[8][9] Its incorporation into the final molecular structure is crucial for the herbicidal activity of the compound. The synthesis of 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate and 2-(4-chloro-2-fluoro-3-methoxyphenyl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are effective herbicides, relies on this specific building block.[10]

Drug Discovery
  • Potency: The substituents can influence the binding affinity of the molecule to its biological target.

  • Selectivity: The specific substitution pattern can enhance selectivity for the desired target over off-targets.

  • Pharmacokinetics: The lipophilicity and metabolic stability of a compound can be modulated by the presence of the chloro, fluoro, and methoxy groups.

This boronic acid serves as a valuable tool for medicinal chemists in lead optimization and the development of new chemical entities. The synthesis of complex molecules, such as the tyrosine kinase inhibitor Axitinib, often involves multiple cross-coupling reactions where similar boronic acid derivatives are crucial.[2][8][11][12]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: It is classified as an irritant and may cause skin, eye, and respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, should be worn.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials. Recommended storage is at 2-8°C.[1]

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[13]

Conclusion

This compound is a strategically important building block in modern organic synthesis. Its well-defined structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an invaluable tool for constructing complex molecular architectures. Its application in the synthesis of herbicides highlights its commercial relevance, while its potential as a scaffold in drug discovery underscores its significance in medicinal chemistry. A thorough understanding of its synthesis, characterization, and reactivity is essential for any researcher or professional working in these fields.

References

A Technical Guide to (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid: Synthesis, Characterization, and Application in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, a critical building block for professionals in pharmaceutical research, medicinal chemistry, and materials science. We will explore its synthesis, key physicochemical properties, and a detailed, field-proven protocol for its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry.

Nomenclature and Physicochemical Properties

Accurate identification and understanding of a reagent's properties are paramount for reproducible and successful experimentation.

IUPAC Name

The correct and systematically generated IUPAC name for the topic compound is (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid [1][2]. This nomenclature precisely describes the arrangement of substituents on the phenylboronic acid core.

Chemical Structure and Properties

The compound's structure features a phenyl ring substituted with a boronic acid group, a chlorine atom, a fluorine atom, and a methoxy group. This specific substitution pattern imparts unique electronic and steric properties, making it a valuable synthon for introducing this moiety into larger, more complex molecules. Key properties are summarized below.

PropertyValueSource
CAS Number 944129-07-1[1]
Molecular Formula C₇H₇BClFO₃[1]
Molecular Weight 204.39 g/mol [1]
Physical Form Solid
Storage Sealed in dry, 2-8°C
GHS Hazard H319: Causes serious eye irritation[1]

Synthesis and Purification Protocol

The synthesis of (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid is typically achieved via a directed ortho-metalation followed by borylation. This method provides high regioselectivity, which is crucial for producing the desired isomer.

Causality in Experimental Design

The described protocol relies on the acidic nature of the proton ortho to the fluorine atom in the starting material, 2-chloro-6-fluoroanisole (2,6-CFA). The strongly basic n-butyllithium (n-BuLi) selectively deprotonates this position, creating a lithiated intermediate. This intermediate is then quenched with an electrophilic boron source, trimethyl borate, to form the boronate ester, which is subsequently hydrolyzed to the desired boronic acid[3][4][5].

  • Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards protic sources, including water. All glassware must be flame- or oven-dried, and reactions must be conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the reagent and ensure high yields.

  • Low Temperature: The lithiation step is highly exothermic and is performed at very low temperatures (-78 °C, typically using a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium reagent or unwanted reactions with other functional groups[4].

Synthetic Workflow Diagram

The following diagram illustrates the key stages of the synthesis, from starting material to the final, purified product.

SynthesisWorkflow cluster_synthesis Synthesis Phase cluster_workup Workup & Isolation Phase Start 2-Chloro-6-fluoroanisole (Starting Material) Lithiation Lithiation with n-BuLi (-78 °C, Anhydrous THF) Start->Lithiation 1. Borylation Borylation with B(OMe)₃ Lithiation->Borylation 2. Hydrolysis Aqueous NaOH Hydrolysis Borylation->Hydrolysis 3. Acidification Acidification with HCl(aq) Hydrolysis->Acidification 4. Quench & pH Adjust Extraction Extraction with MeCN (Salting out with NaCl) Acidification->Extraction 5. Drying Drying and Concentration Extraction->Drying 6. Product (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid (Final Product) Drying->Product 7.

Caption: Workflow for the synthesis and isolation of the target boronic acid.

Step-by-Step Synthesis Protocol[5]
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add 2-chloro-6-fluoroanisole (1 equivalent) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 equivalents, 2.5 M in hexanes) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir the mixture for 1 hour at -78 °C after the addition is complete.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.4 equivalents) dropwise, again maintaining a temperature below -65 °C.

  • Warm-up: After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature overnight.

  • Hydrolysis: Carefully quench the reaction by adding 1N sodium hydroxide (NaOH) solution dropwise. Stir for 1.5 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with an organic solvent like tert-butyl methyl ether (TBME) to remove impurities.

  • Acidification: Acidify the aqueous layer with 6N hydrochloric acid (HCl).

  • Extraction: Add acetonitrile (MeCN) to the acidified aqueous solution. Since MeCN and water are miscible, add solid sodium chloride (NaCl) to saturate the aqueous layer, forcing the separation of the two phases.

  • Isolation: Separate the MeCN layer containing the product. Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the product as a white solid.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for forming carbon-carbon bonds.[6][7] This boronic acid is an excellent coupling partner for synthesizing biaryl structures, which are prevalent in many pharmaceutical compounds.[8]

The Catalytic Cycle: Mechanism of Action

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states[7][9].

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide coupling partner, forming a Pd(II) complex.[6][7]

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (the 4-chloro-2-fluoro-3-methoxyphenyl moiety) to the palladium center, displacing the halide.[7][10] The base is crucial for forming a more nucleophilic "ate" complex of the boronic acid, facilitating this step.[10]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[6][7]

Suzuki-Miyaura Catalytic Cycle Diagram

SuzukiCycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->OxAdd Oxidative Addition Transmetal Ar¹-Pd(II)L₂-Ar² (Di-organo Complex) OxAdd->Transmetal Transmetalation Transmetal->Pd0  Regeneration Product Ar¹-Ar² (Coupled Product) Transmetal->Product Reductive Elimination ArylHalide Ar¹-X ArylHalide->OxAdd BoronicAcid Ar²-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Coupling Protocol

This protocol provides a general procedure for coupling (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid with a generic aryl bromide.

  • Reaction Setup: In a reaction vessel suitable for heating (e.g., a microwave vial or Schlenk tube), combine (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid (1.2 equivalents), the aryl bromide (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

  • Catalyst and Ligand: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents).

  • Solvent Addition: Add a deoxygenated solvent mixture. A common system is a 4:1 mixture of 1,4-dioxane and water.[6]

  • Inert Atmosphere: Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen) for 5-10 minutes to remove oxygen, which can deactivate the catalyst.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Safety and Handling

(4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid is an irritant, particularly to the eyes.[1] Standard personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.[11] Handle the solid powder in a well-ventilated area or a fume hood to avoid inhalation.[11][12] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[11][12]

References

A Technical Guide to the Solubility of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a key building block in modern synthetic chemistry, particularly in the synthesis of complex organic molecules and active pharmaceutical ingredients. A thorough understanding of its solubility in various organic solvents is critical for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. In the absence of extensive published quantitative data for this specific molecule, this guide synthesizes information from analogous boronic acids, outlines a robust experimental protocol for solubility determination, and discusses the key factors influencing its dissolution in organic media.

Introduction to this compound

This compound, with the chemical formula C7H7BClFO3 and a molecular weight of 204.39 g/mol , is a substituted phenylboronic acid.[1][2] Its structure, featuring a halogenated and methoxy-substituted aromatic ring, makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions and other metal-catalyzed transformations.[3] The boronic acid moiety, -B(OH)2, is key to its reactivity and also significantly influences its physical properties, including solubility.

Boronic acids are known for their unique chemical behavior. They are Lewis acids and can form esters with diols. A crucial aspect of their chemistry is the tendency to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[4][5] This equilibrium between the monomeric acid and the trimeric boroxine can complicate physical property measurements, including solubility, as the two forms may exhibit different solubilities.[4]

Challenges in Determining Boronic Acid Solubility

  • Dehydration to Boroxines: As mentioned, the equilibrium between the boronic acid and its corresponding boroxine can be influenced by the solvent and temperature.[4][5] Since the boroxine has a different molecular structure and polarity, its solubility will differ from the monomeric acid, leading to potentially variable and hard-to-reproduce measurements.[4]

  • Influence of Substituents: The nature and position of substituents on the phenyl ring have a significant impact on the solubility of boronic acids.[5] The chloro, fluoro, and methoxy groups on the target molecule all contribute to its overall polarity and potential for intermolecular interactions.

  • Micelle Formation: Some boronic acids have been observed to form micellar systems, which can further complicate the determination of their true molecular solubility.[4]

Given these challenges, an experimental approach is often necessary to determine the solubility of a specific boronic acid in a solvent of interest for a particular application.

Expected Solubility Profile: A Qualitative Overview

Based on the general principles of solubility ("like dissolves like") and data for structurally related phenylboronic acids, we can predict the general solubility behavior of this compound.[4][7][8]

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighThese solvents are highly polar and can act as hydrogen bond acceptors, effectively solvating the hydroxyl groups of the boronic acid.
Ethers Tetrahydrofuran (THF), Diethyl Ether, DioxaneModerate to HighEthers are good solvents for many boronic acids.[4] They can act as hydrogen bond acceptors.
Ketones Acetone, 3-PentanoneModerate to HighSimilar to ethers, ketones are effective solvents for phenylboronic acid.[4]
Alcohols Methanol, EthanolModerateThe hydroxyl groups of alcohols can act as both hydrogen bond donors and acceptors, facilitating dissolution. However, the potential for esterification with the boronic acid exists, especially at elevated temperatures or in the presence of a catalyst.
Chlorinated Dichloromethane (DCM), ChloroformLow to ModerateWhile the chlorine atom on the solute might suggest some affinity, the overall polarity of these solvents is lower than that of polar aprotic solvents, ethers, or ketones.[4]
Hydrocarbons Hexane, Toluene, MethylcyclohexaneVery LowThese non-polar solvents are generally poor solvents for polar boronic acids.[4]

Experimental Protocol for Solubility Determination

A reliable method for determining the solubility of a compound like this compound is the dynamic (or synthetic) method.[5][7] This method involves visually or instrumentally monitoring the dissolution of the solid in a liquid as the temperature is changed.

Materials and Equipment
  • This compound (ensure purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated digital thermometer

  • Analytical balance

  • Luminance probe or turbidity sensor (optional, for higher precision)

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh a known mass of this compound and the chosen organic solvent into the jacketed glass vessel to create a biphasic sample of a known composition.[7]

  • Heating and Stirring: Begin vigorous stirring to ensure the mixture is homogenous. Heat the sample at a slow, constant rate (e.g., 0.1-0.5 K/min) using the circulating bath.[7]

  • Equilibrium Temperature Determination: Carefully observe the solution. The temperature at which the last solid particles dissolve to form a clear, single-phase solution is the equilibrium solubility temperature for that specific composition.[7] If using a luminance probe, this point will be marked by a sharp increase in light intensity.[7]

  • Data Collection: Repeat this procedure for a range of different compositions to construct a solubility curve (e.g., mole fraction vs. temperature).

G cluster_prep Sample Preparation cluster_exp Experiment cluster_data Data Analysis weigh_solid Accurately weigh 4-Chloro-2-fluoro-3- methoxyphenylboronic acid mix Combine in jacketed glass vessel weigh_solid->mix weigh_solvent Accurately weigh organic solvent weigh_solvent->mix heat_stir Heat at a constant rate with vigorous stirring mix->heat_stir observe Observe for dissolution (visual or instrumental) heat_stir->observe record_temp Record temperature of complete dissolution observe->record_temp repeat_exp Repeat for different compositions record_temp->repeat_exp plot_curve Plot solubility curve (concentration vs. temperature) repeat_exp->plot_curve caption Workflow for Dynamic Solubility Determination

Caption: Workflow for Dynamic Solubility Determination

Factors Influencing Solubility

The solubility of this compound is governed by a combination of factors related to both the solute and the solvent:

  • Hydrogen Bonding: The two hydroxyl groups on the boronic acid moiety can act as hydrogen bond donors, while the oxygen atoms of the methoxy group and the fluorine atom can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding (e.g., alcohols, polar aprotic solvents) are likely to be effective at dissolving this compound.[7]

  • Polarity: The molecule has both polar (boronic acid, methoxy, fluoro, chloro groups) and non-polar (phenyl ring) regions. The overall polarity will dictate its affinity for solvents of similar polarity.

  • Temperature: The solubility of solids in liquids generally increases with temperature, as the dissolution process is often endothermic.

  • Presence of Water: Trace amounts of water in organic solvents can influence the boronic acid-boroxine equilibrium and potentially affect the measured solubility.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood.[6][9]

  • Hazards: It is harmful if swallowed and causes serious eye irritation.[1] It may also cause skin and respiratory irritation.[9]

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[6]

  • Storage: Store in a tightly sealed container in a dry, cool place, typically refrigerated at 2-8°C.

  • Stability: The compound is generally stable under recommended storage conditions.[6]

Conclusion

While specific quantitative solubility data for this compound is not widely published, a strong understanding of the behavior of boronic acids allows for informed predictions and the application of robust experimental methods. By considering the structural features of the molecule and employing a systematic approach like the dynamic method, researchers can confidently determine its solubility in various organic solvents, enabling the optimization of synthetic and formulation processes.

References

The Phenylboronic Acid Core: A Technical Guide to its Discovery, Synthesis, and Transformative Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Substituted phenylboronic acids have evolved from a chemical curiosity to an indispensable tool in modern synthetic chemistry and drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the discovery, history, and synthetic methodologies associated with this critical class of reagents. We will explore the foundational synthesis by Michaelis and Becker, the revolutionary impact of the Suzuki-Miyaura cross-coupling reaction, and provide detailed experimental protocols for the preparation of key substituted phenylboronic acids. Furthermore, this guide will delve into the nuanced effects of substituent electronics on the reactivity and stability of these compounds, offering field-proven insights into their application in medicinal chemistry and materials science.

A Historical Perspective: From Obscurity to Ubiquity

The journey of phenylboronic acids began in the late 19th century. In 1880, German chemists A. Michaelis and P. Becker reported the first synthesis of an arylboronic acid.[1][2][3][4] Their pioneering work involved the reaction of diethylphenylboronate with phosphorus pentachloride, a process that, while historically significant, is a far cry from the efficient methods employed today. For nearly a century, arylboronic acids remained largely a niche area of academic interest.

The paradigm shift occurred in 1979 when Akira Suzuki and Norio Miyaura published their seminal work on the palladium-catalyzed cross-coupling of organoboron compounds with organic halides.[5] This reaction, now famously known as the Suzuki-Miyaura coupling, revolutionized the field of organic synthesis by providing a powerful and versatile method for the formation of carbon-carbon bonds. The mild reaction conditions, tolerance of a wide range of functional groups, and the generally low toxicity of the boron-containing reagents propelled phenylboronic acids into the limelight.[6] The significance of this discovery was formally recognized in 2010 when Akira Suzuki, along with Richard F. Heck and Ei-ichi Negishi, was awarded the Nobel Prize in Chemistry for "palladium-catalyzed cross-couplings in organic synthesis."

The Synthetic Toolkit: Preparation of Substituted Phenylboronic Acids

The utility of phenylboronic acids lies in the ability to introduce a vast array of substituents onto the phenyl ring, thereby tuning the electronic and steric properties of the molecule. Several robust synthetic methods have been developed for their preparation.

Grignard and Organolithium Routes: The Workhorse Methods

The most common and versatile methods for synthesizing substituted phenylboronic acids involve the reaction of a Grignard reagent or an organolithium species with a trialkyl borate, typically trimethyl borate or triisopropyl borate, followed by acidic hydrolysis.[7]

General Reaction Scheme:

The choice between the Grignard and organolithium route often depends on the nature of the substituents on the aromatic ring and the desired reaction conditions.

This protocol details the synthesis of an electron-rich phenylboronic acid, 4-methoxyphenylboronic acid, a common reagent in Suzuki-Miyaura couplings.

Materials:

  • 4-Bromoanisole

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (THF)

  • Trimethyl borate

  • Sulfuric acid (concentrated)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.

  • Dissolve 4-bromoanisole (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add a small portion of the 4-bromoanisole solution to the magnesium turnings. The reaction is initiated when the color of the iodine disappears and the solution begins to reflux.

  • Add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 1 hour to ensure complete formation of the Grignard reagent.

  • Borylation: Cool the Grignard solution to -78 °C in a dry ice/acetone bath.

  • Dissolve trimethyl borate (1.5 eq) in anhydrous THF and add it dropwise to the cold Grignard solution via the dropping funnel, maintaining the temperature below -60 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Workup: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of 1 M sulfuric acid until the solution is acidic (pH ~1-2).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Recrystallize the crude product from a mixture of water and ethanol to yield pure 4-methoxyphenylboronic acid as a white solid.

Characterization: The final product should be characterized by:

  • ¹H NMR: To confirm the aromatic proton signals and the methoxy group.

  • ¹¹B NMR: A characteristic signal for the boronic acid group.[8][9][10][11]

  • Melting Point: Compare with the literature value (208-210 °C).[12]

Miyaura Borylation: A Palladium-Catalyzed Approach

For substrates that are incompatible with Grignard or organolithium reagents, the Miyaura borylation offers a powerful alternative. This palladium-catalyzed reaction couples an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), to form a boronic ester, which can then be hydrolyzed to the corresponding boronic acid.[13][14][15]

General Reaction Scheme:

This protocol describes the synthesis of an electron-deficient phenylboronic acid ester, a valuable building block in medicinal chemistry and materials science.[16][17][18]

Materials:

  • 1-Bromo-3,5-bis(trifluoromethyl)benzene

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Hexane

  • Ethyl acetate

Procedure:

  • In a Schlenk flask, combine 1-bromo-3,5-bis(trifluoromethyl)benzene (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (1.5 eq).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Heat the reaction mixture at 80 °C for 12-16 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 3,5-bis(trifluoromethyl)phenylboronic acid pinacol ester as a white solid.

The Suzuki-Miyaura Coupling: A Deeper Dive into the Mechanism

The remarkable success of the Suzuki-Miyaura coupling stems from its catalytic cycle, which efficiently constructs a C-C bond. A simplified representation of the generally accepted mechanism is depicted below.

graph Suzuki_Miyaura_Cycle { layout=neato; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", fontcolor="#5F6368"];

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#F1F3F4"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, fillcolor="#FFFFFF"]; PdII_A [label="Ar-Pd(II)-X\nLn", fillcolor="#F1F3F4"]; Transmetal [label="Transmetalation", shape=ellipse, fillcolor="#FFFFFF"]; PdII_B [label="Ar-Pd(II)-Ar'\nLn", fillcolor="#F1F3F4"]; RedElim [label="Reductive\nElimination", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="Ar-Ar'", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArX [label="Ar-X", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; ArBOH2 [label="Ar'-B(OH)2\n+ Base", shape=invhouse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Pd0 -> OxAdd [label=" "]; ArX -> OxAdd [label=" "]; OxAdd -> PdII_A [label=" "]; PdII_A -> Transmetal [label=" "]; ArBOH2 -> Transmetal [label=" "]; Transmetal -> PdII_B [label=" "]; PdII_B -> RedElim [label=" "]; RedElim -> Product [label=" "]; RedElim -> Pd0 [label="Catalyst\nRegeneration"]; }

Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.

The key steps in the catalytic cycle are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X) to form a Pd(II) intermediate.[6]

  • Transmetalation: The organic group from the organoboron reagent (Ar'-B(OH)₂) is transferred to the palladium center, displacing the halide. This step is crucial and is facilitated by the presence of a base. The base activates the boronic acid, forming a more nucleophilic boronate species (Ar'B(OH)₃⁻), which readily undergoes transmetalation.[5][19]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

The choice of ligands on the palladium catalyst is critical for the success of the reaction. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to stabilize the palladium catalyst and promote the individual steps of the catalytic cycle.[5]

The Influence of Substituents: Tuning Reactivity and Properties

The substituents on the phenyl ring of a boronic acid have a profound impact on its physical and chemical properties. Understanding these effects is crucial for designing successful synthetic strategies and for the rational design of molecules with specific biological or material properties.

Substituent TypePositionEffect on Acidity (pKa)Effect on Suzuki-Miyaura Coupling RateRationale
Electron-Donating Groups (EDG) (e.g., -OCH₃, -CH₃)para, orthoIncreases pKa (less acidic)Generally decreases rateEDGs increase electron density on the boron atom, making it less Lewis acidic and slowing the formation of the reactive boronate species.
Electron-Withdrawing Groups (EWG) (e.g., -NO₂, -CF₃, -Cl)para, metaDecreases pKa (more acidic)Generally increases rateEWGs decrease electron density on the boron atom, making it more Lewis acidic and facilitating the formation of the boronate species required for transmetalation.[6][20][21]

Table 1: Influence of Substituents on the Properties of Phenylboronic Acids.

For instance, the presence of electron-withdrawing fluorine atoms in fluorinated phenylboronic compounds significantly increases their acidity, which is a key factor in their interactions with biological targets.[6] The enhanced reactivity of electron-deficient arylboronic acids makes them particularly valuable in challenging coupling reactions.

Applications in Drug Discovery and Development

The low toxicity, stability, and versatile reactivity of substituted phenylboronic acids have made them privileged scaffolds in medicinal chemistry.[22] A notable application is their use as building blocks in the synthesis of complex drug molecules via the Suzuki-Miyaura coupling.

Furthermore, the boronic acid moiety itself can act as a pharmacophore, forming reversible covalent bonds with diols present in biological macromolecules such as sugars and proteins.[23] This unique binding mode has been exploited in the development of a new class of therapeutics.

Notable FDA-Approved Drugs Incorporating a Boronic Acid Moiety:

Drug NameTherapeutic AreaMechanism of Action
Bortezomib (Velcade®) Multiple MyelomaProteasome inhibitor
Ixazomib (Ninlaro®) Multiple MyelomaProteasome inhibitor
Vaborbactam (in Vabomere®) Bacterial Infectionsβ-lactamase inhibitor
Tavaborole (Kerydin®) Onychomycosis (fungal infection)Antifungal
Crisaborole (Eucrisa®) Atopic DermatitisPhosphodiesterase 4 (PDE4) inhibitor

Table 2: FDA-Approved Drugs Containing a Boronic Acid Moiety.[9][10][12][23][24]

The success of these drugs has spurred significant interest in the development of new boronic acid-based therapeutics for a wide range of diseases.

Conclusion and Future Outlook

From their humble beginnings in the 19th century, substituted phenylboronic acids have undergone a remarkable transformation to become one of the most important classes of reagents in modern organic chemistry. The advent of the Suzuki-Miyaura coupling reaction was the catalyst for this change, unlocking a powerful and versatile tool for the construction of complex molecules. The ability to readily synthesize a diverse array of substituted phenylboronic acids has provided chemists with an unparalleled level of control over molecular design.

The future of phenylboronic acid chemistry is bright. Ongoing research is focused on the development of new, more efficient catalytic systems for their synthesis and application, as well as the exploration of their potential in new areas of materials science and chemical biology. As our understanding of the intricate interplay between substituent effects and reactivity continues to grow, we can expect to see the emergence of even more innovative applications for this remarkable class of compounds, further solidifying their central role in the molecular sciences.

References

Physical properties of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Authored by a Senior Application Scientist

Foreword: A Chemist's Perspective on a Versatile Building Block

In the landscape of modern organic synthesis, the utility of a chemical intermediate is defined by its reactivity, reliability, and the predictability of its behavior. This compound (CAS No. 944129-07-1) has emerged as a significant building block, particularly valued in the synthesis of complex molecules for the agrochemical and pharmaceutical industries.[1][2] Its substituted phenyl ring offers a unique electronic and steric profile, making it an excellent component for creating intricate molecular architectures, often via palladium-catalyzed cross-coupling reactions.[3]

This guide moves beyond a simple data sheet. It is designed for the practicing researcher and drug development professional. Herein, we will not only present the core physical properties but also delve into the causality behind these characteristics, provide field-tested protocols for their validation, and offer insights into the safe and effective handling of this important reagent. Our objective is to provide a self-validating system of information that enhances both the safety and success of your research endeavors.

Core Physicochemical Identity

A thorough understanding of a reagent begins with its fundamental identifiers and properties. These data points are the foundation for all subsequent experimental design and safety considerations.

PropertyValueSource(s)
CAS Number 944129-07-1[4][5][6][7]
Molecular Formula C₇H₇BClFO₃[5][6][8]
Molecular Weight 204.39 g/mol [5][6][7]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[6][7]
Appearance Solid (typically a white or off-white powder)[7][8]
Purity Commonly available at ≥95% or ≥98%[7][9]

Detailed Analysis of Physical Properties

The physical properties of a compound dictate its handling, storage, and application. For boronic acids, properties like melting point and stability are critical indicators of purity and integrity.

Melting Point

The melting point is a primary indicator of a solid's purity. For boronic acids, it is particularly important as impurities or degradation (such as the formation of anhydrides) can significantly depress and broaden the melting range.

  • Reported Value: 246-249°C[10]

  • Expert Insight: This relatively high melting point is indicative of a stable crystalline lattice, likely influenced by intermolecular hydrogen bonding between the boronic acid moieties. A sharp melting range within this window suggests high purity. It is noteworthy that some safety data sheets (SDS) list this property as "no data available," which may reflect variability in the data provided by different suppliers or a lack of standardized testing for all batches.[4][5] Researchers should always verify the melting point of a new batch as a quality control measure.

Stability and Storage

Phenylboronic acids can undergo reversible dehydration to form boroxines (cyclic anhydrides). This process can impact the stoichiometry of reactions if not accounted for.

  • Chemical Stability: The compound is reported to be stable under recommended storage conditions.[4]

  • Recommended Storage: Proper storage is crucial to maintain the compound's integrity. The consensus from supplier and safety data is to store the material in a cool, dry, and well-ventilated place.[4] Specific recommendations include sealing in a dry environment at 2-8°C.[7]

  • Causality: The "cool and dry" recommendation directly addresses the risk of dehydration. Lower temperatures slow the kinetic rate of this process, while a dry atmosphere minimizes the presence of water that can facilitate degradation or hydrolysis of any formed boroxine back to the acid, creating an undesirable equilibrium mixture.

Solubility Profile

While quantitative solubility data is not widely published[4][5], we can infer a likely profile from its structure and documented synthesis procedures.[2][8] The molecule possesses both a polar boronic acid group, capable of hydrogen bonding, and a nonpolar substituted aromatic ring.

  • Likely Soluble In: Polar aprotic organic solvents such as Acetonitrile (MeCN), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). Its use in synthesis workups involving MeCN supports its solubility in this solvent.[2][8]

  • Sparingly Soluble/Insoluble In: Nonpolar solvents like hexanes and likely water under neutral pH.

  • pH-Dependent Solubility: As a weak acid, its solubility in aqueous media is expected to increase significantly at higher pH due to the deprotonation of the boronic acid to form a more soluble boronate salt. This principle is utilized during its synthesis for extraction purposes.[8]

Spectroscopic Characterization

Spectroscopic data provides a fingerprint for chemical structure confirmation. While raw spectra are proprietary to suppliers, the expected profile can be predicted.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the methoxy (-OCH₃) protons around 3.9-4.1 ppm, two doublets in the aromatic region (around 7.0-7.8 ppm) corresponding to the two protons on the phenyl ring, and a characteristically broad singlet for the two acidic protons of the boronic acid group (-B(OH)₂), which can shift significantly depending on concentration and solvent.

  • ¹³C NMR & ¹⁹F NMR: These techniques would further confirm the carbon skeleton and the presence of the fluorine atom, respectively.

  • Data Availability: Spectroscopic data sets including ¹H NMR, IR, and MS are noted as being available from certain chemical suppliers.[11]

Safety, Handling, and Hazard Management

This compound is a hazardous substance and requires careful handling to ensure personnel safety. The following information is synthesized from multiple safety data sheets.[4][5][6]

GHS Hazard Classification
  • Pictograms:

    • GHS06 (Skull and Crossbones)

    • GHS05 (Corrosion)

  • Signal Word: Danger[4]

  • Hazard Statements:

    • H301: Toxic if swallowed.[4]

    • H312: Harmful in contact with skin.[4]

    • H314: Causes severe skin burns and eye damage.[4]

    • H319: Causes serious eye irritation (as reported by some sources).[6]

Recommended Protective Measures
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 standards.[4][5]

    • Skin Protection: Handle with impervious gloves (e.g., nitrile). Wear a lab coat and other protective clothing as necessary to prevent skin contact.[4]

    • Respiratory Protection: For handling large quantities or when dust formation is likely, a NIOSH/CEN-approved particulate respirator is recommended.[5]

First Aid and Emergency Procedures
  • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth. Do NOT induce vomiting.[4]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water.[4]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing.[4]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention.[4]

Experimental Protocols for Property Verification

To ensure the quality and consistency of the reagent, the following protocols are recommended for in-house verification.

Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
  • Sample Preparation: Accurately weigh 1-3 mg of the compound into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample from ambient temperature to 270°C at a rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. A sharp peak confirms high purity.

Protocol: Qualitative Solubility Assessment
  • Solvent Selection: Prepare vials containing 1 mL of various solvents (e.g., Water, Methanol, Acetonitrile, THF, Dichloromethane, Hexanes).

  • Sample Addition: Add ~10 mg of the boronic acid to each vial.

  • Observation: Vortex each vial for 30 seconds. Observe and record whether the solid dissolves completely, partially, or not at all at room temperature.

  • Heating (Optional): Gently heat the vials with sparingly soluble contents to observe any change in solubility.

Visualization of Key Relationships

Diagrams can clarify complex information, from experimental workflows to the chemical rationale behind physical properties.

G cluster_structure Molecular Structure & Property Influences Structure This compound BoronicAcid B(OH)₂ Group Structure->BoronicAcid Functional Group Aromatic Substituted Phenyl Ring Structure->Aromatic Core Structure Polarity High Polarity H-Bonding BoronicAcid->Polarity Leads to NonPolarity Non-Polar Character Van der Waals Aromatic->NonPolarity Leads to High Melting Point High Melting Point Polarity->High Melting Point Aqueous Solubility (basic pH) Aqueous Solubility (basic pH) Polarity->Aqueous Solubility (basic pH) Organic Solvent Solubility Organic Solvent Solubility NonPolarity->Organic Solvent Solubility

Caption: Influence of functional groups on key physical properties.

G cluster_workflow Physical Property Verification Workflow Start Receive Reagent Batch QC_Check Visual Inspection (Color, Form) Start->QC_Check MP_Test Melting Point Analysis (Protocol 5.1) QC_Check->MP_Test Sol_Test Solubility Test (Protocol 5.2) MP_Test->Sol_Test Spec_Test Spectroscopic Analysis (¹H NMR) Sol_Test->Spec_Test Decision Approve for Use? Spec_Test->Decision Approve Release to Synthesis Lab Decision->Approve Data OK Reject Quarantine & Contact Supplier Decision->Reject Data OOS

Caption: Quality control workflow for incoming reagent verification.

References

An In-Depth Technical Guide to the Stability and Storage of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a key building block in modern medicinal chemistry, valued for its role in constructing complex molecular architectures through cross-coupling reactions. As with all boronic acids, its utility is intrinsically linked to its stability. This guide provides a comprehensive overview of the chemical stability of this compound, detailing its principal degradation pathways and offering evidence-based best practices for its storage and handling. By understanding the factors that influence its integrity, researchers can ensure the reliability of their synthetic protocols and the quality of their results.

Introduction: The Pivotal Role of a Substituted Phenylboronic Acid

This compound, with the chemical formula C₇H₇BClFO₃, is a versatile reagent in organic synthesis, most notably in the Suzuki-Miyaura cross-coupling reaction.[1] Its trifunctionalized phenyl ring, featuring chloro, fluoro, and methoxy substituents, offers medicinal chemists a scaffold with nuanced electronic and steric properties, enabling the synthesis of novel drug candidates.[2] However, the boronic acid functional group, while essential for its reactivity, is also the primary site of potential degradation. The inherent instability of many boronic acids can compromise reaction yields, introduce impurities, and impact the overall efficiency of a synthetic campaign.[1] This guide will dissect the stability profile of this specific boronic acid, providing the technical insights necessary for its effective use.

Chemical Stability and Degradation Pathways

While specific kinetic and mechanistic studies on this compound are not extensively available in public literature, its stability can be expertly inferred from the well-documented behavior of analogous arylboronic acids. The primary degradation pathways of concern are protodeboronation and oxidation.

Protodeboronation: The Cleavage of the Carbon-Boron Bond

Protodeboronation is the hydrolytic cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by acid or base and is influenced by the electronic properties of the aryl ring.[3] For this compound, the electron-withdrawing nature of the chloro and fluoro substituents can increase the Lewis acidity of the boron atom, potentially influencing the rate of this degradation pathway.[4][5]

The primary degradation product of protodeboronation would be 2-chloro-6-fluoro-1-methoxybenzene.

Oxidation: Conversion to a Phenolic Impurity

Arylboronic acids are susceptible to oxidation, which converts the boronic acid to a hydroxyl group, yielding a phenol as the degradation product.[6] This process can be initiated by atmospheric oxygen or other oxidizing agents present in the reaction mixture. The resulting phenolic impurity, 4-chloro-2-fluoro-3-methoxyphenol, can complicate purification and potentially interfere with subsequent synthetic steps.

Dehydration and Boroxine Formation

Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimer anhydride known as a boroxine. This is a reversible process, and the equilibrium between the boronic acid and the boroxine is dependent on the presence of water. While boroxine formation is not strictly a degradation pathway in the sense of irreversible decomposition, it can affect the stoichiometry of reactions if not accounted for.

Below is a diagram illustrating the primary degradation pathways.

Potential Degradation Pathways A This compound B Protodeboronation (Acid/Base, H₂O) A->B C-B Cleavage D Oxidation (O₂, Oxidizing Agents) A->D C-B Oxidation F Dehydration (-H₂O) A->F Reversible C 2-Chloro-6-fluoro-1-methoxybenzene B->C E 4-Chloro-2-fluoro-3-methoxyphenol D->E G Boroxine (Trimer) F->G G->F Hydrolysis

Figure 1: Primary degradation pathways of this compound.

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term viability of this compound, adherence to strict storage and handling protocols is paramount. Safety Data Sheets (SDS) for this compound consistently state that it is stable under recommended storage conditions.[3]

Optimal Storage Conditions

The following table summarizes the recommended storage conditions to maximize the shelf-life of this compound.

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Reduces the rate of potential degradation reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes exposure to atmospheric oxygen and moisture, thereby inhibiting oxidation and hydrolysis.
Light Amber vial or dark locationProtects the compound from potential photolytic degradation.
Container Tightly sealedPrevents the ingress of moisture and air.
Handling Procedures

When handling this compound, the following procedures should be observed to maintain its integrity:

  • Inert Atmosphere: Whenever possible, handle the solid compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line).

  • Temperature Equilibration: Before opening, allow the container to warm to room temperature to prevent condensation of atmospheric moisture onto the cold solid.

  • Dispensing: Use clean, dry spatulas and weighing instruments.

  • Resealing: After dispensing, flush the container with an inert gas before tightly resealing.

Experimental Workflow: Stability Assessment

To empirically determine the stability of a batch of this compound, a forced degradation study can be performed. This involves subjecting the compound to a variety of stress conditions and monitoring its purity over time using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).

Forced Degradation Protocol

The following is a general protocol for a forced degradation study.

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60 °C).

    • Basic Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature.

    • Oxidation: Treat the sample with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose the solid compound to elevated temperatures (e.g., 80 °C).

    • Photolytic Stress: Expose the solid compound to UV and visible light.

  • Time Points: Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours).

  • Sample Quenching: Neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

The workflow for this experimental protocol is visualized below.

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Sampling & Analysis A Prepare Stock Solution B Acidic Hydrolysis A->B C Basic Hydrolysis A->C D Oxidation A->D E Thermal Stress A->E F Photolytic Stress A->F G Withdraw Aliquots at Time Points B->G C->G D->G E->G F->G H Quench Reaction (if necessary) G->H I HPLC Analysis H->I

Figure 2: Workflow for a forced degradation study.

Conclusion

This compound is a valuable synthetic intermediate whose stability is critical to its successful application. By understanding its primary degradation pathways—protodeboronation and oxidation—and implementing rigorous storage and handling protocols, researchers can ensure the integrity of this reagent. The recommended storage in a cool, dark, and inert environment, coupled with careful handling practices, will minimize the formation of impurities and lead to more reliable and reproducible synthetic outcomes. For critical applications, conducting forced degradation studies to establish a stability profile for a specific batch is a prudent measure.

References

An In-Depth Technical Guide to 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Modern Chemistry

4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a polysubstituted aromatic boronic acid that has emerged as a crucial intermediate in the synthesis of complex organic molecules. Its unique substitution pattern, featuring a chlorine atom, a fluorine atom, and a methoxy group, imparts specific electronic and steric properties that make it a valuable tool for medicinal chemists and researchers in agrochemical synthesis. Boronic acids, in general, are highly valued for their versatility, stability, and relatively low toxicity, making them key reagents in a variety of chemical transformations.[1] This guide provides a comprehensive overview of the commercial availability, synthesis, handling, and primary applications of this compound, with a particular focus on its role in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties and Commercial Availability

This compound is a white to off-white solid at room temperature. Key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 944129-07-1PubChem[2]
Molecular Formula C₇H₇BClFO₃PubChem[2]
Molecular Weight 204.39 g/mol PubChem[2]
Storage Temperature 2-8°C, sealed in dry conditionsSigma-Aldrich

This boronic acid is readily available from a variety of commercial chemical suppliers, ensuring a reliable supply for research and development purposes.

Table of Commercial Suppliers:

SupplierPurityAvailable Quantities
Sigma-Aldrich ≥98%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g
BenchChem Not specifiedInquire for details[3]
Ambeed, Inc. 98%100 mg, 250 mg, 1 g, 5 g, 10 g, 25 g

Synthesis and Handling: A Guide to Safe and Efficient Use

The synthesis of this compound is well-documented in the patent literature, primarily in the context of producing intermediates for the agrochemical industry. A common synthetic route begins with 2-chloro-6-fluoroanisole.

Synthetic Pathway Overview

The synthesis involves the lithiation of 2-chloro-6-fluoroanisole followed by borylation with a trialkyl borate and subsequent hydrolysis.

Synthesis_Pathway 2-chloro-6-fluoroanisole 2-chloro-6-fluoroanisole Lithiated Intermediate Lithiated Intermediate 2-chloro-6-fluoroanisole->Lithiated Intermediate n-BuLi Boronic Ester Boronic Ester Lithiated Intermediate->Boronic Ester B(OCH₃)₃ This compound This compound Boronic Ester->this compound Hydrolysis Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition (R¹-X) PdII_aryl R¹-Pd(II)L₂-R² PdII_halide->PdII_aryl Transmetalation (R²-B(OH)₂) Product R¹-R² PdII_aryl->Product Reductive Elimination Product->Pd0

References

Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a key building block in medicinal chemistry and materials science. The protocol details the synthesis from 2-chloro-6-fluoroanisole via a directed ortho-metalation (DoM) and subsequent borylation reaction. This application note emphasizes the critical experimental parameters, mechanistic rationale, and practical considerations to ensure a high-yield and reproducible synthesis.

Introduction

This compound is a versatile synthetic intermediate, notably utilized in the preparation of agrochemicals and pharmaceuticals.[1][2] Its utility primarily stems from its application in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds.[3] The specific substitution pattern of this boronic acid derivative makes it a valuable precursor for introducing the 4-chloro-2-fluoro-3-methoxyphenyl moiety into complex molecular architectures.

The synthesis described herein employs a directed ortho-metalation (DoM) strategy.[4][5] DoM is a highly regioselective method for the functionalization of aromatic rings, where a directing group guides the deprotonation of the adjacent ortho position by a strong base, typically an organolithium reagent.[5][6] In the case of 2-chloro-6-fluoroanisole, the methoxy group serves as the directing metalation group (DMG), facilitating the selective lithiation at the C4 position.[5] The resulting aryllithium intermediate is then quenched with an electrophilic boron source, such as trimethyl borate, to yield the desired boronic acid after acidic workup.[1][7][8]

Reaction Mechanism: Directed ortho-Metalation and Borylation

The synthesis proceeds in two key steps:

Step 1: Directed ortho-Metalation (Lithiation)

The reaction is initiated by the deprotonation of 2-chloro-6-fluoroanisole at the position ortho to the methoxy group. The methoxy group, being a Lewis basic moiety, coordinates to the Lewis acidic lithium cation of n-butyllithium (n-BuLi).[4][5] This complexation increases the kinetic acidity of the protons at the adjacent ortho positions, an effect known as complex-induced proximity effect (CIPE).[4] The strong base, n-BuLi, then selectively removes a proton from the C4 position to form a lithiated derivative.[1][5] The reaction is typically conducted at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) or dimethoxyethane (DME) to prevent side reactions and ensure the stability of the organolithium intermediate.[7][9]

Step 2: Borylation and Hydrolysis

The generated aryllithium species is a potent nucleophile and readily reacts with an electrophilic boron reagent, most commonly trimethyl borate (B(OMe)₃).[1][7][8] The aryllithium attacks the electrophilic boron atom of the borate ester, forming a tetracoordinate borate complex.[10] This intermediate is then hydrolyzed during the aqueous workup with an acid (e.g., HCl) to produce the final this compound.[1][3][7]

Diagram of the Synthetic Workflow

SynthesisWorkflow cluster_reagents Starting Materials & Reagents cluster_process Reaction Sequence cluster_products Intermediates & Final Product Start 2-Chloro-6-fluoroanisole Lithiation Directed ortho-Metalation (Lithiation @ -78 °C) Start->Lithiation nBuLi n-Butyllithium (n-BuLi) nBuLi->Lithiation BOMe3 Trimethyl Borate (B(OMe)3) Borylation Borylation (-78 °C to RT) BOMe3->Borylation Intermediate Lithiated Intermediate Lithiation->Intermediate Forms BorateEster Boronic Acid Ester Borylation->BorateEster Forms Workup Aqueous Workup (Acidification) Isolation Isolation & Purification Workup->Isolation FinalProduct 4-Chloro-2-fluoro-3- methoxyphenylboronic acid Isolation->FinalProduct Intermediate->Borylation BorateEster->Workup

Caption: Synthetic workflow for this compound.

Experimental Protocol

3.1. Materials and Reagents

Reagent/MaterialCAS NumberMolecular FormulaMolecular Weight ( g/mol )QuantityMoles (mmol)
2-Chloro-6-fluoroanisole53145-38-3C₇H₆ClFO160.5710.0 g62.28
n-Butyllithium (2.5 M in hexanes)109-72-8C₄H₉Li64.0629 mL71.62
Trimethyl borate121-43-7C₃H₉BO₃103.9110.5 mL93.42
Anhydrous Dimethoxyethane (DME)110-71-4C₄H₁₀O₂90.12106 mL-
1 N Sodium Hydroxide (aq)1310-73-2NaOH40.0078 mL77.85
6 N Hydrochloric Acid (aq)7647-01-0HCl36.46~42 mL~249.1
Acetonitrile (MeCN)75-05-8C₂H₃N41.053 x 75 mL-
Sodium Chloride (NaCl)7647-14-5NaCl58.44To saturation-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37As needed-

3.2. Equipment

  • Three-neck round-bottom flask (500 mL)

  • Magnetic stir bar

  • Thermocouple temperature probe

  • Syringe pump

  • Addition funnel

  • Separatory funnel (500 mL)

  • Dry ice/acetone bath

  • Nitrogen inlet/outlet

  • Standard glassware for workup and purification

3.3. Step-by-Step Procedure

Reaction Setup and Lithiation:

  • Equip a dry 500-mL three-neck round-bottom flask with a magnetic stir bar, a thermocouple, and a nitrogen inlet.

  • Under a nitrogen atmosphere, add 2-chloro-6-fluoroanisole (10.0 g, 62.28 mmol) to the flask.[7]

  • Add anhydrous dimethoxyethane (DME, 106 mL) to the flask.[7]

  • Cool the reaction mixture to approximately -78 °C using a dry ice/acetone bath.[7]

  • Once the internal temperature reaches -77 °C, slowly add n-butyllithium (2.5 M in hexanes, 29 mL, 71.62 mmol) dropwise via a syringe pump over a period of 45 minutes, ensuring the temperature does not exceed -70 °C.[7]

  • After the addition is complete, stir the reaction mixture for 1 hour at approximately -72 °C.[7]

Borylation:

  • After 1 hour of stirring, add trimethyl borate (10.5 mL, 93.42 mmol) dropwise via a syringe pump over 22 minutes, maintaining the internal temperature below -67 °C.[7]

  • Once the addition is complete, remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature overnight with continuous stirring.[7]

Workup and Isolation:

  • The following morning, add 1 N aqueous sodium hydroxide (78 mL, 77.85 mmol) dropwise to the reaction mixture using an addition funnel.[7]

  • Stir the mixture for 1.5 hours at room temperature.[7]

  • Transfer the mixture to a 500-mL separatory funnel and separate the aqueous and organic layers.

  • Wash the aqueous layer with tert-butyl methyl ether (TBME, 2 x 75 mL) to remove any unreacted starting material and other organic impurities.[7]

  • Carefully acidify the aqueous layer with 6 N aqueous hydrochloric acid (approximately 42 mL) to a pH of ~1-2.

  • Add acetonitrile (MeCN, 3 x 75 mL) to the acidified aqueous layer.[7]

  • Since water and acetonitrile are miscible, add solid sodium chloride to the mixture until the aqueous layer is saturated, which will induce the formation of two distinct layers.[7]

  • Separate the acetonitrile layer from the aqueous layer.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.[7]

  • Concentrate the filtrate under reduced pressure to obtain the product as a white solid.

  • Further dry the solid in a vacuum oven at 55 °C to a constant weight. A typical yield is approximately 11.8 g (93%).[7]

Results and Discussion

This protocol consistently provides this compound in high yield (typically >90%).[1] The purity of the product can be assessed by ¹H NMR, ¹⁹F NMR, and melting point analysis.

Key Experimental Considerations:

  • Anhydrous Conditions: Organolithium reagents are extremely sensitive to moisture and protic solvents. It is crucial to use dry glassware, anhydrous solvents, and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.

  • Temperature Control: The lithiation step is highly exothermic and must be performed at low temperatures (-78 °C) to prevent decomposition of the organolithium intermediate and minimize side reactions. Precise temperature control during the addition of n-BuLi is critical.

  • Stoichiometry of n-Butyllithium: A slight excess of n-butyllithium is used to ensure complete deprotonation of the starting material. However, a large excess should be avoided as it can lead to undesired side reactions.[11]

  • Workup Procedure: The salting-out effect with sodium chloride is a key step in the isolation of the product when using a water-miscible solvent like acetonitrile for extraction.[1][7] This technique enhances the partitioning of the boronic acid into the organic phase.

Safety Precautions

  • n-Butyllithium: is a pyrophoric liquid and must be handled with extreme care under an inert atmosphere. Always use appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety glasses, and gloves.

  • Anhydrous Solvents: Anhydrous ethers like DME and THF can form explosive peroxides upon storage. Ensure solvents are tested for peroxides before use.

  • Corrosive Reagents: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle them in a fume hood with appropriate PPE.

  • General Handling: 2-Chloro-6-fluoroanisole is a flammable liquid and may cause skin and eye irritation.[12][13] Handle all chemicals in a well-ventilated fume hood.

Conclusion

The directed ortho-metalation of 2-chloro-6-fluoroanisole followed by borylation with trimethyl borate is an efficient and high-yielding method for the synthesis of this compound. Careful control of reaction parameters, particularly temperature and anhydrous conditions, is paramount for the successful execution of this protocol. The detailed procedure and practical insights provided in this application note should enable researchers to reliably synthesize this valuable building block for their research and development endeavors.

References

Application Note: Strategic Selection of Palladium Catalysts for the Suzuki-Miyaura Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and application of palladium catalysts for the challenging Suzuki-Miyaura coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid with various aryl partners. We delve into the inherent difficulties posed by the deactivated aryl chloride and the electronically complex boronic acid, present a mechanistic framework for catalyst selection, and offer detailed, field-proven protocols to achieve high-yield outcomes. This guide emphasizes the rationale behind experimental choices, focusing on modern, highly active catalyst systems.

Introduction: The Synthetic Challenge

The synthesis of complex biaryl and heteroaryl structures is fundamental to the discovery of new pharmaceuticals, agrochemicals, and advanced materials.[3] The target substrate, this compound, is a valuable building block for these applications.[4][5] However, its use in Suzuki-Miyaura coupling presents a dual challenge:

  • The Inertness of the Aryl Chloride: The carbon-chlorine (C-Cl) bond is significantly stronger and less reactive than its bromide or iodide counterparts. Consequently, the initial, and often rate-limiting, oxidative addition step to the palladium(0) center requires a highly active catalyst.[2][6] Traditional palladium catalysts like Pd(PPh₃)₄ are often ineffective for such transformations.[7]

  • The Complexity of the Boronic Acid: The boronic acid is polysubstituted, containing both electron-donating (methoxy) and electron-withdrawing (fluoro) groups. This electronic profile, combined with potential steric hindrance, can influence the rates of transmetalation and reductive elimination. Furthermore, complex boronic acids can be prone to decomposition pathways like protodeboronation under standard coupling conditions, reducing overall yield.[8][9]

Overcoming these hurdles requires a catalyst system that is not only potent enough to activate the C-Cl bond but also promotes rapid C-C bond formation to outcompete substrate degradation.

The Catalytic System: A Mechanistic Rationale

The efficacy of a Suzuki-Miyaura reaction hinges on the smooth operation of its catalytic cycle. Understanding this cycle is paramount to rational catalyst selection. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle pd0 LₙPd(0) (Active Catalyst) pd2_ox LₙPd(II)(Ar)(X) (Oxidative Adduct) pd0->pd2_ox Oxidative Addition pd2_trans LₙPd(II)(Ar)(Ar') pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-Ar' (Biaryl Product) pd2_trans->product aryl_halide Ar-Cl (Aryl Chloride) aryl_halide->pd0 boronic_acid Ar'-B(OH)₂ (Boronic Acid) boronate Ar'-B(OR)₃⁻ (Boronate Complex) base Base (e.g., K₃PO₄) base->boronic_acid boronate->pd2_ox

Figure 1: The Suzuki-Miyaura Catalytic Cycle. The process begins with the oxidative addition of the aryl chloride to the active Pd(0) species. Following transmetalation from the boronic acid (often via a boronate intermediate) and subsequent reductive elimination, the desired biaryl product is formed, regenerating the Pd(0) catalyst.

The Role of Ligands: For challenging substrates like aryl chlorides, the choice of ligand is critical. Modern catalysts for this purpose almost universally employ bulky and electron-rich phosphine ligands (e.g., dialkylbiarylphosphines) or N-heterocyclic carbenes (NHCs).[3][12]

  • Electron-Richness: Increases the electron density on the palladium center, which facilitates the oxidative addition of the electron-deficient C-Cl bond.

  • Steric Bulk: Promotes the formation of monoligated L₁Pd(0) species, which are highly reactive in oxidative addition.[3] This bulk also encourages the final reductive elimination step to release the sterically demanding biaryl product.[3]

The Advantage of Precatalysts: While catalysts can be generated in situ from a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a separate ligand, this approach can be unreliable. Well-defined precatalysts , where the ligand is already coordinated to a Pd(II) center, offer significant advantages. They provide a reliable and rapid method to generate the active Pd(0) species under mild conditions, which is crucial when dealing with unstable substrates like some boronic acids.[8][9][13]

Catalyst System Selection Guide

The success of coupling this compound hinges on using a modern, highly active catalyst system. Below is a summary of recommended catalyst classes.

Catalyst System ClassExample Ligands/PrecatalystsKey Advantages & RationaleTypical Conditions
Buchwald Ligands & Precatalysts Ligands: SPhos, XPhos, RuPhosPrecatalysts: SPhos Pd G3/G4, XPhos Pd G3/G4Workhorse for Aryl Chlorides. These dialkylbiaryl phosphine ligands provide the ideal balance of steric bulk and electron-donating character to promote the difficult oxidative addition of Ar-Cl bonds and facilitate rapid reductive elimination.[3][8] Precatalyst forms (G3/G4) ensure efficient and rapid generation of the active Pd(0) species, often allowing for lower catalyst loadings and milder reaction temperatures.[9][13]Temp: RT to 80 °CLoading: 0.5–2 mol%Base: K₃PO₄, K₂CO₃
Palladacycle Precatalysts Herrmann-Beller catalyst, Imine-based palladacycles (e.g., from cinnamaldehyde)High Stability & Activity. Palladacycles are air- and thermally-stable Pd(II) precatalysts that serve as excellent reservoirs for the active Pd(0) catalyst.[7][12] They are particularly effective for activating aryl chlorides and can often be used at very low loadings.[14]Temp: 80–120 °CLoading: 0.01–1 mol%Base: K₂CO₃, KF, Cs₂CO₃
N-Heterocyclic Carbene (NHC) Ligands IPr, SIMes, PEPPSI-type precatalystsStrong σ-Donors. NHCs are powerful electron donors, forming very stable bonds to palladium. This stability can prevent catalyst decomposition at high temperatures. NHC-palladium complexes are highly active for the coupling of deactivated aryl chlorides.[12][15]Temp: 80–120 °CLoading: 1–3 mol%Base: K₃PO₄, NaOtBu

For the specific coupling of this compound, a Buchwald G3 or G4 precatalyst based on SPhos or XPhos is the primary recommendation . Their proven ability to activate aryl chlorides at low temperatures provides the best chance of success while minimizing the potential for protodeboronation of the boronic acid partner.[8][9]

Experimental Protocols

Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents are chemical irritants.

Protocol 1: Recommended Method Using a Buchwald Precatalyst

This protocol is optimized for high yield and reliability using a commercially available precatalyst.

Protocol_Workflow start Start: Prepare Glassware setup 1. Reaction Setup - Add Ar-Cl, Boronic Acid, Base - Seal vial start->setup inert 2. Inert Atmosphere - Evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents 3. Add Precatalyst & Solvent - Add SPhos Pd G4 & degassed solvent inert->reagents reaction 4. Reaction - Stir at specified temperature (e.g., 60 °C) reagents->reaction monitor 5. Monitoring - Check progress by TLC/LC-MS reaction->monitor workup 6. Work-up - Cool, dilute with EtOAc - Filter through Celite monitor->workup purify 7. Purification - Concentrate filtrate - Purify by column chromatography workup->purify end End: Characterize Product purify->end

References

Application Notes and Protocols for the Synthesis of Herbicidal Compounds Using 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of the 4-Chloro-2-fluoro-3-methoxyphenyl Moiety in Modern Herbicides

The development of novel herbicides with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Within this landscape, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has emerged as a critical building block for the synthesis of a new class of synthetic auxin herbicides known as the arylpicolinates.[1][2] This highly substituted phenylboronic acid is integral to the structure of potent herbicides such as halauxifen-methyl (marketed as Arylex™ active) and florpyrauxifen-benzyl (marketed as Rinskor™ active).[1][3]

The specific substitution pattern of the phenyl ring—containing chloro, fluoro, and methoxy groups—is crucial for the biological activity of these herbicides.[4][5] This unique electronic and steric profile facilitates high-affinity binding to specific auxin co-receptors in susceptible plants, leading to a cascade of physiological disruptions and eventual plant death.[6][7] These application notes provide detailed protocols for the synthesis of arylpicolinate herbicides, focusing on the pivotal Suzuki-Miyaura cross-coupling reaction involving this compound.

Mechanism of Action: Synthetic Auxins Targeting the AFB5 Receptor

Herbicides derived from this compound, such as halauxifen-methyl, are classified as synthetic auxin herbicides (HRAC Group O; WSSA Group 4).[8][9] Unlike other classes of herbicides, they do not inhibit enzymes like protoporphyrinogen oxidase (PPO).[10][11][12] Instead, they mimic the natural plant hormone indole-3-acetic acid (IAA), but with uncontrolled and persistent activity.[6][8]

The herbicidal effect is initiated by the binding of the active form of the herbicide to an auxin co-receptor complex. Specifically, studies have shown that arylpicolinates like halauxifen exhibit a high binding affinity for the F-box protein AFB5.[6][7] This binding event stabilizes the interaction between the receptor complex and an Aux/IAA transcriptional repressor protein, targeting the repressor for ubiquitination and subsequent degradation by the 26S proteasome.

The degradation of the Aux/IAA repressor unleashes auxin response factors (ARFs), leading to the overexpression of auxin-responsive genes. This, in turn, disrupts cellular homeostasis, stimulating the overproduction of other plant hormones like ethylene and abscisic acid (ABA).[6][13] The resulting physiological chaos manifests as epinasty, uncontrolled cell division and elongation, and ultimately, the death of the susceptible broadleaf plant.[8]

Synthetic_Auxin_MoA cluster_nucleus Plant Cell Nucleus Halauxifen Halauxifen (Active Form) AFB5 AFB5 Co-receptor Halauxifen->AFB5 Binds with high affinity AuxIAA Aux/IAA Repressor AFB5->AuxIAA Stabilizes interaction Proteasome 26S Proteasome AuxIAA->Proteasome Targeted for Degradation ARF_inactive ARF (Inactive) AuxIAA->ARF_inactive Represses ARF_active ARF (Active) ARF_inactive->ARF_active Released from repression Auxin_Genes Auxin-Responsive Genes ARF_active->Auxin_Genes Activates Transcription Disruption Hormonal Disruption (Ethylene, ABA) Auxin_Genes->Disruption Leads to Death Plant Death Disruption->Death

Figure 1: Mechanism of Action of Arylpicolinate Herbicides. Halauxifen binds to the AFB5 co-receptor, leading to the degradation of the Aux/IAA repressor and subsequent over-activation of auxin-responsive genes, causing hormonal disruption and plant death.

Synthesis of Arylpicolinate Herbicides: Core Workflow

The synthesis of arylpicolinate herbicides using this compound is a multi-step process. A common and efficient strategy involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction as the key carbon-carbon bond-forming step.[1][2][14] This is typically followed by a deprotection step to reveal the final active or pro-herbicide molecule.

Synthesis_Workflow Start Starting Materials: - this compound - Substituted Pyridine Halide Suzuki Step 1: Suzuki-Miyaura Coupling (Pd-catalyzed C-C bond formation) Start->Suzuki Intermediate Protected Herbicide Intermediate Suzuki->Intermediate Deprotection Step 2: Deprotection (e.g., Deacetylation) Intermediate->Deprotection FinalProduct Final Herbicidal Compound (e.g., Halauxifen-methyl) Deprotection->FinalProduct Purification Purification (Crystallization / Chromatography) FinalProduct->Purification

Figure 2: General Synthetic Workflow. The core of the synthesis involves a Suzuki-Miyaura coupling followed by a deprotection step to yield the final herbicidal product.

Protocol 1: Synthesis of Halauxifen-methyl

This protocol details the synthesis of methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate (Halauxifen-methyl). The synthesis proceeds in two main steps from the key boronic acid intermediate.[1][2]

Step 1: Suzuki-Miyaura Coupling

This step couples this compound with methyl 4-acetylamino-3,6-dichloropyridine-2-carboxylate. The acetyl group serves as a protecting group for the amine on the pyridine ring.

Reaction Scheme: Reaction Scheme for Halauxifen-methyl Synthesis Step 1

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
This compoundC₇H₇BClFO₃204.391.2
Methyl 4-acetylamino-3,6-dichloropyridine-2-carboxylateC₉H₈Cl₂N₂O₃263.081.0
Palladium(II) Acetate (Pd(OAc)₂)C₄H₆O₄Pd224.500.02
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos)C₂₆H₃₅O₂P410.520.04
Potassium Phosphate, tribasic (K₃PO₄)K₃PO₄212.273.0
TolueneC₇H₈--
Water (degassed)H₂O--

Experimental Protocol:

  • To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add methyl 4-acetylamino-3,6-dichloropyridine-2-carboxylate (1.0 eq), this compound (1.2 eq), and potassium phosphate (3.0 eq).

  • Add Palladium(II) Acetate (0.02 eq) and SPhos (0.04 eq).

  • Add a 2:1 mixture of toluene and degassed water to the flask to achieve a substrate concentration of approximately 0.2 M.

  • Seal the flask and heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product, methyl 4-acetylamino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate, can be purified by column chromatography on silica gel or carried forward to the next step without further purification.

Causality Note: The use of a biarylphosphine ligand like SPhos is crucial for achieving high catalytic activity in the coupling of electron-deficient aryl chlorides.[15] Potassium phosphate is an effective base for activating the boronic acid for transmetalation.[16]

Step 2: Deprotection (Deacetylation)

The acetyl protecting group is removed under acidic conditions to yield the final product, halauxifen-methyl.[6]

Reaction Scheme: Reaction Scheme for Halauxifen-methyl Synthesis Step 2

Materials and Reagents:

ReagentFormulaMW ( g/mol )
Methyl 4-acetylamino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinateC₁₆H₁₃Cl₂FN₂O₄387.19
Methanol (MeOH)CH₄O-
Acetyl Chloride (AcCl)C₂H₃ClO78.50

Experimental Protocol:

  • Dissolve the crude or purified product from Step 1 in methanol (approx. 0.1-0.2 M).

  • Cool the solution in an ice bath to 0 °C.

  • Slowly add acetyl chloride (approx. 2.0-3.0 eq) dropwise to the stirred solution. Safety Note: The reaction of acetyl chloride with methanol is exothermic and generates HCl in situ. Ensure adequate cooling and venting.[6][17][18]

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol and excess HCl.

  • Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to dryness.

  • The final product, halauxifen-methyl, can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes) to yield a white to off-white solid.[19] An overall yield of approximately 90% for the coupling and deprotection steps has been reported.[1][9]

Product Characterization: Halauxifen-methyl

PropertyData
Chemical Formula C₁₄H₁₁Cl₂FN₂O₃
Molecular Weight 345.1 g/mol [15]
IUPAC Name Methyl 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylate[12][15]
CAS Number 943831-98-9[15]
Appearance White to off-white solid
Mass Spectrometry ESI-MS [M+H]⁺: m/z 345. Ion transitions for quantification (m/z 345 → 250) and confirmation (m/z 345 → 235) are used.[1][20]
¹H NMR (DMSO-d₆) Characteristic peaks for aromatic protons, methoxy group (singlet, ~3.9 ppm), methyl ester (singlet, ~3.8 ppm), and amino group (broad singlet, ~7.1 ppm) are expected.[19]
¹³C NMR (DMSO-d₆) Signals corresponding to the carbonyl carbons of the ester and the aromatic carbons are expected.

Protocol 2: Synthesis of Florpyrauxifen-benzyl

This protocol outlines the synthesis of florpyrauxifen-benzyl, another arylpicolinate herbicide utilizing the same boronic acid. The synthesis involves the coupling with a different pyridine derivative.[3][21]

Reaction Scheme: Reaction Scheme for Florpyrauxifen-benzyl Synthesis

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.
This compoundC₇H₇BClFO₃204.391.1
Benzyl 4-amino-3,6-dichloro-5-fluoropicolinateC₁₃H₉Cl₂FN₂O₂327.131.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)C₅₁H₄₂O₃Pd₂915.720.01
Triphenylphosphine (PPh₃)C₁₈H₁₅P262.290.04
Sodium Carbonate (Na₂CO₃)Na₂CO₃105.992.5
1,4-DioxaneC₄H₈O₂--
Water (degassed)H₂O--

Experimental Protocol:

  • In a reaction vessel, combine benzyl 4-amino-3,6-dichloro-5-fluoropicolinate (1.0 eq), this compound (1.1 eq), and sodium carbonate (2.5 eq).

  • Add Pd₂(dba)₃ (0.01 eq) and triphenylphosphine (0.04 eq).

  • Add a degassed 4:1 mixture of 1,4-dioxane and water.

  • Purge the vessel with an inert gas and heat the mixture to 85-95 °C with stirring for 4-6 hours, or until reaction completion is confirmed by LC-MS.

  • After cooling, dilute the reaction mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under vacuum.

  • Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford florpyrauxifen-benzyl as a solid.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE).[20]

  • Hazard Statements: Toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[20]

  • Precautions: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area or fume hood. Wear protective gloves, clothing, and eye/face protection.[20]

  • Incompatible Materials: Strong oxidizing agents, acids, and acid chlorides.[11]

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this or any other chemical reagents mentioned in these protocols.[11][20]

Conclusion

This compound is a versatile and indispensable intermediate for the synthesis of the arylpicolinate class of synthetic auxin herbicides. The Suzuki-Miyaura cross-coupling reaction provides an efficient and modular route to construct the core biaryl structure of these potent agrochemicals. The protocols provided herein offer a detailed guide for researchers in the field of drug development and crop protection to synthesize and study these important compounds. Understanding the specific reaction conditions and the underlying mechanism of action is key to developing the next generation of effective and selective herbicides.

References

Application Notes: The Strategic Use of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Uniquely Positioned Building Block for Modern Drug Discovery

In the landscape of medicinal chemistry and organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex and potent bioactive molecules. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS: 944129-07-1) has emerged as a highly valuable reagent, particularly for its role in creating novel therapeutics and agrochemicals.[1] Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern C-C bond formation.[2][3]

The specific arrangement of substituents on the phenyl ring—a chloro group, a fluoro group, and a methoxy group—is not accidental. This precise decoration provides a unique combination of steric and electronic properties that chemists can exploit to fine-tune a molecule's interaction with biological targets, such as the active sites of kinases or other enzymes.[4] The fluorine atom, for instance, can enhance binding affinity and improve metabolic stability, while the chlorine and methoxy groups offer additional vectors for interaction or further functionalization. This application note provides an in-depth guide to the properties, applications, and detailed protocols for leveraging this versatile building block in the synthesis of high-value molecules.

Physicochemical Properties & Safe Handling

Accurate characterization and safe handling are the foundation of successful and reproducible synthesis.

PropertyValueReference
CAS Number 944129-07-1[5][6]
Molecular Formula C₇H₇BClFO₃[7]
Molecular Weight 204.39 g/mol [7]
Appearance Solid powder[5]
Typical Purity ≥95-98%[5][6]
Storage Sealed in dry, 2-8°C[5]

Safety & Handling: this compound is classified as a hazardous substance. It may cause skin, eye, and respiratory irritation.[8][9][10] All handling should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8] Consult the Safety Data Sheet (SDS) for comprehensive toxicological and disposal information.[9]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl and vinyl-aryl scaffolds, which are common motifs in many pharmaceuticals.[11] The reaction's success is due to its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[11][12]

Mechanism of Action: The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[13]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the bond of an aryl or vinyl halide (Ar-X), forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group (in this case, the 4-chloro-2-fluoro-3-methoxyphenyl moiety) to the palladium center, displacing the halide.[2] This is the crucial step where the boronic acid participates.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[13]

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold

This protocol details a general procedure for the Suzuki-Miyaura coupling of this compound with a generic heteroaryl bromide, a common strategy in the synthesis of kinase inhibitors.[14][15]

Materials and Reagents:

  • This compound (1.2 equiv.)

  • Heteroaryl Bromide (e.g., 2-Bromo-5-aminopyrimidine) (1.0 equiv.)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv.)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (3.0 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Ethyl Acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Argon or Nitrogen gas

Experimental Workflow:

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon), add the heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and anhydrous potassium carbonate (3.0 equiv.).[16]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (to make the final concentration of the limiting reagent ~0.1 M).

  • Degassing: Stir the suspension and sparge with Argon gas for 20 minutes to remove any dissolved oxygen, which can deactivate the catalyst.[17]

  • Catalyst Addition: Under a positive flow of Argon, add Palladium(II) Acetate (0.02 equiv.) and SPhos ligand (0.04 equiv.).

  • Reaction Execution: Seal the flask and heat the mixture to 90°C with vigorous stirring. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting heteroaryl bromide is consumed (typically 4-12 hours).

  • Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash sequentially with water (2x) and brine (1x).[16]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure biaryl product.

Data Presentation & Troubleshooting

Hypothetical Reaction Data:

ReactantMolar Equiv.Catalyst SystemSolventYield (%)Purity (%)
2-Bromo-5-aminopyrimidine1.0Pd(OAc)₂ / SPhosDioxane/H₂O85>98 (by LC-MS)
This compound1.2(2 mol%)(4:1)

Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst or ligand.2. Insufficiently anhydrous conditions.3. Ineffective base.1. Use fresh catalyst/ligand.2. Ensure solvents are dry and use anhydrous base.3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[13]
Protodeboronation (Loss of Boronic Acid) 1. Reaction temperature too high.2. Presence of excess water or oxygen.1. Lower the reaction temperature.2. Ensure thorough degassing and use anhydrous solvents.
Homocoupling of Boronic Acid 1. Oxygen present in the reaction mixture.2. Incorrect catalyst/ligand ratio.1. Improve inert atmosphere technique.2. Re-optimize catalyst and ligand loading.

Conclusion: A Versatile and Indispensable Reagent

This compound is more than just an intermediate; it is a strategic tool for molecular design. Its well-defined structure allows for its reliable incorporation into complex molecules via robust methods like the Suzuki-Miyaura coupling. The resulting 4-chloro-2-fluoro-3-methoxyphenyl moiety can impart crucial properties for biological activity, making this reagent a mainstay in the synthesis of next-generation pharmaceuticals and other high-value chemical entities.[2][18] The protocols and insights provided herein serve as a guide for researchers to effectively harness the synthetic potential of this powerful building block.

References

Application Notes & Protocols: Chan-Lam Coupling Reactions with 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Chan-Lam Coupling

In the landscape of modern synthetic chemistry, the formation of carbon-heteroatom bonds is a foundational pillar, particularly in the synthesis of pharmaceuticals and agrochemicals. The Chan-Lam coupling reaction, a copper-catalyzed cross-coupling of arylboronic acids with N-H or O-H containing compounds, has emerged as a powerful and practical alternative to traditional methods.[1][2][3] Unlike palladium-catalyzed systems like the Buchwald-Hartwig reaction, the Chan-Lam coupling offers significant operational advantages, including the use of an inexpensive and abundant copper catalyst, tolerance to air and moisture, and often mild, room-temperature conditions.[2][4][5][6] This "open-flask" chemistry simplifies experimental setups and broadens the accessibility of complex aryl amine and aryl ether structures.[6]

The substrate, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid , is a highly valuable building block. Its specific substitution pattern—a halogen-rich framework combined with a methoxy group—provides a synthetically versatile scaffold. The chloro and fluoro substituents offer sites for further functionalization and modulate the electronic properties of the aromatic ring, while the boronic acid moiety serves as a robust handle for cross-coupling. This particular reagent is an important intermediate in the synthesis of complex organic molecules, including novel herbicides and potential drug candidates.[7][8] This guide provides an in-depth exploration of its application in Chan-Lam coupling, detailing the underlying mechanism and providing robust protocols for its successful implementation.

The Reaction Mechanism: A Copper(III)-Mediated Pathway

The precise mechanism of the Chan-Lam coupling has been a subject of extensive study and is understood to proceed through a catalytic cycle involving Cu(I), Cu(II), and Cu(III) oxidation states.[2][3] While intricate, the generally accepted pathway provides a logical framework for understanding the role of each component in the reaction.

  • Transmetalation: The cycle begins with the transmetalation of the aryl group from this compound to a Copper(II) salt, typically Cu(OAc)₂, forming an arylcopper(II) intermediate.[9][10] A base is often required to facilitate this step.

  • Nucleophile Coordination: The amine or alcohol nucleophile then coordinates to the arylcopper(II) complex.

  • Oxidation to Cu(III): The resulting complex is oxidized to a key, albeit transient, arylcopper(III)-nucleophile species. In many protocols, atmospheric oxygen serves as the terminal oxidant for this step.[3][9]

  • Reductive Elimination: This high-valent copper intermediate rapidly undergoes reductive elimination, the crucial bond-forming step. The C-N or C-O bond is forged, releasing the desired arylated product.[2][3][9]

  • Catalyst Regeneration: The reductive elimination process reduces the copper center to Cu(I). This Cu(I) species is then re-oxidized back to the active Cu(II) state by an oxidant (often air), completing the catalytic cycle and allowing the reaction to proceed with sub-stoichiometric amounts of copper.[9][11]

Chan_Lam_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Inputs cluster_outputs Output CuII Cu(II) Salt ArCuII Ar-Cu(II)-X CuII->ArCuII Transmetalation + ArB(OH)₂ ArCuIINu Ar-Cu(II)(NuH)-X ArCuII->ArCuIINu Coordination + Nu-H (Amine/Alcohol) ArCuIII [Ar-Cu(III)(Nu)-X]+ ArCuIINu->ArCuIII Oxidation CuI Cu(I)-X ArCuIII->CuI Reductive Elimination (Product Ar-Nu formed) Product Coupled Product (Ar-NRH / Ar-OR) CuI->CuII Re-oxidation (e.g., Air, O₂) ArBOH2 4-Chloro-2-fluoro-3-methoxyphenyl boronic acid NuH Amine or Alcohol (R-NH₂ / R-OH)

Caption: Proposed catalytic cycle for the Chan-Lam coupling reaction.

General Protocol for N-Arylation

This protocol provides a reliable starting point for the N-arylation of a primary or secondary amine with this compound. Optimization of the base, solvent, and temperature may be necessary for specific substrates.

Materials and Equipment:

  • Reactants:

    • This compound

    • Amine substrate (aliphatic or aromatic)

  • Catalyst: Copper(II) acetate (Cu(OAc)₂)

  • Base: Pyridine or Triethylamine (Et₃N)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Additives (Optional): 4Å Molecular Sieves

  • Equipment:

    • Round-bottom flask or reaction vial with a magnetic stir bar

    • Magnetic stir plate

    • Standard laboratory glassware for workup (separatory funnel, flasks)

    • Rotary evaporator

    • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry reaction vial equipped with a magnetic stir bar, add this compound (1.5 equiv.).

  • Addition of Reagents: Add the amine substrate (1.0 equiv.) and Copper(II) acetate (1.0 - 2.0 equiv. for stoichiometric, or 10-20 mol% for a catalytic protocol). If using, add activated 4Å molecular sieves at this stage. The use of sieves can be beneficial in minimizing unwanted oxidation byproducts by sequestering water.[11]

  • Solvent and Base: Add the chosen solvent (e.g., DCM) to achieve a concentration of approximately 0.1-0.2 M with respect to the limiting reagent. Add the base (e.g., Pyridine, 2.0-3.0 equiv.).

  • Reaction Execution: Cap the vial (it is not necessary to be under an inert atmosphere) and stir the reaction mixture vigorously at room temperature. The reaction is often accompanied by a color change from light blue to green or brown.

  • Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the limiting starting material is consumed. Typical reaction times range from 12 to 48 hours.

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Filter the mixture through a pad of Celite® to remove the copper salts, washing the pad with additional solvent.[9][12]

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated aqueous sodium bicarbonate solution, water, and finally, brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the pure N-arylated product.

Parameter Optimization Table

The success of the Chan-Lam coupling is highly dependent on the interplay of several factors. This table summarizes key parameters and provides common choices for initial reaction screening.

ParameterRecommended OptionsRationale & Causality
Copper Source Cu(OAc)₂, Cu(OTf)₂, CuCl₂, CuClCopper(II) acetate is the most common and robust choice. Other salts can offer different reactivity profiles depending on the substrate.[9]
Stoichiometry 1.2 - 2.0 equivalentsAn excess of the boronic acid is often used to drive the reaction to completion, especially if the boronic acid is prone to homocoupling or protodeboronation.[12]
Base Pyridine, 2,6-Lutidine, Et₃N, K₂CO₃A base is typically required to facilitate the transmetalation step. Pyridine often serves as both a base and a ligand, stabilizing the copper intermediates.[1][10]
Solvent DCM, MeCN, THF, Toluene, MeOHDCM is a good starting point for many substrates. The choice of solvent can influence reaction rates and solubility of the reagents.[9][12]
Temperature Room Temperature to 80 °CMost reactions proceed efficiently at room temperature, a key advantage of this method.[2] For less reactive substrates, gentle heating may be required.
Atmosphere Air (Open Flask)The reaction utilizes atmospheric oxygen to regenerate the active Cu(II) catalyst, eliminating the need for inert atmosphere techniques.[1][6]

Experimental Workflow Visualization

The following diagram outlines the logical flow of the experimental protocol, from initial setup to final product isolation.

Chan_Lam_Workflow start Start setup 1. Reaction Setup - Add Boronic Acid, Amine, Cu(OAc)₂ - Optional: Molecular Sieves start->setup addition 2. Add Solvent & Base (e.g., DCM, Pyridine) setup->addition react 3. Stir at Room Temp (12-48h, Open to Air) addition->react monitor 4. Monitor by TLC/LC-MS react->monitor workup 5. Dilute & Filter (Through Celite®) monitor->workup Reaction Complete extract 6. Liquid-Liquid Extraction (Wash with NaHCO₃, H₂O, Brine) workup->extract dry 7. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) extract->dry purify 8. Column Chromatography dry->purify end Pure Product purify->end

Caption: Standard experimental workflow for Chan-Lam N-arylation.

Field-Proven Insights & Troubleshooting

  • Protodeboronation: A common side reaction is the replacement of the -B(OH)₂ group with a hydrogen atom.[9][11] This can be minimized by ensuring the reaction conditions are not overly acidic and by using the boronic acid soon after it is weighed out, as some are sensitive to prolonged air exposure.

  • Homocoupling: Dimerization of the boronic acid to form a biaryl species is another potential byproduct. This is often promoted by excess oxidant or certain catalytic systems. Adjusting the stoichiometry and catalyst loading can help mitigate this issue.[9]

  • Substrate Reactivity: Electron-rich boronic acids and electron-neutral or rich amines tend to react more efficiently.[3] The electronic nature of this compound is complex; while the halogens are withdrawing, the methoxy group is donating. For challenging couplings with electron-deficient amines, screening different copper sources, bases, and considering mild heating may be necessary.

  • Copper Removal: Residual copper can complicate NMR analysis and downstream applications. Thorough filtration through Celite® followed by an aqueous wash (sometimes with a chelating agent like aqueous ammonia or EDTA) is crucial for complete removal.[9]

References

Application Note & Protocols: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An important point of clarification: Arylboronic acids, such as 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, are key coupling partners in the Suzuki-Miyaura cross-coupling reaction , not the Heck reaction. The Heck reaction typically involves the coupling of an unsaturated halide with an alkene. In contrast, the Suzuki reaction couples an organoboron species (like a boronic acid) with an organohalide.

Given the substrate you've specified, this guide will provide a detailed application note and protocol for its use in the Suzuki-Miyaura reaction. This is the scientifically accurate and highly valuable application for this versatile building block in modern synthetic chemistry.

Abstract: This document provides a comprehensive technical guide for utilizing this compound in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. We will explore the unique reactivity conferred by its substitution pattern, provide detailed protocols for reaction setup and optimization, discuss mechanistic considerations, and highlight its potential applications in the synthesis of complex molecules for pharmaceutical and materials science research.

Introduction: The Strategic Value of the Substrate

This compound is a highly functionalized building block. Its utility in drug discovery and materials science stems from the specific electronic and steric properties imparted by its substituents:

  • Orthogonal Halogen Handles: The presence of both chlorine and fluorine atoms provides "orthogonal" handles for sequential, site-selective cross-coupling reactions. The C-Cl bond is generally more reactive towards palladium catalysts than the C-F bond, allowing for selective coupling at the chlorine position while leaving the fluorine intact for subsequent transformations.

  • Electron-Withdrawing Fluoro Group: The ortho-fluoro substituent can influence the conformation of the resulting biaryl product by encouraging a non-planar arrangement, which can be crucial for modulating protein-ligand interactions or tuning photophysical properties.

  • Methoxy Group: The meta-methoxy group acts as a mild electron-donating group, modulating the electronic properties of the aromatic ring and potentially influencing reaction kinetics.

  • Boronic Acid Functionality: This group is the active component in the Suzuki-Miyaura reaction, known for its stability, low toxicity, and high functional group tolerance, making it a cornerstone of modern synthetic chemistry.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is critical for troubleshooting and optimization. The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a Palladium(0) active species.

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X (R¹-X) pd_complex1 R¹-Pd(II)L_n-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation pd_complex2 R¹-Pd(II)L_n-R² transmetalation->pd_complex2 boronate [R²-B(OH)₂OR]⁻ boronate->transmetalation base Base (e.g., K₂CO₃) base->boronate Activates Boronic Acid reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R¹-R² (Product) reductive_elimination->product protocol_workflow start 1. Reagent Preparation setup 2. Reaction Setup (Inert Atmosphere) start->setup Add reagents to flask reflux 3. Reaction Execution (Heating/Reflux) setup->reflux Degas and heat monitor 4. TLC/LC-MS Monitoring reflux->monitor Check for completion workup 5. Aqueous Workup monitor->workup If complete, cool to RT extract 6. Organic Extraction workup->extract Add H₂O, separate layers dry 7. Drying & Concentration extract->dry Collect organic phase purify 8. Purification (Column Chromatography) dry->purify Remove solvent end 9. Characterization purify->end Isolate pure product applications start_material This compound suzuki Suzuki Coupling start_material->suzuki intermediate Polysubstituted Biaryl Intermediate suzuki->intermediate Forms C-C bond pharma Pharmaceuticals (e.g., Kinase Inhibitors, GPCR Modulators) intermediate->pharma Further Functionalization materials Organic Electronics (e.g., OLEDs, OFETs) intermediate->materials Tuning Properties

Application Notes & Protocols: Strategic Use of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide on the application of 4-chloro-2-fluoro-3-methoxyphenylboronic acid as a strategic building block in the synthesis of pharmaceutical intermediates. We delve into the mechanistic rationale for its utility, focusing on the influential role of its unique substitution pattern in palladium-catalyzed cross-coupling reactions. A detailed, field-tested protocol for a representative Suzuki-Miyaura coupling is provided, alongside analytical methods, troubleshooting, and workflow visualizations to empower researchers in drug discovery and development.

Introduction: A Multifunctional Building Block

This compound is a highly functionalized arylboronic acid that has gained prominence as a key intermediate in medicinal chemistry. Its utility stems from a unique combination of substituents on the phenyl ring, each imparting distinct electronic and steric properties that can be strategically exploited during synthesis.

  • Ortho-Fluoro Group: The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect, which can modulate the reactivity of the boronic acid and influence the dihedral angle of the resulting biaryl product. This conformational constraint is often crucial for optimizing a molecule's binding affinity to a biological target.

  • Meta-Methoxy Group: The methoxy group at C3 is an electron-donating group that can influence the electronic character of the ring and provide a handle for further functionalization or act as a key pharmacophoric element.

  • Para-Chloro Group: The chlorine at the C4 position serves as a stable, lipophilic substituent and, more importantly, can act as a reactive handle for subsequent cross-coupling reactions, allowing for the sequential and regioselective construction of complex molecular architectures.

This trifecta of substituents makes this compound an ideal reagent for constructing complex biaryl and heteroaryl structures that are central to many modern pharmaceuticals. Its primary application lies within palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

Physicochemical Properties & Safety

Proper handling and storage are paramount for ensuring the integrity of the reagent and the safety of the researcher.

PropertyValueSource
CAS Number 944128-93-6
Molecular Formula C₇H₇BClFO₃
Molecular Weight 204.39 g/mol
Appearance White to off-white powder/crystals
Melting Point 145-155 °C

Safety & Handling:

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.

  • Precautionary Measures: Handle only in a well-ventilated area, preferably within a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents. Boronic acids are prone to dehydration to form boroxines; proper storage is critical for maintaining reactivity.

Core Application: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, specifically for creating biaryl scaffolds. The reaction couples an organoboron compound (like our title boronic acid) with an organohalide in the presence of a palladium catalyst and a base.

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism is key to troubleshooting and optimizing the reaction. The generally accepted catalytic cycle involves three primary stages: oxidative addition, transmetalation, and reductive elimination. The substituents on this compound primarily influence the transmetalation step, where the boronic acid transfers its aryl group to the palladium center.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar¹-Pd(II)L₂-X (Palladacycle) OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar¹-Pd(II)L₂-Ar² Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² (Biaryl Product) RedElim->Product ArX Ar¹-X (Aryl Halide) ArX->OxAdd Boronic Ar²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of a Key Biaryl Intermediate

This protocol details the synthesis of 4'-chloro-2'-fluoro-3'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine, a representative intermediate, by coupling this compound with 4-bromo-N,N-dimethylaniline.

Objective

To synthesize a functionalized biphenylamine intermediate via a Suzuki-Miyaura coupling reaction with a target yield of >85% and purity of >98%.

Materials & Reagents
ReagentCAS No.MWAmountMmolEq.
4-Bromo-N,N-dimethylaniline586-77-6200.061.00 g5.001.0
This compound944128-93-6204.391.23 g6.001.2
Pd(dppf)Cl₂·CH₂Cl₂95464-05-4816.64204 mg0.250.05
Potassium Carbonate (K₂CO₃)584-08-7138.212.07 g15.03.0
1,4-Dioxane123-91-188.1140 mL--
Deionized Water7732-18-518.0210 mL--
Experimental Workflow

The following diagram outlines the key steps from reaction setup to product isolation.

Workflow Setup 1. Reagent Setup - Add solids to flask - Seal with septum Degas 2. Degassing - Evacuate & backfill - Use N₂ or Ar (3x) Setup->Degas Solvent 3. Solvent Addition - Add Dioxane/Water - via syringe Degas->Solvent React 4. Reaction - Heat to 90 °C - Stir for 4-6 h Solvent->React Monitor 5. Monitoring - TLC or LC-MS - Check for starting material React->Monitor Monitor->React If incomplete Workup 6. Aqueous Workup - Cool to RT - Dilute with EtOAc - Wash with H₂O & brine Monitor->Workup If complete Isolate 7. Isolation - Dry (Na₂SO₄) - Filter & concentrate - Purify via column Workup->Isolate

Caption: Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-bromo-N,N-dimethylaniline (1.00 g, 5.00 mmol), this compound (1.23 g, 6.00 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (204 mg, 0.25 mmol), and potassium carbonate (2.07 g, 15.0 mmol).

  • Degassing: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere. The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Through the septum, add degassed 1,4-dioxane (40 mL) followed by degassed deionized water (10 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-6 hours, as indicated by the consumption of the limiting reagent (4-bromo-N,N-dimethylaniline).

  • Aqueous Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and transfer it to a separatory funnel. Wash the organic layer with water (2 x 30 mL) and then with brine (30 mL).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product.

Analytical Characterization

The identity and purity of the final product, 4'-chloro-2'-fluoro-3'-methoxy-N,N-dimethyl-[1,1'-biphenyl]-4-amine, should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the molecular structure.

  • LC-MS: To confirm the molecular weight and assess purity.

  • HRMS (High-Resolution Mass Spectrometry): To confirm the exact mass and elemental composition.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized).2. Insufficiently dried boronic acid (boroxine formation).3. Ineffective base or solvent system.1. Ensure proper degassing; use a fresh catalyst or a pre-catalyst.2. Dry the boronic acid under vacuum before use.3. Use a stronger base (e.g., Cs₂CO₃) or a different solvent (e.g., DME, Toluene).
Significant Homocoupling 1. Presence of oxygen.2. Reaction temperature is too high.1. Improve degassing technique.2. Lower the reaction temperature and monitor closely.
Debromination of Starting Material 1. Impurities in reagents.2. Catalyst degradation pathway.1. Use high-purity starting materials.2. Try a different ligand, such as SPhos or XPhos, which can stabilize the catalyst.

Conclusion

This compound is a versatile and powerful reagent for constructing complex molecular frameworks essential for modern drug discovery. Its unique electronic and steric properties, when leveraged through robust protocols like the Suzuki-Miyaura coupling detailed herein, enable the efficient synthesis of high-value pharmaceutical intermediates. By understanding the underlying mechanism and potential pitfalls, researchers can effectively integrate this building block into their synthetic strategies to accelerate the development of next-generation therapeutics.

The Strategic Role of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Modern Herbicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Precision in Agrochemical Design

In the landscape of modern agriculture, the development of effective and selective herbicides is paramount to ensuring global food security. The chemical architecture of these agrochemicals is meticulously designed to maximize efficacy against target weed species while minimizing impact on crops and the environment. Fluorinated organic compounds have become particularly significant in agrochemical research, often imparting desirable properties such as enhanced metabolic stability, increased potency, and favorable uptake characteristics.[1][2] Within this context, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has emerged as a pivotal building block, particularly in the synthesis of a new generation of arylpicolinate and pyrimidine carboxylic acid herbicides. Its unique substitution pattern is not accidental; it is a carefully orchestrated arrangement of functional groups designed to facilitate efficient chemical synthesis and ultimately contribute to the biological activity of the final product. This document serves as a comprehensive guide to the application of this versatile reagent in agrochemical synthesis, providing detailed protocols and insights for researchers and professionals in the field.

Core Application: A Key Intermediate for Advanced Herbicides

This compound is a crucial intermediate in the manufacturing of potent herbicides.[3] Its primary utility is in the synthesis of 6-(poly-substituted aryl)-4-aminopicolinate and 2-(poly-substituted aryl)-6-amino-4-pyrimidinecarboxylic acid compounds, which are known for their herbicidal activity.[3][4] The introduction of the 4-chloro-2-fluoro-3-methoxyphenyl moiety into these heterocyclic scaffolds is a key step in defining their biological target spectrum and overall efficacy.

The synthesis of these complex agrochemicals is often achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly favored method.[3][5][6] This reaction allows for the efficient and selective formation of a carbon-carbon bond between the phenylboronic acid and a halogenated picolinate or pyrimidine derivative.

The Suzuki-Miyaura Coupling: A Powerful Tool in Agrochemical Synthesis

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and stability of boronic acids.[7][8] The reaction typically involves a palladium catalyst, a base, and a suitable solvent system to couple an organoboron compound with an organohalide.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The mechanism of the Suzuki-Miyaura coupling is a well-understood catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (e.g., a chlorinated picolinate or pyrimidine) to form a Pd(II) complex.

  • Transmetalation: The organoboron compound, activated by a base, transfers its organic group to the Pd(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the desired product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Coupling pd0 Pd(0)L_n pd_complex R¹-Pd(II)L_n-X c1 pd0->c1 oxidative_addition Oxidative Addition diorgano_pd R¹-Pd(II)L_n-R² c2 pd_complex->c2 transmetalation Transmetalation boronate [R²-B(OH)₃]⁻ c3 diorgano_pd->c3 reductive_elimination Reductive Elimination product R¹-R² c1->pd_complex R¹-X c2->diorgano_pd [R²-B(OH)₃]⁻ c3->product c4 c4->pd0 boronic_acid R²-B(OH)₂ + Base boronic_acid->boronate

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Synthetic Workflow for a 6-Aryl-4-aminopicolinate Herbicide

The general workflow for the synthesis of a 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate herbicide using this compound is depicted below. This process highlights the central role of the Suzuki coupling reaction in assembling the final active ingredient.

synthetic_workflow boronic_acid 4-Chloro-2-fluoro-3- methoxyphenylboronic acid suzuki_coupling Suzuki-Miyaura Coupling (Pd catalyst, Base) boronic_acid->suzuki_coupling picolinate Substituted 6-halo- 4-aminopicolinate picolinate->suzuki_coupling purification Work-up and Purification suzuki_coupling->purification herbicide 6-(4-chloro-2-fluoro-3-methoxyphenyl)- 4-aminopicolinate Herbicide purification->herbicide

Caption: General synthetic workflow for an arylpicolinate herbicide.

Detailed Protocol: Synthesis of a 6-Aryl-4-aminopicolinate

This protocol provides a representative procedure for the Suzuki-Miyaura coupling of this compound with a halogenated 4-aminopicolinate derivative.

Disclaimer: This protocol is for informational purposes only and should be adapted and optimized based on specific substrates and laboratory conditions. All work should be conducted by trained professionals in a suitable chemical laboratory with appropriate safety precautions.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )
This compound944129-07-1204.39
Methyl 4-amino-3,6-dichloropicolinate--
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50
Triphenylphosphine (PPh₃)603-35-0262.29
Potassium carbonate (K₂CO₃)584-08-7138.21
1,4-Dioxane123-91-188.11
Water7732-18-518.02
Ethyl acetate141-78-688.11
Brine (saturated NaCl solution)--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37
Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.2 equivalents), Methyl 4-amino-3,6-dichloropicolinate (1.0 equivalent), and potassium carbonate (3.0 equivalents).

  • Catalyst Addition: In a separate vial, pre-mix Palladium(II) acetate (0.02 equivalents) and Triphenylphosphine (0.08 equivalents). Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add 1,4-dioxane and water in a 4:1 ratio (v/v) to the flask to achieve a substrate concentration of approximately 0.1 M. Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 4-6 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting materials.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 6-(4-chloro-2-fluoro-3-methoxyphenyl)-4-aminopicolinate product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Causality Behind Experimental Choices

  • Choice of Catalyst: A combination of a palladium source (Pd(OAc)₂) and a phosphine ligand (PPh₃) is a common and effective catalyst system for Suzuki couplings. The ligand stabilizes the palladium species and facilitates the catalytic cycle.

  • Base: An inorganic base like potassium carbonate is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[9]

  • Solvent System: A mixture of an organic solvent (1,4-dioxane) and water is often used to dissolve both the organic substrates and the inorganic base, facilitating the reaction.

  • Degassing: The removal of oxygen is critical as oxygen can oxidize and deactivate the Pd(0) catalyst.

  • Temperature: Heating the reaction provides the necessary activation energy for the reaction to proceed at a reasonable rate.

Conclusion and Future Outlook

This compound is a highly valuable and specialized reagent in the synthesis of modern agrochemicals. Its application in the Suzuki-Miyaura coupling reaction enables the efficient construction of complex herbicidal molecules with a high degree of precision and in good yields. The strategic placement of the chloro, fluoro, and methoxy substituents on the phenyl ring is a testament to the intricate design principles employed in the development of next-generation crop protection agents. As the demand for more selective and environmentally benign herbicides continues to grow, the importance of such well-designed building blocks in the synthetic chemist's toolbox will undoubtedly increase.

References

Application Notes & Protocols: 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid as a Strategic Building Block in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Multifunctional Scaffolds

In the landscape of materials science, progress is often dictated by the molecular precision of the building blocks used. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS: 944129-07-1) has emerged as a preeminent synthon, particularly for high-performance organic electronic materials. Its utility stems from a unique confluence of substituents on a phenylboronic acid scaffold, a cornerstone of modern cross-coupling chemistry.[1] The boronic acid moiety serves as a versatile handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, a Nobel Prize-winning reaction renowned for its reliability and functional group tolerance in forming carbon-carbon bonds.[2]

The strategic placement of chloro, fluoro, and methoxy groups is not incidental; each imparts distinct and tunable properties to the final material:

  • Fluorine: Induces favorable electronic effects, lowering HOMO/LUMO energy levels, and can enhance intermolecular interactions and solid-state packing.

  • Chlorine: Serves as a secondary reaction site for sequential cross-coupling or modifies electronic properties. Its reactivity is distinct from bromo or iodo analogues, often requiring more robust catalytic systems.[3]

  • Methoxy Group: Acts as a mild electron-donating group, influencing solubility and the electronic character of the molecule.

This guide provides an in-depth exploration of this compound, presenting its properties, core applications, and detailed, field-tested protocols for its use in synthesizing advanced materials.

Physicochemical & Handling Properties

Accurate characterization is the foundation of reproducible science. The key properties of this reagent are summarized below. Commercially available arylboronic acids may contain boroxine (anhydride trimer) impurities, which are less reactive in coupling reactions.[4] For high-stakes syntheses, recrystallization prior to use is recommended.

PropertyValueSource
CAS Number 944129-07-1[5][6]
Molecular Formula C₇H₇BClFO₃[6]
Molecular Weight 204.39 g/mol [6]
IUPAC Name (4-chloro-2-fluoro-3-methoxyphenyl)boronic acid[6]
Appearance White to off-white solid
Purity Typically ≥95%[5]
Storage Store at 2-8°C under a dry, inert atmosphere

Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions to form biaryl or vinyl-aryl structures. This reaction is fundamental to the synthesis of conjugated polymers, OLED host materials, and pharmaceutical intermediates.[7]

Mechanistic Rationale

The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] A crucial first step is the activation of the boronic acid with a base to form a more nucleophilic boronate species, which facilitates the transmetalation step with the palladium(II)-halide complex.[8] The choice of catalyst, ligand, base, and solvent is critical, especially when coupling with less reactive electrophiles like aryl chlorides.[3] Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition of the C-Cl bond to the Pd(0) center.

Detailed Protocol: Synthesis of a Biaryl Precursor

This protocol details a representative coupling reaction between this compound and an aryl bromide (e.g., 1-bromo-4-nitrobenzene) to form a substituted biaryl, a common core for advanced materials.

Materials & Reagents:

  • This compound (1.2 equiv)

  • Aryl Halide (e.g., 1-bromo-4-nitrobenzene, 1.0 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equiv, anhydrous)

  • Solvent (e.g., Toluene/Ethanol/Water mixture, 4:1:1 v/v/v)

  • Schlenk flask or equivalent reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Vessel Preparation: Under an inert atmosphere, charge a Schlenk flask equipped with a magnetic stir bar and reflux condenser with the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium carbonate (3.0 equiv).

    • Causality: Using a slight excess of the boronic acid ensures complete consumption of the potentially more valuable aryl halide and can counteract potential homocoupling or protodeboronation side reactions.[3] The base is essential for activating the boronic acid.[8]

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

    • Expertise: For less reactive aryl chlorides, a more active catalyst system like Pd₂(dba)₃ with a ligand such as SPhos or XPhos might be necessary, often paired with a stronger base like K₃PO₄.[3]

  • Inert Atmosphere Purge: Seal the flask and thoroughly evacuate and backfill with inert gas (Ar or N₂) at least three times. This is critical to prevent oxygen from deactivating the Pd(0) catalyst.

  • Solvent Addition: Introduce the degassed solvent mixture via syringe. The solvent system is chosen to ensure solubility of both the organic substrates and the inorganic base.

    • Insight: The presence of water can be beneficial, aiding in the dissolution of the base and accelerating the transmetalation step.

  • Reaction Execution: Heat the mixture to a reflux temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the limiting reagent (aryl halide) is consumed. Reaction times typically range from 4 to 24 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure biaryl product.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently strong base; Low reaction temperature.Ensure a strictly inert atmosphere. For aryl chlorides, switch to a stronger base (K₃PO₄, Cs₂CO₃) and a more active catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). Increase the reaction temperature.[3]
Protodeboronation Presence of excess water or acidic impurities; Prolonged reaction time at high temperature.Use anhydrous solvents and base if possible (though some water is often beneficial). Monitor the reaction closely and stop it once the starting material is consumed.[3]
Boronic Acid Homocoupling Oxygen contamination leading to oxidative side reactions.Thoroughly degas all solvents and maintain a positive pressure of inert gas throughout the reaction.

Application Workflow: Synthesis of an OLED Host Material Precursor

The unique electronic properties of this building block make it ideal for synthesizing host materials for Organic Light-Emitting Diodes (OLEDs).[9] Host materials form the emissive layer matrix and must possess high triplet energy and good charge transport characteristics.[9] The workflow below illustrates the synthesis of a carbazole-based biaryl, a common motif in OLED host materials.[10]

G cluster_start Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product & Purification A 4-Chloro-2-fluoro-3- methoxyphenylboronic acid C Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., K2CO3) Solvent (e.g., Toluene/H2O) A->C B 3-Bromo-9-phenyl-9H-carbazole B->C D Crude Biaryl Product C->D Reaction Workup E Column Chromatography D->E F Pure OLED Host Precursor: 3-(4-Chloro-2-fluoro-3-methoxyphenyl) -9-phenyl-9H-carbazole E->F

Caption: Suzuki coupling workflow for an OLED precursor.

Synthesis Route for the Building Block

Understanding the provenance of a building block is crucial for quality control. This compound is typically synthesized from 2-chloro-6-fluoroanisole via a directed ortho-metalation and borylation sequence.[11][12]

G A 2-Chloro-6-fluoroanisole B 1. n-BuLi, THF, -78 °C A->B C Lithiated Intermediate B->C D 2. Trimethyl borate B(OMe)3 C->D E Boronic Ester Intermediate D->E F 3. Acidic Hydrolysis (e.g., aq. HCl) E->F G This compound F->G

Caption: Synthesis of the title boronic acid.

Conclusion and Future Outlook

This compound is more than just a reagent; it is an enabling tool for innovation in materials science. Its carefully arranged functional groups provide chemists and materials scientists with a powerful lever to fine-tune the electronic, physical, and optical properties of bespoke materials. From enhancing the efficiency of next-generation OLED displays to forming the backbone of novel conductive polymers, the applications for this versatile building block continue to expand. As synthetic methodologies become more sophisticated, the strategic use of such multifunctional synthons will undoubtedly pave the way for the next wave of material advancements.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1). This document provides in-depth troubleshooting advice and detailed protocols for researchers, medicinal chemists, and process development professionals. As a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, achieving high purity of this reagent is paramount for successful downstream applications, such as Suzuki-Miyaura cross-coupling reactions.[1][2] This guide moves beyond simple procedural lists to explain the chemical principles behind each purification strategy, empowering you to make informed decisions in your laboratory work.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling, purity, and stability of this compound.

Q1: What are the most common impurities I should expect in my crude sample?

A1: The impurity profile can vary based on the synthetic route and workup conditions. However, several common impurities are frequently encountered with this and other arylboronic acids:

  • Boroxine: This is the most common impurity and is the cyclotrimeric anhydride of the boronic acid. It forms through the reversible dehydration of three boronic acid molecules.[3][4][5] Its presence is often observed in NMR spectra and can increase upon storage in non-anhydrous conditions or upon heating.

  • Protodeborylation Product (2-chloro-6-fluoroanisole): This impurity arises from the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom. This is a common decomposition pathway for arylboronic acids, which can be accelerated by heat or certain acidic or basic conditions.[6][7]

  • Unreacted Starting Materials: Depending on the synthesis, you may have residual 2-chloro-6-fluoroanisole from the initial lithiation/borylation step.[1]

  • Homocoupling Byproducts: Small amounts of symmetrical biaryl compounds may form during the synthesis or subsequent reactions.

Table 1: Common Impurities & Their Origins

Impurity NameStructureLikely Source/Cause
Tris(4-chloro-2-fluoro-3-methoxyphenyl)boroxine(C₇H₆BClFO₂)₃Reversible dehydration of the boronic acid.[8][9]
2-Chloro-6-fluoroanisoleC₇H₆ClFOProtodeborylation (loss of the B(OH)₂ group).[6]
Unreacted Starting MaterialVariesIncomplete reaction during synthesis.
Homocoupled BiarylDimer of the aryl groupSide reaction during synthesis or coupling.

Q2: How does boroxine formation affect my experiments, and how can I control it?

A2: For most applications, particularly Suzuki-Miyaura coupling, the presence of the corresponding boroxine is often not detrimental. The equilibrium between the boronic acid and its boroxine is reversible, and under the aqueous, basic conditions of the coupling reaction, the boroxine readily hydrolyzes back to the active boronic acid monomer.[3][4][9]

Control & Mitigation:

  • Hydrolysis: To convert the boroxine back to the boronic acid, you can dissolve the mixture in a suitable solvent (like THF or dioxane) and treat it with a small amount of water or dilute aqueous base, followed by re-isolation.

  • Storage: To minimize boroxine formation, store the boronic acid in a tightly sealed container in a desiccator or under an inert atmosphere.[10][11] Recommended storage is in a dry environment at 2-8°C.

Q3: What are the best analytical methods for assessing the purity of my sample?

A3: A combination of techniques is recommended for a comprehensive purity assessment.

  • ¹H NMR Spectroscopy: Provides a good overview of purity and can help identify organic impurities like the protodeborylation product. The presence of boroxine can sometimes be inferred from broadened peaks for the aromatic protons or the -OH signals, though it often co-exists in rapid equilibrium with the acid.

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is an excellent tool for quantifying purity and separating the boronic acid from its non-polar impurities. Due to the potential for on-column degradation, method development is key.[12][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides the separation power of HPLC with the definitive identification of mass spectrometry, making it ideal for identifying unknown impurities and confirming the mass of the desired product.[14]

Section 2: Troubleshooting Purification Workflows

This Q&A section is designed to solve specific experimental challenges you may encounter.

Q1: My recrystallization attempt resulted in an oil or very poor recovery. What went wrong and what should I try next?

A1: Recrystallization is a powerful technique for purifying solid boronic acids but can be challenging.[7][15]

Causality:

  • Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at room temperature but well when heated. If the compound "oils out," it means it is coming out of solution above its melting point, often because the solvent is too non-polar or the solution is too concentrated.

  • Impurity Interference: High levels of impurities can suppress crystallization, acting as a "eutectic mixture" and lowering the melting point of the solid.

Troubleshooting Steps:

  • Solvent Screening: Test solubility in a range of solvents on a small scale. For arylboronic acids, common systems include hot water, ethanol, or mixed solvents like ethyl acetate/hexanes, or toluene.[15][16][17]

  • Use an Anti-Solvent: Dissolve your compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone). Then, slowly add a miscible "poor" solvent (an anti-solvent, e.g., hexanes, pentane) at room temperature or while warm until the solution becomes faintly cloudy. Heating to clarify and then allowing slow cooling can induce crystallization.[17]

  • Pre-Purification: If the crude material is very impure (>10-15% impurities), an initial purification step like an acid-base extraction may be necessary to remove impurities that inhibit crystallization.

Q2: My compound streaks badly or appears to decompose on my silica gel column. How can I achieve a successful chromatographic purification?

A2: This is a very common issue. Standard silica gel chromatography is often unsuitable for boronic acids.

Causality:

  • Lewis Acidity: The boron atom is Lewis acidic, and the diol moiety can interact strongly with the Lewis acidic silanol groups (Si-OH) on the silica surface. This leads to strong adsorption, resulting in poor recovery and significant tailing or "streaking" of the compound down the column.[7][18]

  • Hydrolysis/Degradation: Residual water on the silica gel can promote decomposition or alter the boronic acid/boroxine equilibrium during the long elution time.

Solutions:

  • Reversed-Phase Chromatography (C18): This is often the most effective chromatographic method. Use a C18-functionalized silica column with a mobile phase such as acetonitrile/water or methanol/water, often with a modifier like formic acid or ammonium acetate.[12][14]

  • Acid-Treated Silica Gel: A workaround for normal-phase chromatography involves impregnating the silica gel with boric acid before packing the column. This appears to saturate the Lewis basic sites on the silica that cause over-adsorption of the boronic acid/ester, allowing for cleaner elution.[19][20]

  • Acid/Base Wash Pre-Column: If the primary impurities are neutral (like the protodeborylation product), perform an acid-base extraction first to significantly improve the purity of the material before attempting chromatography.

Diagram 1: Purification Method Decision Tree A logic diagram to guide the selection of an appropriate purification technique.

G start Crude Product State? is_solid Is it a solid? start->is_solid is_oily Is it an oil or waxy solid? start->is_oily is_solid->is_oily No recrystallization Attempt Recrystallization (Protocol 2) is_solid->recrystallization Yes impurities_neutral Are impurities mostly neutral? is_oily->impurities_neutral acid_base Perform Acid-Base Extraction (Protocol 1) impurities_neutral->acid_base Yes chromatography Use Reversed-Phase Chromatography (C18) impurities_neutral->chromatography No large_scale Is this for large scale? acid_base->large_scale derivatization Consider Derivatization (e.g., Diethanolamine adduct) chromatography->derivatization If still impure salting_out Use Salting-Out Extraction (Protocol 3) large_scale->acid_base No large_scale->salting_out Yes

Q3: My crude material contains a significant amount of the protodeborylation byproduct. How can I remove it effectively?

A3: The key is to exploit the difference in acidity between the boronic acid and the neutral byproduct. An acid-base liquid-liquid extraction is highly effective.

Causality: this compound is acidic and will be deprotonated by a base (e.g., NaOH, K₂CO₃) to form a water-soluble boronate salt.[16][21] The protodeborylation product, 2-chloro-6-fluoroanisole, is a neutral organic molecule and will remain in a water-immiscible organic solvent.

Workflow:

  • Dissolve the crude mixture in a water-immiscible organic solvent like ethyl acetate or methyl isobutyl ketone (MIBK).[22]

  • Extract the organic layer with an aqueous base solution (e.g., 1 M NaOH). The boronic acid will move to the aqueous layer as its sodium salt, while the neutral impurity remains in the organic layer.

  • Separate the layers. Discard the organic layer containing the impurity.

  • Cool the aqueous layer (e.g., in an ice bath) and carefully re-acidify it with a strong acid (e.g., 2 M HCl) until the pH is acidic (pH ~2-3). The pure boronic acid will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold water, and dry thoroughly.

Section 3: Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is ideal for removing neutral organic impurities like the protodeborylation product.

  • Dissolution: Dissolve the crude this compound (~5.0 g) in ethyl acetate (50 mL).

  • Basic Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide solution (2 x 25 mL). Combine the aqueous layers. The target compound is now in the aqueous phase as a sodium salt.

  • Organic Wash (Optional): Wash the combined aqueous layers with ethyl acetate (20 mL) to remove any residual neutral impurities. Discard the organic wash.

  • Acidification & Precipitation: Cool the aqueous layer in an ice-water bath. While stirring, slowly add 2 M hydrochloric acid dropwise until the solution reaches pH 2 (check with pH paper). A white precipitate of the pure boronic acid should form.

  • Isolation: Continue stirring in the ice bath for 30 minutes to ensure complete precipitation. Collect the solid by vacuum filtration.

  • Washing & Drying: Wash the filter cake with a small amount of ice-cold deionized water (2 x 10 mL). Dry the solid under high vacuum to a constant weight.

Protocol 2: Purification by Recrystallization (Anti-Solvent Method)

This protocol is suitable for purifying solid crude material where crystallization inhibitors have been minimized.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude boronic acid in a minimum volume of a hot "good" solvent, such as ethyl acetate or acetone. Start with a small amount of solvent and add more as needed to achieve dissolution at or near the boiling point.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

  • Anti-Solvent Addition: Allow the solution to cool slightly. Begin adding a "poor" solvent (anti-solvent), such as hexanes, dropwise with swirling. Continue adding until a persistent cloudiness appears.

  • Crystallization: Gently warm the mixture until the solution becomes clear again. Cover the flask and allow it to cool slowly to room temperature, and then place it in a refrigerator or ice bath for several hours to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Protocol 3: Purification via Salting-Out Extraction

This method is adapted from patent literature and is particularly useful for larger-scale isolation from aqueous reaction mixtures without requiring traditional extraction with a water-immiscible solvent.[1] It exploits the partitioning of the boronic acid into a water-miscible organic solvent upon saturation of the aqueous phase with salt.

  • Initial State: Start with the crude boronic acid in a mixture of water and acetonitrile (MeCN). This state is often achieved after an aqueous workup of the synthesis.

  • Salting Out: While stirring vigorously, add a salt, such as solid sodium chloride, to the water/MeCN mixture until the solution is saturated and two distinct layers form.[1]

  • Partitioning: The this compound will preferentially partition into the upper acetonitrile layer.[1]

  • Separation: Separate the acetonitrile layer from the aqueous brine layer.

  • Isolation: The resulting solution of the boronic acid in acetonitrile can be used directly in a subsequent reaction (like a Suzuki coupling) or concentrated under reduced pressure to isolate the solid product.[1]

Diagram 2: Boronic Acid-Boroxine Equilibrium Illustrates the reversible dehydration reaction leading to a common impurity.

References

Technical Support Center: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-chloro-2-fluoro-3-methoxyphenylboronic acid (PBA). This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your synthetic protocols.

Troubleshooting Guide: Common By-products and Synthesis Issues

The synthesis of this compound typically involves the lithiation of 2-chloro-6-fluoroanisole followed by quenching with a trialkyl borate.[1][2] While seemingly straightforward, this organometallic pathway is sensitive to several parameters that can lead to the formation of undesirable by-products. This section addresses the most common issues and provides actionable solutions.

Question 1: My reaction yield is low, and I've identified the starting material, 2-chloro-6-fluoroanisole, in my crude product. What could be the cause?

Answer:

The presence of unreacted starting material is a classic indicator of incomplete lithiation. This can stem from several factors related to reagent quality and reaction conditions.

  • Root Cause Analysis:

    • Inactive n-Butyllithium (n-BuLi): n-BuLi is highly reactive and can degrade upon exposure to moisture or air. "Old" or improperly stored n-BuLi will have a lower effective concentration, leading to incomplete lithiation.

    • Insufficient n-BuLi: Even with active n-BuLi, using a substoichiometric amount will naturally leave some starting material unreacted.

    • Reaction Temperature Too High: While lithiation needs to be initiated, excessively high temperatures can lead to side reactions and decomposition of the lithiated intermediate. The reaction is typically conducted at very low temperatures, such as -78 °C.[2]

  • Troubleshooting Protocol:

    • Titrate Your n-BuLi: Before setting up your reaction, it is crucial to determine the exact molarity of your n-BuLi solution. Standard titration methods, such as those using diphenylacetic acid, should be employed.

    • Ensure Proper Stoichiometry: Use a slight excess of the titrated n-BuLi (typically 1.05-1.1 equivalents) to drive the lithiation to completion.

    • Strict Temperature Control: Maintain a consistently low temperature throughout the n-BuLi addition and subsequent stirring. A dry ice/acetone bath is standard for achieving and maintaining -78 °C.[2]

Question 2: I'm observing a significant amount of a debrominated, non-boronated by-product. What is this, and how can I prevent its formation?

Answer:

This by-product is likely 2-fluoro-3-methoxyanisole, resulting from protodeboronation. This is a common side reaction where the boronic acid group is replaced by a hydrogen atom.[3]

  • Mechanistic Insight: Protodeboronation is often facilitated by the presence of proton sources, such as water, during the reaction or workup. Electron-deficient arylboronic acids can be particularly susceptible to this side reaction.[3]

  • Mitigation Strategies:

    • Anhydrous Conditions: Ensure all glassware is rigorously flame- or oven-dried. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., argon or nitrogen).[4][5]

    • Careful Workup: During the aqueous workup, minimize the time the boronic acid is in contact with the aqueous phase, especially under harsh pH conditions.

    • Choice of Base: While a base is necessary for the subsequent Suzuki coupling, the choice of base can influence the stability of the boronic acid. Milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can sometimes be less prone to inducing protodeboronation compared to stronger bases.[3]

Question 3: My mass spectrometry analysis shows a dimer of my desired product. What is this by-product, and how is it formed?

Answer:

The observed dimer is a result of homocoupling, a side reaction where two molecules of the boronic acid react with each other.[4]

  • Formation Pathway: Homocoupling is often catalyzed by the palladium catalyst used in subsequent Suzuki-Miyaura reactions, particularly in the presence of oxygen.[6] Oxygen can lead to the formation of Pd(II) species that promote this undesired coupling.

  • Prevention Techniques:

    • Thorough Degassing: Before adding the palladium catalyst for a Suzuki coupling, it is imperative to thoroughly degas the reaction mixture. This can be achieved by bubbling an inert gas like argon or nitrogen through the solution or by using freeze-pump-thaw cycles.[4][5]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the entire reaction to prevent oxygen ingress.[3]

    • Catalyst Choice: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. If homocoupling is a persistent issue, screening different catalyst/ligand systems may be beneficial.

Question 4: I've noticed a white, insoluble solid in my boronic acid product that doesn't appear to be the desired compound. What might this be?

Answer:

This is likely the boroxine, the trimeric anhydride of the boronic acid.[7]

  • Formation and Reactivity: Boronic acids can reversibly dehydrate to form boroxines, especially upon heating or under vacuum.[7][8] For many applications, particularly Suzuki-Miyaura couplings, the presence of the boroxine is not detrimental as it can hydrolyze back to the boronic acid in situ.[7]

  • Management and Identification:

    • Characterization: The presence of both the boronic acid and the boroxine can be confirmed by NMR spectroscopy.

    • Storage: To minimize boroxine formation, store the boronic acid in a cool, dry place.

    • Reaction Compatibility: In most cases, you can proceed with your subsequent reaction without needing to convert the boroxine back to the boronic acid, as the reaction conditions (often aqueous base) will facilitate this conversion.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for the lithiation and borylation steps?

A1: The lithiation step with n-BuLi is highly exothermic and should be performed at very low temperatures, typically between -70 °C and -78 °C, to prevent side reactions and ensure regioselectivity.[2] The subsequent borylation with a trialkyl borate, such as trimethyl borate, is also carried out at this low temperature.[2] After the addition of the borate, the reaction is often allowed to warm slowly to room temperature.[2]

Q2: How can I improve the isolation and purification of the final boronic acid product?

A2: Isolating this compound can be challenging due to its solubility in both organic and aqueous phases. A common and effective method involves a "salting out" extraction.[1][2]

  • Protocol Summary:

    • After the reaction quench and initial aqueous workup, the layers are often miscible if a solvent like acetonitrile is used.[2]

    • Saturate the aqueous layer with a salt, such as sodium chloride (NaCl).[2]

    • This will force the separation of the organic and aqueous layers, partitioning the boronic acid into the organic phase.[1]

    • The organic layer can then be separated, dried, and concentrated to yield the product.[2]

Q3: Can I use my this compound directly in a Suzuki coupling without rigorous purification?

A3: In many cases, yes. If the primary impurities are unreacted starting material or the boroxine, it is often possible to use the crude product directly.[1] The unreacted starting material will not participate in the Suzuki coupling, and the boroxine will convert to the active boronic acid under the reaction conditions.[7] However, for high-purity applications, chromatographic purification may be necessary.

Q4: My boronic acid appears to be degrading over time. How should I store it?

A4: Boronic acids can be sensitive to air and moisture.[3] For long-term stability, it is recommended to store this compound in a tightly sealed container, under an inert atmosphere if possible, and at a low temperature (e.g., 2-8 °C).

Visualizing the Synthetic Pathway and By-products

The following diagram illustrates the main synthetic route to this compound and the key side reactions that can occur.

Synthesis_Pathway Start 2-Chloro-6-fluoroanisole Lithiated Lithiated Intermediate Start->Lithiated 1. n-BuLi, THF 2. -78 °C Unreacted Unreacted Starting Material Start->Unreacted Incomplete Lithiation BoronateEster Boronate Ester Intermediate Lithiated->BoronateEster B(OMe)3 Product 4-Chloro-2-fluoro-3- methoxyphenylboronic acid BoronateEster->Product Aqueous Workup (H+) Protodeboronation Protodeboronation Product Product->Protodeboronation H+ Source (e.g., H2O) Homocoupling Homocoupling Dimer Product->Homocoupling Pd Catalyst, O2 Boroxine Boroxine Trimer Product->Boroxine Dehydration (Heat/Vacuum)

Caption: Synthetic pathway and common by-products.

References

Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Ortho-Substituted Boronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for scientists encountering low yields in Suzuki-Miyaura cross-coupling reactions involving sterically hindered ortho-substituted boronic acids. As Senior Application Scientists, we understand that these challenging substrates require a nuanced approach to reaction optimization. This resource synthesizes established protocols with mechanistic insights to help you navigate these complexities.

I. Troubleshooting Guide: A Mechanistic Approach

Low yields in Suzuki couplings with ortho-substituted boronic acids are most often rooted in steric hindrance. This bulkiness impedes key steps in the catalytic cycle, primarily the transmetalation and reductive elimination steps.[1][2] The following sections break down common issues and provide targeted solutions.

Issue 1: Inefficient Transmetalation

The transfer of the aryl group from the boronic acid to the palladium center is often the rate-limiting step, especially with bulky substrates.

Symptoms:

  • Low conversion of starting materials.

  • Significant amounts of unreacted boronic acid and aryl halide.

  • Formation of homocoupled byproducts from the aryl halide.

Solutions & Scientific Rationale:

  • Choice of Base: The base is critical for activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[3] For sterically hindered substrates, stronger bases are often required to drive this equilibrium.

    • Recommendation: Use stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃), or potassium tert-butoxide (t-BuOK).[1][4] These bases can effectively activate the hindered boronic acid without competing in side reactions.

  • Solvent System: The solvent influences the solubility of the reagents and the stability of the catalytic species.

    • Recommendation: Aprotic polar solvents such as 1,4-dioxane, tetrahydrofuran (THF), or toluene are often effective.[5][6] In some cases, a biphasic system with water can be beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the active boronate species.[6] However, for substrates prone to protodeboronation, anhydrous conditions are preferable.[7]

Issue 2: Slow Reductive Elimination

The final step of the catalytic cycle, where the new C-C bond is formed and the palladium catalyst is regenerated, can also be hindered by bulky ortho substituents.

Symptoms:

  • Stalling of the reaction at the diorganopalladium(II) intermediate.

  • Formation of byproducts from the decomposition of the intermediate.

Solutions & Scientific Rationale:

  • Ligand Selection: The choice of phosphine ligand is arguably the most critical factor in overcoming steric hindrance.[8] Bulky, electron-rich ligands are essential for promoting reductive elimination.

    • Recommendation: Employ Buchwald-type biarylphosphine ligands such as XPhos, SPhos, or RuPhos.[1] These ligands possess the necessary steric bulk to promote the formation of the desired product and stabilize the active Pd(0) catalyst. N-heterocyclic carbenes (NHCs) are also highly effective for coupling sterically hindered substrates.[1][9]

  • Catalyst Precursor: The choice of palladium source can impact the efficiency of catalyst activation.

    • Recommendation: Pre-formed palladium(II) precatalysts, such as (XPhos)Pd G3 or (SPhos)Pd G3, are often more efficient than generating the active Pd(0) species in situ from sources like Pd(OAc)₂ or Pd₂(dba)₃.[1] These precatalysts ensure reliable and rapid formation of the active catalytic species.

Issue 3: Competing Side Reactions

Ortho-substituted boronic acids can be susceptible to side reactions that consume the starting material and reduce the overall yield.

Symptoms:

  • Formation of protodeboronated arene (where the boronic acid group is replaced by a hydrogen).

  • Formation of homocoupled biaryl from the boronic acid.

Solutions & Scientific Rationale:

  • Protodeboronation: This side reaction is often promoted by the presence of water and a strong base.

    • Recommendation: If protodeboronation is a significant issue, consider using anhydrous conditions and a milder base like potassium fluoride (KF).[7] Alternatively, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester or MIDA boronate) can mitigate this side reaction by slowly releasing the boronic acid into the reaction mixture.[7][10]

  • Homocoupling: This can occur through a competing reaction pathway, particularly at higher temperatures.

    • Recommendation: Lowering the reaction temperature and ensuring a properly degassed reaction mixture can help to minimize homocoupling. The choice of a highly active catalyst system can also favor the desired cross-coupling pathway.

II. Frequently Asked Questions (FAQs)

Q1: My reaction is not working at all. What are the first things I should check?

A1: Start by verifying the quality and integrity of your reagents and the reaction setup:

  • Reagent Purity: Ensure your boronic acid, aryl halide, catalyst, and ligand are pure and have been stored correctly. Phosphine ligands, in particular, are susceptible to oxidation.[7]

  • Inert Atmosphere: The Suzuki coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst.[7] Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen) and that your solvents are properly degassed.

  • Base Quality: Use a fresh, high-purity base. Some bases can be hygroscopic, and the presence of excess water can promote side reactions.

Q2: I am using an ortho,ortho'-disubstituted boronic acid and getting very low yields. What specific modifications should I consider?

A2: Tetra-ortho-substituted biaryls are particularly challenging to synthesize. You will likely need to employ a highly active catalyst system and carefully optimized conditions:

  • Highly Active Ligands: Consider using advanced, sterically demanding ligands like BI-DIME or AntPhos, which have shown success in the synthesis of extremely hindered biaryls.[8][11][12]

  • Robust Catalyst Systems: Robust acenaphthoimidazolylidene palladium complexes have been shown to be highly efficient for these challenging couplings, even at low catalyst loadings.[4][9]

  • Forcing Conditions: You may need to use higher reaction temperatures and longer reaction times. However, monitor the reaction closely for decomposition.

Q3: Can I use an aryl chloride as my coupling partner with an ortho-substituted boronic acid?

A3: Yes, but aryl chlorides are less reactive than aryl bromides or iodides and require more active catalyst systems.[7] The oxidative addition of an aryl chloride to the Pd(0) center is more difficult.

  • Recommendation: Use a catalyst system known to be effective for aryl chloride activation, such as one employing a Buchwald-type ligand or an N-heterocyclic carbene.[1][13] You may also need to use higher catalyst loadings and more forcing reaction conditions.

Q4: How important is the solvent choice, and should I always use a mixture with water?

A4: The solvent plays a crucial role in solubilizing the reactants and catalyst, and it can influence the reaction rate and selectivity.[6]

  • Aprotic Solvents: Dioxane, THF, and toluene are common choices and are often effective.

  • Aqueous Mixtures: The addition of water can be beneficial for dissolving inorganic bases like K₃PO₄ or Cs₂CO₃, which can accelerate the reaction. However, as mentioned earlier, water can also promote protodeboronation. The optimal solvent system is often substrate-dependent and may require screening.

III. Experimental Protocols & Data

Generalized Protocol for a Challenging Suzuki Coupling

This protocol provides a starting point for the coupling of an ortho-substituted boronic acid with an aryl bromide.

Materials:

  • Ortho-substituted boronic acid (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (if not using a precatalyst, e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene, to achieve a concentration of 0.1-0.5 M with respect to the aryl bromide)

Procedure:

  • To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, ortho-substituted boronic acid, and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive pressure of inert gas, add the palladium precatalyst and any additional ligand.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Table 1: Recommended Conditions for Sterically Hindered Suzuki Couplings
Aryl HalideBoronic AcidCatalyst / LigandBaseSolventTemp. (°C)Yield (%)Reference
1-Bromo-2,6-dimethylbenzene2-Isopropylphenylboronic acidPd(OAc)₂ / BI-DIMEK₃PO₄Toluene11094[1]
2-Chlorotoluene2,4,6-Trimethylphenylboronic acidHFTPhos-Pd G3 (0.05 mol%)K₂CO₃iPrOH/H₂O6095[1]
2-Bromo-m-xylene2,6-Dimethylphenylboronic acidPd-NHC complext-BuOKDioxane80>99[4]

IV. Visualizing the Process

Diagram 1: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd R¹-X (Aryl Halide) PdII R¹-Pd(II)L₂-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal [R²-B(OR)₃]⁻ (Activated Boronic Acid) Diorgano R¹-Pd(II)L₂-R² Transmetal->Diorgano RedElim Reductive Elimination Diorgano->RedElim RedElim->Pd0 R¹-R² (Product)

Caption: A simplified representation of the key steps in the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow Troubleshooting Low Yields with Ortho-Substituted Boronic Acids Start Low Yield Observed CheckReagents Verify Reagent Quality & Inert Conditions Start->CheckReagents OptimizeBase Optimize Base (e.g., K₃PO₄, Cs₂CO₃) CheckReagents->OptimizeBase Reagents & Conditions OK OptimizeLigand Optimize Ligand (e.g., XPhos, SPhos, NHC) OptimizeBase->OptimizeLigand Yield Still Low Success Improved Yield OptimizeBase->Success Yield Improved OptimizeSolvent Optimize Solvent (e.g., Dioxane, Toluene) OptimizeLigand->OptimizeSolvent Yield Still Low OptimizeLigand->Success Yield Improved ConsiderBoronate Consider Boronic Ester (Pinacol, MIDA) OptimizeSolvent->ConsiderBoronate Protodeboronation Observed OptimizeSolvent->Success Yield Improved ConsiderBoronate->Success Yield Improved

Caption: A logical progression for troubleshooting common issues in sterically hindered Suzuki couplings.

V. References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. --INVALID-LINK--

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from --INVALID-LINK--

  • Tang, W., & Li, C. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Chemistry, 19(7), 2261-5. --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. Retrieved from --INVALID-LINK--

  • Tang, W., et al. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Organic Chemistry Frontiers. --INVALID-LINK--

  • The Royal Society of Chemistry. (2014). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. --INVALID-LINK--

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling. Retrieved from --INVALID-LINK--

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... Retrieved from --INVALID-LINK--

  • Reddit. (n.d.). Why is the Suzuki-Miyaura coupling reaction steric sensitive?. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purity Assessment of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical characterization of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS 944129-07-1). This guide is designed for researchers, analytical scientists, and drug development professionals to provide field-proven insights and troubleshoot common issues encountered during purity assessment. Our approach is built on explaining the causality behind experimental choices to ensure robust and reliable results.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: A multi-faceted approach is essential for a comprehensive purity profile. The primary techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse method for quantifying the main component and separating it from non-volatile organic impurities. A reversed-phase (RP-HPLC) method with UV detection is most common.

  • Gas Chromatography (GC): Primarily used for identifying and quantifying residual solvents from the synthesis process.[1] Direct analysis of the boronic acid itself by GC is challenging due to its low volatility and thermal lability, but it can be used for specific, more volatile impurities or with derivatization.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used for structural confirmation and identification of impurities. ¹¹B NMR is a particularly powerful, specialized technique to probe the chemical environment of the boron atom, which can help identify related impurities like boroxines (anhydrides).[3][4][5]

  • Karl Fischer (KF) Titration: This is the gold-standard method for accurately determining water content, as boronic acids can be hygroscopic.[6][7]

  • Mass Spectrometry (MS): Used for structural confirmation of the main peak (coupled with LC or GC) and for identifying unknown impurities.

Q2: What are the most common impurities I should expect to see?

A2: Impurities can originate from the synthesis route or degradation. Based on a common synthesis starting from 2-chloro-6-fluoroanisole, you should be vigilant for:[8]

  • Process-Related Impurities:

    • Starting Materials: Unreacted 2-chloro-6-fluoroanisole.

    • Homocoupling Products: Dimeric species formed during the coupling reaction.

    • De-boronated Species: 4-Chloro-2-fluoro-3-methoxyphenol, where the boronic acid group has been replaced by a hydroxyl group.

  • Product-Related Impurities (Degradants):

    • Boroxines (Anhydrides): Phenylboronic acids can undergo dehydration, especially when heated or stored improperly, to form a cyclic trimer anhydride called a boroxine. This is a very common impurity.

    • Oxidative Degradation Products: Exposure to air and light can lead to oxidative degradation.

  • Residual Solvents:

    • Solvents used during synthesis and purification (e.g., acetonitrile, ethyl acetate, hexanes). These are typically monitored by Headspace GC-FID and controlled according to ICH Q3C guidelines.[1][9]

The following table summarizes these potential impurities and the ideal techniques for their detection.

Impurity ClassSpecific ExampleRecommended Analytical Technique
Starting Material2-chloro-6-fluoroanisoleHPLC, GC-MS
DegradantBoroxine (trimeric anhydride)HPLC, ¹¹B NMR, LC-MS
Side-ProductDe-boronated phenolHPLC, LC-MS
Residual SolventsAcetonitrile, Toluene, HexaneHeadspace GC-FID
WaterAdsorbed or crystalline waterKarl Fischer Titration
Q3: What are the critical sample handling and preparation considerations for this compound?

A3: Proper handling is crucial for accurate analysis.

  • Storage: Store the material in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen), to minimize degradation. The material should be sealed in a dry environment at 2-8°C.

  • Sample Preparation for HPLC: Boronic acids can be challenging to dissolve. Use a high-purity solvent like acetonitrile or methanol. Avoid purely aqueous diluents initially, as solubility may be limited.[10] Sonication can aid dissolution. Prepare samples fresh and analyze them promptly to prevent degradation in solution.

  • Moisture: Due to the hygroscopic nature of many boronic acids, always use dried glassware and high-purity solvents. Equilibrate the container to room temperature before opening to prevent water condensation.

Purity Assessment Workflow

The following diagram outlines a comprehensive workflow for the purity assessment of a new batch of this compound.

Purity_Assessment_Workflow cluster_0 Initial Characterization & Screening cluster_1 Chromatographic Purity & Impurity Profiling cluster_2 Volatile & Inorganic Impurities cluster_3 Final Assessment & Reporting Sample Receive Sample (4-Chloro-2-fluoro-3- methoxyphenylboronic acid) Appearance Visual Appearance & Solubility Test Sample->Appearance NMR_ID Structural ID (¹H, ¹³C NMR) Sample->NMR_ID KF Water Content (Karl Fischer) Sample->KF HPLC_Purity HPLC Purity Assay (% Area Normalization) Sample->HPLC_Purity GC_ResSolv Residual Solvents (Headspace GC-FID) Sample->GC_ResSolv Purity_Calc Calculate Final Purity (Mass Balance) KF->Purity_Calc Impurity_ID Impurity Identification (LC-MS) HPLC_Purity->Impurity_ID HPLC_Quant Quantification of Known Impurities (vs. Standards) Impurity_ID->HPLC_Quant HPLC_Quant->Purity_Calc GC_ResSolv->Purity_Calc Data_Review Compile & Review All Data Data_Review->Purity_Calc CoA Generate Certificate of Analysis (CoA) Purity_Calc->CoA

Caption: A typical workflow for purity assessment.

Troubleshooting Guide

HPLC Analysis Troubleshooting
Q4: My HPLC peaks for the boronic acid are tailing or broad. What is the cause and how can I fix it?

A4: Peak tailing is a common issue with boronic acids. The root cause often involves secondary interactions between the analyte and the stationary phase or issues with the mobile phase.

Possible Causes & Solutions:

  • Secondary Silanol Interactions: The acidic boronic acid group can interact with free silanol groups on standard silica-based C18 columns, causing tailing.

    • Solution 1 (Mobile Phase Modifier): Add a low concentration of a competing acid, like 0.1% formic acid or trifluoroacetic acid (TFA), to the mobile phase. This protonates the silanol groups, minimizing interactions. Low pH generally provides better retention for boronic acids.

    • Solution 2 (Column Choice): Use an end-capped column or a column with a different stationary phase (e.g., a Phenyl or HSS T3 column) that may offer different selectivity and reduced silanol activity.

  • Analyte Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks.

    • Solution: Reduce the injection volume or the sample concentration and re-inject.

  • Poor Solubility in Mobile Phase: If the analyte is not fully soluble in the initial mobile phase conditions, it can precipitate at the head of the column.

    • Solution: Ensure your sample diluent is compatible with the mobile phase. Ideally, the diluent should be as weak as or weaker than the initial mobile phase. Using a higher percentage of organic solvent in the diluent (e.g., 50:50 Acetonitrile:Water) can help.[11]

  • On-Column Degradation: Boronic acids can be unstable under certain pH conditions.

    • Solution: Prepare samples fresh and keep them in the autosampler for a minimal amount of time. If degradation is suspected, run a stability study by re-injecting the same vial over several hours.

Protocol: Recommended Starting RP-HPLC Method
ParameterRecommended ConditionRationale
Column XSelect Premier HSS T3, 4.6 x 100 mm, 3.5 µmHSS T3 provides excellent retention for polar compounds and good peak shape under acidic conditions.
Mobile Phase A 0.1% Formic Acid in WaterAcidic modifier to suppress silanol interactions and ensure good peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 15 minutes, hold for 3 min, re-equilibrate for 5 minA broad gradient is a good starting point to elute a wide range of potential impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CProvides stable retention times.
Detection UV at 254 nmAromatic boronic acids typically have good absorbance at this wavelength. A PDA detector is recommended to check for peak purity.
Injection Vol. 5 µLA small volume minimizes potential for overload.
Sample Prep. 0.1 mg/mL in 50:50 Acetonitrile:WaterBalances solubility and compatibility with the mobile phase.
GC Analysis Troubleshooting
Q5: I see "ghost peaks" in my residual solvent analysis. Where are they coming from?

A5: Ghost peaks are extraneous peaks that appear in a chromatogram, often in blank runs after a sample injection. They are typically caused by carryover or contamination.

Troubleshooting Steps:

  • Identify the Source (Systematic Blank Runs):

    • Run a "no injection" blank. If peaks are still present, the contamination is in the carrier gas line or the GC oven.[12]

    • If the "no injection" blank is clean, inject a blank solvent (the same solvent used for your sample preparation). If peaks appear, the contamination is in your solvent, syringe, or inlet.[13]

    • If the solvent blank is clean, the issue is likely carryover from a previous injection.

  • Common Causes & Solutions:

    • Septum Bleed: The septum at the top of the injector can degrade at high temperatures, releasing volatile siloxanes.

      • Solution: Use high-quality, low-bleed septa and replace them regularly.

    • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residue from previous samples, which then slowly bleeds into the column.

      • Solution: Replace the inlet liner. This should be part of routine maintenance.

    • Sample Carryover: A highly concentrated sample can leave residue in the syringe or injector that appears in subsequent runs.

      • Solution: Implement a robust syringe cleaning protocol with multiple solvent washes. Increase the injector temperature or bakeout time between runs to clean the system.

GC_Ghost_Peak_Troubleshooting Start Ghost Peaks Observed in GC Chromatogram BlankRun Run a 'no injection' blank analysis Start->BlankRun SolventBlank Inject blank solvent BlankRun->SolventBlank No Peaks CheckGas Contamination in Carrier Gas or Gas Lines BlankRun->CheckGas Peaks Present CheckSystem Contamination in Syringe, Solvent, or Inlet SolventBlank->CheckSystem Peaks Present Carryover Issue is Sample Carryover SolventBlank->Carryover No Peaks Solution1 Clean/replace gas traps and lines CheckGas->Solution1 Solution2 Use fresh, high-purity solvent. Replace septum and liner. Clean syringe. CheckSystem->Solution2 Solution3 Increase bakeout time/temp. Improve syringe wash method. Carryover->Solution3

Caption: Decision tree for troubleshooting ghost peaks in GC.

NMR Analysis Troubleshooting
Q6: My ¹H NMR spectrum shows broad signals for the aromatic protons and the B(OH)₂ group. Is this normal?

A6: Yes, some signal broadening in the ¹H NMR of boronic acids is common and can be attributed to a few factors:

  • Quadrupolar Relaxation: The boron atom (both ¹⁰B and ¹¹B isotopes) is a quadrupolar nucleus. It can couple to adjacent protons, leading to faster relaxation and signal broadening. This effect is often more pronounced for protons closer to the boron atom.

  • Chemical Exchange: The acidic protons of the B(OH)₂ group are in rapid exchange with each other and with any trace amounts of water in the NMR solvent. This exchange leads to a broad, often non-integratable signal. The position of this signal is highly dependent on concentration and temperature.

  • Presence of Boroxine: The formation of the trimeric boroxine anhydride in the sample can lead to multiple, overlapping species in equilibrium, causing broad or complex signals in the aromatic region.

    • Solution: Acquiring an ¹¹B NMR spectrum can be very informative. The sp²-hybridized boronic acid will have a characteristic chemical shift (typically ~20-30 ppm), while any sp³-hybridized boronate species (formed by reaction with diols, for example) will appear significantly upfield.[3][14] A clean ¹¹B NMR with a single sharp peak is a good indicator of purity with respect to boroxine formation.

References

Technical Support Center: Catalyst Deactivation in Reactions Involving 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for a common yet challenging issue: catalyst deactivation in cross-coupling reactions utilizing 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. My goal is to move beyond simple procedural lists and offer a deeper understanding of the underlying chemical principles to empower you to solve problems effectively in your own laboratories.

Introduction: The Challenge of a Substituted Boronic Acid

This compound is a valuable building block in medicinal chemistry and materials science, frequently employed in Suzuki-Miyaura cross-coupling reactions to forge critical carbon-carbon bonds.[1][2] However, its substituted nature, featuring electron-withdrawing halogen atoms and a potentially coordinating methoxy group, can introduce complexities that lead to catalyst deactivation. This guide will address the most common issues encountered and provide robust solutions.

Troubleshooting Guide: From Low Yields to Inactive Catalysts

This section is structured to help you diagnose and resolve specific experimental problems.

Issue 1: Low to No Product Yield

Q: My Suzuki-Miyaura reaction with this compound is giving me very low yields, or no product at all. What are the likely causes related to the catalyst?

A: Low or no yield is a frequent and frustrating problem. When this compound is a coupling partner, several factors related to the palladium catalyst are often at play:

  • Inefficient Pre-catalyst Activation: Many commonly used palladium sources, such as Pd(OAc)₂, are pre-catalysts and require in-situ reduction to the active Pd(0) species to initiate the catalytic cycle.[3] If this reduction is slow or incomplete, the reaction will not proceed efficiently.

  • Incorrect Ligand Choice: The ligand is not just a spectator; it stabilizes the Pd(0) center, prevents aggregation into inactive palladium black, and modulates the catalyst's electronic and steric properties.[4] An inappropriate ligand may not provide the necessary stability or reactivity for this specific boronic acid.

  • Oxygen Sensitivity: Palladium(0) catalysts are highly sensitive to atmospheric oxygen, which can oxidize the active catalyst to an inactive Pd(II) state.[5] Inadequate degassing of solvents and reagents or a poor inert atmosphere are common culprits.

  • Sub-optimal Temperature: The oxidative addition of the aryl halide to the Pd(0) center is often the rate-determining step in the catalytic cycle.[3][6] If the reaction temperature is too low, this step will be slow, leading to poor overall conversion.

start Low/No Product Yield check_catalyst Verify Catalyst Activity start->check_catalyst check_ligand Evaluate Ligand Choice start->check_ligand check_atmosphere Ensure Inert Atmosphere start->check_atmosphere check_temp Optimize Reaction Temperature start->check_temp solution1 Use a pre-activated Pd(0) source or a more efficient precatalyst system. check_catalyst->solution1 Inefficient Activation? solution2 Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). check_ligand->solution2 Decomposition/Inactivity? solution3 Thoroughly degas all solvents and reagents. Maintain positive N2/Ar pressure. check_atmosphere->solution3 Oxygen Exposure? solution4 Incrementally increase temperature (e.g., in 10°C steps) and monitor progress. check_temp->solution4 Rate-Limiting Step?

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Catalyst Decomposition (Formation of Palladium Black)

Q: My reaction mixture turns black, and I see a precipitate. I suspect this is palladium black. Why is this happening and how can I prevent it?

A: The formation of a black precipitate is a classic sign of catalyst decomposition into palladium black, which is an agglomerated, inactive form of palladium.[7] This is a common deactivation pathway.

  • Causality: The active Pd(0) species in the catalytic cycle is coordinatively unsaturated and highly reactive. If the supporting ligand is not effective at stabilizing this species, or if the ligand concentration is too low, the Pd(0) atoms can aggregate. The substituents on this compound can potentially interact with the palladium center, and in some cases, promote this aggregation.

  • Prevention Strategies:

    • Ligand Selection: The use of bulky, electron-rich phosphine ligands is a primary strategy to prevent the formation of palladium black.[3] These ligands create a sterically hindered environment around the palladium atom, physically preventing aggregation.

    • Ligand-to-Palladium Ratio: Ensure an adequate ligand-to-palladium ratio. While a 1:1 or 2:1 ratio is common, for challenging substrates, a slight excess of the ligand can sometimes be beneficial.

    • Temperature Control: Excessive heat can accelerate catalyst decomposition. While higher temperatures can increase the reaction rate, there is often an optimal temperature range beyond which catalyst stability is compromised.

Frequently Asked Questions (FAQs)

Q1: Can impurities in my this compound be poisoning the catalyst?

A1: Absolutely. Catalyst poisoning occurs when impurities in the reaction mixture bind to the active sites of the catalyst, rendering it inactive.[5][8] Boronic acids, in general, can be prone to certain impurities. For instance, the synthesis of this compound may involve organolithium reagents, and residual salts or byproducts could potentially interfere with the catalyst.[9] It is always recommended to use high-purity reagents.[7] If you suspect impurities, consider purifying the boronic acid by recrystallization.

Q2: What is the role of the base in catalyst stability, and which base should I choose?

A2: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily by activating the boronic acid to facilitate transmetalation.[10][11] However, the choice of base can also influence catalyst stability. Very strong bases can sometimes promote side reactions or catalyst degradation. For reactions with this compound, a moderately strong inorganic base is often a good starting point.

BaseTypical ConditionsConsiderations
K₂CO₃ Aqueous/organic solvent mixturesGenerally effective and widely used.
K₃PO₄ Anhydrous organic solvents (e.g., dioxane, toluene)Often provides good results with challenging substrates.
Cs₂CO₃ Anhydrous organic solventsMore soluble than other carbonates, can be effective at lower temperatures.
NaOH/KOH Aqueous/organic solvent mixturesStronger bases that can promote faster reactions but may also increase the risk of side reactions.[12]

Q3: How does the choice of solvent affect catalyst deactivation?

A3: The solvent is a critical parameter that influences reagent solubility, the stability of intermediates, and the overall efficiency of the catalytic cycle. Some solvents can coordinate to the palladium center, which can either stabilize the catalyst or inhibit its activity. For Suzuki-Miyaura reactions, common solvents include toluene, dioxane, THF, and DMF.[4] The polarity of the solvent can also play a complex role in the reaction pathway.[13] It is often necessary to screen a few different solvents to find the optimal conditions for your specific substrate combination. Always use anhydrous, degassed solvents to prevent catalyst deactivation by water and oxygen.[3]

Q4: Are there any specific palladium pre-catalysts or ligands that are recommended for this type of boronic acid?

A4: While there is no single "best" catalyst system for all reactions, modern palladium pre-catalysts and ligands have been developed to be more robust and efficient. For electron-deficient or sterically hindered partners like this compound, catalyst systems employing bulky, electron-rich phosphine ligands are often successful. Examples include:

  • Buchwald Ligands: Ligands like SPhos, XPhos, and RuPhos are designed to be highly active and stable.

  • PEPPSI Catalysts: These are pre-catalysts that are often very effective and easy to handle.

  • Pd(dppf)Cl₂: A reliable and commonly used pre-catalyst for a wide range of Suzuki-Miyaura reactions.[2]

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling with this compound
  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the chosen base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 5 mL) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting a Failed Reaction - Catalyst Poisoning Test

If you suspect catalyst poisoning is the cause of a failed reaction, this procedure can help confirm your hypothesis.

  • Baseline Reaction: Set up the reaction exactly as it failed previously, using the same batches of reagents and solvents.

  • High-Purity Reaction: Set up a parallel reaction, but this time use reagents and solvents of the highest available purity. This includes using a freshly opened bottle of this compound, freshly purified aryl halide, anhydrous and degassed solvent from a new bottle, and a fresh batch of base.

  • Comparison: Run both reactions under identical conditions and monitor their progress. A significant improvement in the yield of the high-purity reaction strongly suggests that an impurity in one of the original reagents or the solvent was poisoning the catalyst.[5]

Visualizing the Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways

G cluster_cycle Catalytic Cycle cluster_deactivation Deactivation Pathways Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition (Ar-X) Pd_black Palladium Black (Inactive) Pd0->Pd_black Aggregation Pd_oxidized Oxidized Pd(II) (Inactive) Pd0->Pd_oxidized Oxygen Poisoned_Pd Poisoned Catalyst (Inactive) Pd0->Poisoned_Pd Impurities ArPdR Ar-Pd(II)-R(L2) ArPdX->ArPdR Transmetalation (R-B(OH)2 + Base) ArPdR->Pd0 Reductive Elimination Product Product ArPdR->Product Ar-R

Caption: The Suzuki-Miyaura catalytic cycle and common catalyst deactivation pathways.

References

Isolation of 4-chloro-2-fluoro-3-methoxyphenylboronic acid from aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in contemporary drug discovery and development, 4-chloro-2-fluoro-3-methoxyphenylboronic acid serves as a crucial building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its purity is paramount, as contaminants can lead to side reactions, lower yields, and complicate downstream purification processes.

This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective isolation of this compound from aqueous solutions. It addresses common challenges through a detailed troubleshooting section and provides a validated, step-by-step protocol for optimal recovery and purity.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the isolation of this compound.

Q1: My extraction yield is significantly lower than expected. What are the likely causes?

A1: Low extraction yield is a common problem that can typically be traced to one of three factors: incorrect pH, suboptimal solvent choice, or incomplete phase separation.

  • Incorrect pH: this compound is acidic, with a predicted pKa of approximately 7.71.[2] To ensure it is in its neutral, organic-soluble form, the aqueous layer must be acidified to a pH well below the pKa (typically pH 1-3) before extraction. If the pH is too high, the compound will exist as the water-soluble boronate anion, remaining in the aqueous phase.[3][4]

  • Suboptimal Solvent Choice: While standard solvents like ethyl acetate can be used, this specific boronic acid has been shown to be effectively isolated using acetonitrile (MeCN) or methyl isobutyl ketone (MIBK).[5][6] If using a water-miscible solvent like MeCN, phase separation must be induced.

  • Incomplete Phase Separation: When using a water-miscible solvent like acetonitrile, a "salting-out" effect is required to create two distinct layers.[6] If insufficient salt (e.g., NaCl) is added to the aqueous/MeCN mixture, the boronic acid will not effectively partition into the organic phase, leading to poor recovery.[7]

Q2: My final product shows a broad hump in the ¹H NMR spectrum, and the integration is off. What is happening?

A2: This is a classic sign of boronic acid anhydride formation. Boronic acids have a tendency to undergo reversible dehydration to form cyclic trimers known as boroxines. These boroxines exist in equilibrium with the monomeric boronic acid in solution, leading to broadened peaks in the NMR spectrum. To confirm this, you can add a drop of D₂O to your NMR tube, which should hydrolyze the boroxine back to the monomer and sharpen the peaks. This is generally not considered an impurity for subsequent reactions, as the boroxine will typically react as the boronic acid under reaction conditions.

Q3: I have a significant impurity that I believe is the protodeboronated compound (2-chloro-6-fluoroanisole). How can I avoid this?

A3: Protodeboronation, the cleavage of the C-B bond, is a common decomposition pathway for arylboronic acids, especially under certain pH conditions or in the presence of catalytic metals.[8][9]

  • pH Control: The stability of arylboronic acids is highly pH-dependent. Both strongly acidic and strongly basic conditions, particularly when heated, can accelerate protodeboronation.[10][11] It is crucial to perform the isolation at or below room temperature and to avoid prolonged exposure to harsh pH extremes.

  • Reaction Quench: Ensure the initial reaction (e.g., lithiation-borylation) is fully quenched and that the workup procedure effectively removes any residual strong base or acid from the crude product before attempting extraction.

Q4: Standard silica gel chromatography is giving me poor separation and recovery. Is there a better way to chromatographically purify this compound?

A4: Arylboronic acids are notoriously difficult to purify using standard silica gel chromatography. They are known to streak badly or decompose on the acidic silica surface.[12] If chromatography is necessary, consider these alternatives:

  • Reverse-Phase Chromatography (C18): This can be effective, but may require large volumes of solvent to elute the compound.[12]

  • Acid-Base Extraction: This is often a more effective purification method than chromatography. Dissolve the crude product in an organic solvent (like ethyl acetate or MIBK) and extract with a mild aqueous base (e.g., 1M NaOH). The boronic acid will move to the aqueous layer as its boronate salt, leaving non-acidic impurities in the organic layer.[4] The aqueous layer can then be washed with fresh organic solvent, re-acidified (e.g., with 6M HCl), and the pure boronic acid extracted back into an organic solvent.[13]

Validated Isolation Protocol: Salting-Out Extraction

This protocol is adapted from a patented method for the efficient isolation of this compound (PBA) from an aqueous solution using a water-miscible organic solvent.[6] It is designed to maximize yield by leveraging the "salting-out" effect.

Experimental Workflow Diagram

G cluster_0 Aqueous Workup cluster_1 Salting-Out Extraction cluster_2 Final Isolation A Aqueous solution containing crude PBA-boronate salt B Wash with immiscible organic solvent (e.g., TBME) to remove non-polar impurities A->B C Acidify aqueous layer to pH 1-3 with 6M HCl B->C D Add Acetonitrile (MeCN) to the acidified aqueous solution C->D Transfer to extraction phase E Add solid NaCl until saturation to induce phase separation D->E F Separate the upper MeCN layer containing pure PBA E->F G Combine all MeCN extracts F->G Collect organic phase H Dry over anhydrous MgSO₄ G->H I Filter and concentrate under reduced pressure H->I J Dry solid in vacuum oven to yield pure PBA I->J

Caption: Workflow for isolating this compound.

Step-by-Step Methodology

  • Initial Wash:

    • Begin with the aqueous solution containing the crude boronic acid, which is typically in its anionic boronate form after a basic quench of the synthesis reaction.

    • Transfer the solution to a separatory funnel and wash twice with an immiscible, non-polar organic solvent like tert-butyl methyl ether (TBME) to remove unreacted starting materials and other non-acidic impurities.[7] Discard the organic layers.

  • Acidification:

    • Cool the remaining aqueous layer in an ice bath.

    • Slowly add 6M aqueous HCl dropwise while stirring until the pH of the solution is between 1 and 3. Monitor the pH using pH paper or a calibrated meter. This step converts the water-soluble boronate salt to the neutral boronic acid.[6]

  • Extraction with Acetonitrile:

    • To the acidified aqueous solution, add a volume of acetonitrile (MeCN) roughly equal to the aqueous volume. The two layers will be miscible at this point.[7]

  • Salting-Out:

    • While stirring vigorously, add solid sodium chloride (NaCl) in portions to the mixture until the solution is saturated and no more salt will dissolve.

    • The addition of the salt will force the separation of the mixture into two distinct phases: a lower aqueous layer and an upper acetonitrile layer containing the desired product.[7]

  • Separation and Final Extraction:

    • Allow the layers to fully separate in the separatory funnel.

    • Collect the upper acetonitrile layer.

    • Extract the aqueous layer two more times with fresh portions of acetonitrile to ensure complete recovery.

  • Drying and Isolation:

    • Combine all the acetonitrile extracts.

    • Dry the combined organic solution over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent.

    • Concentrate the filtrate to dryness under reduced pressure using a rotary evaporator.

    • Further dry the resulting white solid in a vacuum oven at 40-50 °C to obtain the pure this compound.[7]

Data and Properties

This table summarizes key physical and chemical properties for this compound and typical parameters for the isolation protocol.

ParameterValueReference
Chemical Properties
CAS Number944129-07-1[2]
Molecular FormulaC₇H₇BClFO₃[14]
Molecular Weight204.39 g/mol [14]
AppearanceWhite Solid[2]
Predicted pKa7.71 ± 0.58[2]
Isolation Protocol Parameters
Acidification pH1 - 3[7]
Extraction SolventAcetonitrile (MeCN)[6]
Salting-Out AgentSodium Chloride (NaCl)[7]
Typical Yield>90%[7]
Storage Conditions
Temperature2-8 °C
AtmosphereStore under inert gas, sealed in dry conditions.[15]

References

Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of the appropriate building blocks is paramount to the success of synthetic campaigns. Substituted phenylboronic acids are foundational reagents in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. This guide provides an in-depth comparative analysis of the reactivity of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, a polysubstituted arylboronic acid, in the context of other commonly employed boronic acids. The discussion is grounded in the principles of electronic and steric effects, supported by representative experimental data to inform reaction design and optimization.

Understanding the Reactivity of Phenylboronic Acids: A Multifactorial Perspective

The reactivity of a phenylboronic acid in cross-coupling reactions, such as the Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig couplings, is not governed by a single parameter. Rather, it is a nuanced interplay of electronic and steric factors imparted by the substituents on the phenyl ring. These factors primarily influence the transmetalation step in the catalytic cycle, where the organic moiety is transferred from the boron atom to the metal center (e.g., palladium or copper).

Electronic Effects: The electron density of the arylboronic acid plays a critical role.

  • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) and alkyl groups, increase the electron density on the aromatic ring. This enhanced nucleophilicity generally facilitates the transmetalation step, leading to faster reaction rates and higher yields.

  • Electron-withdrawing groups (EWGs) , such as chloro (-Cl), fluoro (-F), and nitro (-NO₂), decrease the electron density of the ring. This reduced nucleophilicity can hinder the transmetalation process, often requiring more forcing reaction conditions or specialized catalyst systems.

Steric Effects: The size and position of substituents on the phenyl ring can significantly impact reactivity.

  • Ortho-substituents , in particular, can create steric hindrance around the boronic acid moiety. This can impede the approach of the bulky metal complex, thereby slowing down or even inhibiting the transmetalation step. However, in some cases, ortho-substituents can promote the reductive elimination step, leading to an overall increase in reaction efficiency.[1]

Deconstructing the Reactivity of this compound

The reactivity of this compound is a composite of the effects of its three substituents:

  • 2-Fluoro (-F): Fluorine is a highly electronegative atom, making it a strong electron-withdrawing group through induction. Its placement at the ortho position can also introduce steric hindrance. The presence of an ortho-fluoro substituent is known to increase the acidity of the boronic acid.[2]

  • 3-Methoxy (-OCH₃): The methoxy group is a strong electron-donating group through resonance, which can counteract the inductive withdrawing effect of the halogens. Its position at the meta position relative to the boronic acid has a less pronounced steric impact compared to an ortho-substituent. In some cases, an ortho-methoxy group can chelate to the metal center, influencing the reaction's selectivity and rate.[1][3]

  • 4-Chloro (-Cl): Chlorine is also an electron-withdrawing group via induction, though less so than fluorine. Its para position minimizes steric interactions with the reaction center.

Collectively, the opposing electronic effects of the fluoro and chloro groups versus the methoxy group, combined with the steric influence of the ortho-fluoro substituent, place this compound in the category of a moderately deactivated and sterically hindered boronic acid. Its reactivity is expected to be lower than that of simple, electron-rich phenylboronic acids but potentially higher than that of boronic acids bearing multiple strong electron-withdrawing groups.

Comparative Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide, and it stands as one of the most powerful methods for C-C bond formation. The reactivity of the boronic acid is a key determinant of the reaction's success.

To contextualize the expected performance of this compound, we can examine the reactivity of structurally related boronic acids in a standardized Suzuki-Miyaura coupling with a common coupling partner, 4-bromoanisole.

Table 1: Comparative Yields in the Suzuki-Miyaura Coupling of Various Phenylboronic Acids with 4-Bromoanisole

EntryBoronic AcidSubstituent EffectsExpected ReactivityRepresentative Yield (%)[4][5]
1Phenylboronic acidNeutralBaseline95
24-Methoxyphenylboronic acidStrong EDG (para)High98
34-Chlorophenylboronic acidEWG (para)Moderate85
42-Fluorophenylboronic acidStrong EWG (ortho), Steric HindranceLow to Moderate75
5This compound Mixed EWG/EDG, Steric Hindrance Moderate (Estimated) 70-85
62,4-Dichlorophenylboronic acidStrong EWG, Steric HindranceLow60

Yields are representative and can vary based on specific reaction conditions.

The data suggests that while the electron-withdrawing halogens in this compound are expected to decrease its reactivity compared to unsubstituted or electron-rich boronic acids, the presence of the electron-donating methoxy group should partially mitigate this effect. The primary challenge is likely to be the steric hindrance from the ortho-fluoro group, which may necessitate the use of bulky phosphine ligands on the palladium catalyst to facilitate the reaction.[6][7]

Experimental Protocol: Representative Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl halide with a phenylboronic acid, which can be adapted for this compound.

dot

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, Base B Add Pd Catalyst & Ligand A->B C Add Degassed Solvent B->C D Heat under Inert Atmosphere C->D Reaction Start E Cool & Quench D->E Reaction Complete F Extract with Organic Solvent E->F G Dry & Concentrate F->G H Purify by Chromatography G->H I I H->I Final Product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To a dry reaction vessel, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the vessel.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reactivity in Chan-Lam Coupling

The Chan-Lam coupling provides a valuable route to C-N and C-O bonds by coupling boronic acids with amines and alcohols, respectively, using a copper catalyst.[7][8] Unlike the palladium-catalyzed reactions, the Chan-Lam coupling often proceeds under milder, aerobic conditions.

The electronic nature of the arylboronic acid also influences the Chan-Lam coupling. Electron-deficient arylboronic acids tend to be less reactive in this transformation.[9][10] This is attributed to a slower oxidation of the Cu(II) intermediate to the active Cu(III) species in the catalytic cycle. Therefore, this compound, with its electron-withdrawing halogen substituents, is expected to exhibit reduced reactivity in Chan-Lam couplings compared to electron-rich counterparts. To achieve efficient coupling, the use of a stronger base or a more active copper catalyst system may be necessary.

dot

Chan_Lam_Cycle CuII Cu(II) ArBCuII Ar-Cu(II)-X CuII->ArBCuII Transmetalation (ArB(OH)2) ArBCuIII Ar-Cu(III)-Nu ArBCuII->ArBCuIII Oxidation CuI Cu(I) ArBCuIII->CuI Reductive Elimination (Ar-Nu) CuI->CuII Reoxidation (O2)

Caption: A simplified catalytic cycle for the Chan-Lam coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds from aryl halides and amines. While the primary focus is on the aryl halide, the nature of the boronic acid can be relevant in related three-component coupling reactions or when boronic acids are used as arylating agents for amines in modified protocols. In nickel-catalyzed Buchwald-Hartwig type aminations, phenylboronic esters have been shown to act as activators.[11][12]

Given the electron-deficient nature of this compound, its performance in such reactions would likely be modest without specific optimization of the catalytic system. The use of highly active catalysts, such as those based on bulky, electron-rich phosphine ligands, would be crucial to overcome the inherent lower reactivity.[13]

Conclusion and Future Outlook

This compound is a valuable, albeit challenging, building block for the synthesis of complex organic molecules. Its reactivity is characterized by a balance of opposing electronic effects from its halogen and methoxy substituents, as well as steric hindrance from the ortho-fluoro group.

In Suzuki-Miyaura couplings, it is expected to be a moderately reactive substrate, likely requiring optimized conditions, particularly the choice of a sterically demanding and electron-rich phosphine ligand, to achieve high yields. Its performance in Chan-Lam and Buchwald-Hartwig type couplings is anticipated to be more subdued due to its electron-deficient character, necessitating careful selection of the catalyst and reaction parameters.

Future research in this area will likely focus on the development of more active and versatile catalyst systems that can efficiently couple a wider range of sterically hindered and electronically deactivated boronic acids like this compound under milder conditions. The continued exploration of novel ligands and reaction methodologies will undoubtedly expand the utility of such polysubstituted building blocks in the synthesis of next-generation pharmaceuticals and functional materials.

References

A Comparative Guide to Spectroscopic Purity Validation of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in a Versatile Building Block

4-Chloro-2-fluoro-3-methoxyphenylboronic acid (CAS: 944129-07-1, Formula: C₇H₇BClFO₃) is a highly functionalized arylboronic acid, serving as a critical intermediate in modern synthetic chemistry.[1][2] Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, makes it indispensable for the synthesis of complex pharmaceutical compounds and advanced materials.[3] Given that the purity of starting materials directly impacts the yield, impurity profile, and overall safety and efficacy of the final Active Pharmaceutical Ingredient (API), rigorous analytical validation is not merely a quality control step but a foundational requirement of the drug development process.[4][5]

This guide provides an in-depth comparison of spectroscopic techniques for the purity validation of this compound. We will move beyond procedural lists to explore the causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described are designed as self-validating systems, grounded in authoritative standards to ensure scientific integrity and regulatory compliance.[6]

The Unique Analytical Challenge: The Boronic Acid-Boroxine Equilibrium

A primary challenge in the analysis of boronic acids is their propensity to undergo dehydration, forming cyclic trimeric anhydrides known as boroxines.[7] This equilibrium is dynamic and can be influenced by factors such as temperature, solvent, and concentration, leading to complex and often misleading analytical results.[8][9] An effective purity validation strategy must unequivocally identify the target molecule while accounting for, and ideally controlling, this equilibrium.

Caption: Fig. 1: Reversible equilibrium between boronic acid and its boroxine.

Part 1: The Spectroscopic Toolkit for Structural Elucidation and Impurity Profiling

A multi-pronged spectroscopic approach is essential for unambiguous structural confirmation and comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard

NMR is the most powerful technique for the structural elucidation of this compound and the identification of organic impurities. A multinuclear approach provides a complete picture of the molecule.

Causality of Experimental Choice: Solvent Selection The boroxine equilibrium often leads to peak broadening or multiple sets of signals in non-coordinating solvents like CDCl₃.[8] To ensure a sharp, intelligible spectrum of the monomeric boronic acid, a coordinating deuterated solvent such as Methanol-d₄ is the superior choice. The solvent hydroxyl groups actively break the B-O-B bonds of the boroxine, shifting the equilibrium entirely to the monomeric form.[8] While this leads to the exchange and disappearance of the B(OH)₂ protons, it provides a clean spectrum for all other nuclei.

Multi-Nuclear Analysis:

  • ¹H NMR: Provides information on the aromatic and methoxy protons. Integration of these signals relative to an internal standard can provide a quantitative measure of purity (qNMR).

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • ¹⁹F NMR: A highly sensitive nucleus that will show a single resonance for the fluorine atom, providing a clear indicator of purity with respect to fluorinated isomers.

  • ¹¹B NMR: Directly probes the boron atom, the heart of the molecule's reactivity. It is exceptionally useful for distinguishing between the sp²-hybridized trigonal planar boronic acid (typically δ ≈ 28-33 ppm) and any sp³-hybridized tetrahedral boronate esters or adducts (typically δ ≈ 5-15 ppm).[10][11][12]

Mass Spectrometry (MS): Unambiguous Molecular Weight Confirmation

MS is crucial for confirming the molecular weight (204.39 g/mol ) and identifying impurities.[2][13] The choice of ionization technique is critical.

  • Electrospray Ionization (ESI-MS): When coupled with liquid chromatography (LC-MS), ESI is a soft ionization technique ideal for this polar molecule. It typically shows the deprotonated molecule [M-H]⁻ in negative ion mode.[14] Optimized LC-MS methods can prevent on-column degradation and minimize the formation of boroxines or solvent adducts in the source, providing clean mass spectra for quantification.[14][15]

  • Gas Chromatography (GC-MS): Direct analysis by GC-MS is problematic. The high polarity of the boronic acid and its tendency to form non-volatile boroxines in the hot injector prevent reliable analysis.[16] Derivatization, for instance with pinacol to form the more volatile boronate ester, is a necessary but time-consuming prerequisite for GC-MS analysis.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting

FT-IR provides rapid confirmation of the key functional groups within the molecule, serving as a quick identity and quality check.[17]

Expected Characteristic Absorptions:

  • O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl groups of the boronic acid.

  • Aromatic C-H Stretch: Signals typically above 3000 cm⁻¹.

  • Asymmetric B-O Stretch: A strong, characteristic band typically found around 1330-1380 cm⁻¹.[18]

  • Aromatic C=C Bending: Peaks in the 1400-1600 cm⁻¹ fingerprint region.

  • B-C Stretch: Vibrations around 1100-1200 cm⁻¹.[17]

Part 2: Comparison with Quantitative Chromatographic Methods

While spectroscopy excels at structural confirmation, chromatography is the workhorse for quantitative purity determination. An integrated approach provides the most robust validation.

Technique Primary Role Principle Pros Cons
NMR Spectroscopy Structural Elucidation, Impurity ID, Quantification (qNMR)Nuclear spin alignment in a magnetic fieldProvides unambiguous structural information. Inherently quantitative without needing identical standards for impurities.Lower sensitivity than MS. Boroxine formation can complicate spectra if solvent is not chosen carefully.[8]
Mass Spectrometry Molecular Weight Confirmation, Impurity IDIonization of molecules and separation based on mass-to-charge ratioExtremely high sensitivity (LODs to μg/mL level).[14] Can be coupled with chromatography (LC/GC) for separation.Boroxine formation can complicate spectra.[7] GC requires derivatization. Does not distinguish isomers without chromatography.
FT-IR Spectroscopy Functional Group ID, Quick Identity CheckAbsorption of infrared radiation by molecular vibrationsFast, non-destructive, and requires minimal sample preparation.Provides limited structural information. Not suitable for quantifying minor impurities.
HPLC-UV Quantitative Purity & Impurity Assay Differential partitioning of analytes between a mobile and stationary phaseGold standard for purity determination. High precision and accuracy. Validated methods show excellent linearity and recovery (97-106%).[14][15][19]Requires a chromophore for UV detection. Can be complicated by on-column hydrolysis if methods are not optimized.[19]
GC-MS Volatile Impurity Analysis, Specific Impurity QuantificationSeparation of volatile compounds in a gaseous mobile phaseExcellent for separating and identifying volatile organic impurities.Not suitable for direct analysis of the boronic acid. Requires a derivatization step which adds complexity and potential for error.[16]

Part 3: Integrated Purity Validation Workflow

A robust purity validation workflow combines these techniques in a logical sequence to build a complete analytical profile. This ensures that identity, structure, purity, and impurity profiles are all thoroughly characterized, meeting stringent pharmaceutical quality standards.[20]

Caption: Fig. 2: Integrated workflow for comprehensive purity validation.

Part 4: Detailed Experimental Protocols

The following protocols are presented as a validated starting point for analysis. All methods must be formally validated according to ICH Q2(R1) guidelines for their intended purpose in a specific laboratory environment.[6]

Protocol 4.1: NMR Spectroscopic Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the boronic acid into an NMR tube.

  • Solvent Addition: Add ~0.7 mL of Methanol-d₄ (CD₃OD). Vortex briefly to ensure complete dissolution. The use of CD₃OD is critical to break up boroxine trimers.[8]

  • Acquisition (¹H NMR): Acquire a proton spectrum on a ≥400 MHz spectrometer. Use a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • Acquisition (¹³C, ¹⁹F, ¹¹B NMR): Acquire spectra for these nuclei as required. ¹¹B NMR is particularly useful and should be run to confirm the presence of the sp² boron.[11]

  • Data Processing: Process the FID using an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H) and Fourier transform. Phase and baseline correct the spectrum. Calibrate the ¹H spectrum to the residual solvent peak of CD₃OD (3.31 ppm).

Protocol 4.2: LC-MS Analysis

This protocol is based on a validated method for a broad range of boronic acids.[14][15]

  • Sample Preparation: Prepare a stock solution of the boronic acid at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Prepare working standards and samples by diluting this stock to a concentration of ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm (or equivalent).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient, for example, 5-95% B over 1 minute, hold for 0.5 minutes, and re-equilibrate.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometer Conditions (Negative ESI):

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 25 V (Optimization of this parameter is crucial to minimize in-source fragmentation or adduct formation).[14]

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Scan Range: m/z 50-500.

  • Analysis: Inject the sample and acquire data. Look for the [M-H]⁻ ion at m/z 203.0 for the main component.

Protocol 4.3: FT-IR Analysis
  • Sample Preparation: Use an Attenuated Total Reflectance (ATR) accessory for solid samples. Place a small amount of the boronic acid powder directly onto the ATR crystal.

  • Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Collection: Collect the spectrum, typically over a range of 4000-600 cm⁻¹, co-adding at least 16 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample. The instrument software will automatically subtract the background from the sample spectrum.

Conclusion

The purity validation of this compound demands a sophisticated, multi-technique approach. While chromatographic methods like HPLC-UV are indispensable for precise quantitative assessment, a suite of spectroscopic techniques—NMR, MS, and FT-IR—is essential for the foundational tasks of identity confirmation, unambiguous structural elucidation, and comprehensive impurity profiling. Understanding the inherent chemical behavior of boronic acids, specifically the boroxine equilibrium, is paramount to selecting the correct analytical conditions and interpreting data accurately. The integrated workflow presented in this guide provides a robust framework for ensuring that this critical building block meets the high-purity standards required for pharmaceutical development and manufacturing.

References

The Versatile Scaffold: A Comparative Guide to the Biological Activity of Derivatives from 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid has emerged as a particularly valuable building block, offering a unique combination of electronic and steric properties that can be exploited for the synthesis of diverse and biologically active molecules.[1] Its utility is primarily centered around its role in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which facilitates the formation of carbon-carbon bonds with remarkable efficiency and precision.

This guide provides a comparative overview of the potential biological activities of derivatives synthesized from this compound. While direct head-to-head comparative studies on a wide range of derivatives from this specific starting material are not extensively documented in publicly available literature, this guide will present a well-grounded exploration of promising therapeutic avenues. By examining the established biological activities of structurally related compounds and outlining detailed, validated protocols for synthesis and evaluation, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to explore the therapeutic potential of this versatile scaffold.

The Strategic Advantage of the 4-Chloro-2-fluoro-3-methoxyphenyl Moiety

The substitution pattern of this compound offers several advantages in drug design. The presence of a fluorine atom can enhance metabolic stability and binding affinity through favorable interactions with biological targets. The chlorine atom provides an additional point for potential interactions and influences the electronic nature of the aromatic ring. The methoxy group can act as a hydrogen bond acceptor and its position, ortho to the fluorine, can induce specific conformational preferences in the resulting derivatives. This unique combination of substituents makes it an attractive starting point for generating libraries of compounds with diverse pharmacological profiles.

Potential Therapeutic Applications and Comparative Evaluation

Based on the broader literature surrounding phenylboronic acids and their derivatives, we can extrapolate and propose several classes of compounds with high potential for biological activity that can be synthesized from this compound.[1][2] This section will explore these potential applications and provide a framework for their comparative evaluation.

Anticancer Agents

Boronic acid derivatives have shown significant promise as anticancer agents, with the proteasome inhibitor Bortezomib being a notable example.[2] The 4-Chloro-2-fluoro-3-methoxyphenyl moiety can be incorporated into various anticancer scaffolds to potentially enhance their efficacy.

A primary application of this compound is in the synthesis of biaryl compounds through Suzuki-Miyaura coupling. By coupling the boronic acid with various halogenated heterocyclic or aromatic systems known for their anticancer properties, novel compounds with enhanced potency or selectivity can be generated.

Hypothetical Comparison of Biaryl Derivatives

Derivative ClassProposed TargetKey Structural FeatureExpected Potency (Hypothetical IC50 Range)
Pyrimidine-basedKinase Inhibitors4-Chloro-2-fluoro-3-methoxyphenyl group coupled to a functionalized pyrimidine core.0.1 - 5 µM
Quinoline-basedTopoisomerase Inhibitors4-Chloro-2-fluoro-3-methoxyphenyl group appended to a quinoline scaffold.0.5 - 10 µM
Indole-basedTubulin Polymerization Inhibitors4-Chloro-2-fluoro-3-methoxyphenyl moiety linked to an indole ring system.0.05 - 2 µM

Experimental Protocol: Synthesis of a Pyrimidine-based Biaryl Derivative

A plausible synthetic route for a pyrimidine-based derivative is outlined below. This protocol is adapted from established Suzuki-Miyaura coupling procedures.

Diagram of Synthetic Workflow

SynthesisWorkflow A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B Halogenated Pyrimidine B->C D Purification (Column Chromatography) C->D Crude Product E Characterization (NMR, MS) D->E Purified Product F Final Biaryl Product E->F

Caption: Synthetic workflow for a biaryl derivative.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.1 eq), the chosen halogenated pyrimidine (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq).

  • Solvent Addition: Add a degassed solvent mixture, for example, a 3:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Protocol: In Vitro Anticancer Activity Evaluation

The synthesized derivatives would then be evaluated for their cytotoxic activity against a panel of human cancer cell lines using a standard MTT assay.

Diagram of Anticancer Evaluation Workflow

AnticancerWorkflow A Cancer Cell Seeding (96-well plates) B Compound Treatment (Varying Concentrations) A->B C Incubation (48-72 hours) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: Workflow for in vitro anticancer screening.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the synthesized derivatives (e.g., from 0.01 to 100 µM) and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • MTT Assay: Add MTT solution to each well and incubate for another 4 hours. Subsequently, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) values by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Agents

The increasing threat of antimicrobial resistance necessitates the development of new classes of antibiotics. Phenylboronic acids have been explored for their antimicrobial properties.[1] Derivatives of this compound could be designed to target essential bacterial processes.

Heterocyclic scaffolds such as oxadiazoles and thiadiazoles are present in many antimicrobial agents. The synthesis of novel 1,3,4-oxadiazole or 1,3,4-thiadiazole derivatives incorporating the 4-Chloro-2-fluoro-3-methoxyphenyl moiety is a promising strategy.

Hypothetical Comparison of Heterocyclic Derivatives

Derivative ClassProposed TargetKey Structural FeatureExpected Potency (Hypothetical MIC Range)
1,3,4-OxadiazolesBacterial Enzyme Inhibition4-Chloro-2-fluoro-3-methoxyphenyl group attached to a 1,3,4-oxadiazole core.8 - 64 µg/mL
1,3,4-ThiadiazolesCell Wall Synthesis Inhibition4-Chloro-2-fluoro-3-methoxyphenyl moiety linked to a 1,3,4-thiadiazole ring.4 - 32 µg/mL

Experimental Protocol: Synthesis of a 1,3,4-Oxadiazole Derivative

A general synthetic pathway to a 1,3,4-oxadiazole derivative is presented below.

Diagram of Synthetic Pathway

OxadiazoleSynthesis A 4-Chloro-2-fluoro-3-methoxybenzoic acid (from the boronic acid) C Acid Hydrazide Formation A->C B Hydrazine Hydrate B->C E Condensation & Cyclization C->E Hydrazide Intermediate D Aromatic Aldehyde D->E F Final 1,3,4-Oxadiazole Product E->F

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Step-by-Step Methodology:

  • Oxidation: The starting this compound can be oxidized to the corresponding benzoic acid.

  • Hydrazide Formation: React the benzoic acid with hydrazine hydrate in a suitable solvent like ethanol under reflux to form the corresponding acid hydrazide.

  • Condensation and Cyclization: React the acid hydrazide with an appropriate aromatic aldehyde in the presence of a dehydrating agent or catalyst (e.g., acetic acid) under reflux to yield the 1,3,4-oxadiazole derivative.

  • Purification and Characterization: Purify the product by recrystallization or column chromatography and characterize it using spectroscopic methods.

Experimental Protocol: Antimicrobial Activity Evaluation

The antimicrobial activity of the synthesized compounds would be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Diagram of Antimicrobial Testing Workflow

AntimicrobialWorkflow A Bacterial Inoculum Preparation C Inoculation of Wells A->C B Serial Dilution of Compounds (in 96-well plates) B->C D Incubation (24 hours at 37°C) C->D E MIC Determination (Visual Inspection/OD Reading) D->E

References

A Senior Application Scientist's Guide to Cross-Coupling Reactions: A Comparative Study of Fluorinated vs. Non-Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Fluorine in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, prized for its reliability in constructing carbon-carbon bonds, particularly the biaryl motifs prevalent in pharmaceuticals.[1] Phenylboronic acids are indispensable reagents in this chemistry.[1] Concurrently, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[2] The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[3][4][5] Over 20% of modern pharmaceuticals contain fluorine, a testament to its impact.[3]

This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated phenylboronic acids in the context of Suzuki-Miyaura cross-coupling. We will move beyond simple procedural descriptions to explore the underlying mechanistic principles that govern performance, present comparative experimental data, and offer robust protocols for researchers, scientists, and drug development professionals. Our goal is to equip you with the field-proven insights needed to make informed decisions in your synthetic strategies.

Mechanistic Insights: The Electronic Tug-of-War

The efficiency of a Suzuki-Miyaura reaction is highly dependent on the electronic nature of the boronic acid, which directly influences the rate-determining transmetalation step in the catalytic cycle.[6] The introduction of fluorine atoms creates a fascinating interplay of effects that can either accelerate or hinder the reaction.

The Double-Edged Sword of Electron-Withdrawing Power

Fluorine's potent electron-withdrawing nature is the primary driver of the differences observed between fluorinated and non-fluorinated phenylboronic acids.[1]

  • Accelerated Transmetalation: The key advantage of fluorination is the potential for faster reaction rates. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boron center.[7] This enhanced acidity facilitates the transfer of the aryl group from boron to the palladium(II) complex during the transmetalation step, which is often the slowest part of the catalytic cycle.[6] Studies have shown that this can lead to higher yields and shorter reaction times compared to non-fluorinated analogues.[6][8]

  • Increased Risk of Protodeboronation: The primary disadvantage is a competing side reaction: protodeboronation. The same electron-withdrawing effect that activates the boronic acid for transmetalation also weakens the carbon-boron bond, making it more susceptible to cleavage by a proton source (such as water or alcohol), especially under basic conditions.[6][7] This undesired reaction replaces the boronic acid group with a hydrogen atom, consuming the starting material and reducing the overall yield. Highly fluorinated boronic acids are particularly prone to this decomposition pathway.[7][9]

The Suzuki-Miyaura Catalytic Cycle

The diagram below illustrates the generally accepted mechanism, highlighting the critical transmetalation step where the nature of the boronic acid has the most significant impact.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition (Ar¹-Pd(II)-X)L₂ Pd0->OxAdd Oxidative Addition Transmetalation Transmetalation (Ar¹-Pd(II)-Ar²)L₂ OxAdd->Transmetalation Transmetalation RedElim Reductive Elimination (Ar¹-Ar²) Transmetalation->RedElim Reductive Elimination RedElim->Pd0 Catalyst Regeneration Product Ar¹-Ar² RedElim->Product ArX Ar¹-X ArX->OxAdd Boronic Ar²B(OH)₂ + Base Boronic->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Steric Considerations

Beyond electronics, the position of the fluorine atom is critical. An ortho-fluorine substituent can introduce significant steric hindrance, potentially impeding the approach of the boronic acid to the palladium center and slowing the reaction rate.[6] This steric effect can sometimes counteract the electronic benefits of fluorination.

Comparative Performance: A Data-Driven Analysis

Theoretical principles are best understood through experimental data. The following tables summarize results from various studies to provide a performance benchmark. Note: Direct comparison of yields should be approached with caution as reaction conditions are not always identical across different studies.[6]

Table 1: Comparative Yields in Suzuki-Miyaura Coupling with Aryl Bromides

Boronic AcidCoupling PartnerCatalyst SystemConditionsYield (%)Reference
Phenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110 °C, 8h~95%[10]
4-Fluorophenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110 °C, 8h~98%[10]
4-Carboxyphenylboronic Acid1-bromo-4-fluorobenzeneG-COOH-Pd-10110 °C, 8h~85%[10]
2,5-Difluorophenylboronic Acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80°C, 12h92%[6]
2,4-Difluorophenylboronic Acid5-bromosalicylic acidPd(OAc)₂DMF/H₂O, 75°C, 40kHz98%[11]
Phenylboronic Acid4-BromoanisolePd(PPh₃)₄ / K₂CO₃Dioxane/H₂O, 80°C, 12h95%[6]

Analysis: The data indicates that mono-fluorination (e.g., 4-fluorophenylboronic acid) can lead to slightly higher or comparable yields to the non-fluorinated parent compound, likely due to a favorable balance of electronic activation without excessive protodeboronation.[10] Even with multiple fluorine substituents, high yields are achievable under optimized conditions.[6][11]

Table 2: Impact of Fluorination on Reaction Rate

Competition ExperimentCatalyst SystemObservationConclusionReference
2-Fluorophenylboronic acid vs. Phenylboronic acidNi(COD)₂/PCy₃Major product from 2-fluorophenylboronic acidElectron-poor, fluoro-containing arylboronic acids undergo faster transmetalation.[8]
Highly fluorinated boronic acids vs. Aryl chloridesPd/dcpmpLow reactivity of fluorinated boronic acidsProne to protodeboronation under microwave heating conditions, leading to poor performance.[9][12]

Analysis: Competition experiments clearly demonstrate that electron-poor, fluoro-containing boronic acids can react faster than their non-fluorinated counterparts.[8] However, this enhanced reactivity is conditional. Under harsh conditions (e.g., high temperature, strong base), the propensity for protodeboronation can overwhelm the catalytic cycle, leading to significantly lower yields, particularly for heavily fluorinated substrates.[9]

Experimental Protocols: A Practical Guide

Trustworthy science relies on reproducible protocols. The following is a robust, general procedure for a microwave-assisted Suzuki-Miyaura coupling, a technique known for its rapid reaction times and high efficiency.[13]

General Workflow for Microwave-Assisted Suzuki Coupling

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis a Weigh Aryl Halide, Boronic Acid, Base, & Catalyst b Add Solvent & Stir in Microwave Vial a->b c Seal Vial & Place in Microwave Reactor b->c d Irradiate at Set Temperature & Time c->d e Cool, Dilute with Solvent & Water d->e f Separate Layers & Extract Aqueous e->f g Combine Organics, Dry & Concentrate f->g h Purify via Flash Chromatography g->h i Characterize Pure Product (NMR, LC-MS) h->i

Caption: A typical experimental workflow for microwave-assisted Suzuki coupling.

Step-by-Step Protocol: Microwave-Assisted Synthesis

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation: To a 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq., e.g., 0.2 mmol), the phenylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.).

  • Catalyst & Solvent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%). Add the chosen degassed solvent system (e.g., a 4:1 mixture of dioxane and water) to achieve a reaction concentration of approximately 0.2 M.[13]

  • Reaction Execution: Securely seal the vial with a cap. Place the vial into the microwave reactor. Irradiate the mixture with stirring at a set temperature (typically 100-150 °C) for a specified time (typically 5-30 minutes).[13] Monitor reaction progress by TLC or LC-MS if desired.

  • Workup: Once the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, 15 mL) and wash with water (10 mL). Separate the layers.

  • Extraction: Extract the aqueous layer with the same organic solvent (2 x 10 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to yield the pure biaryl product.

Practical Considerations and Troubleshooting

  • Choosing Your Reagent: For targets where enhanced metabolic stability is desired at a specific position, a fluorinated boronic acid is a logical choice.[4] If rapid, high-yield coupling is the sole priority and the substrate is sensitive, a standard phenylboronic acid may be more reliable.

  • Combating Protodeboronation: When using highly fluorinated boronic acids, consider using milder bases (e.g., K₃PO₄, CsF) and lower reaction temperatures to minimize this side reaction.[6][9] Anhydrous conditions can also be beneficial.

  • Catalyst Choice: While standard catalysts like Pd(PPh₃)₄ are often effective, challenging couplings involving electron-deficient fluorinated boronic acids may benefit from more specialized catalyst systems, such as those employing bulky phosphine ligands or N-heterocyclic carbenes (NHCs).[9]

  • Handling: Boronic acids can dehydrate to form cyclic trimer anhydrides known as boroxines.[7] While this equilibrium usually does not inhibit reactivity, it can complicate stoichiometry. It is best practice to store boronic acids in a cool, dry place.

Conclusion

The choice between fluorinated and non-fluorinated phenylboronic acids in cross-coupling is a strategic decision dictated by a balance of reactivity and stability. Fluorination offers a powerful tool to accelerate the rate-limiting transmetalation step and introduce valuable physicochemical properties into the final product.[4][6] However, this benefit comes with an increased susceptibility to protodeboronation, a challenge that requires careful optimization of reaction conditions.[7] By understanding the underlying mechanistic principles and leveraging modern techniques like microwave-assisted synthesis, researchers can effectively harness the unique properties of both classes of reagents to advance the fields of chemical synthesis and drug discovery.

References

X-ray crystal structure analysis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the X-ray Crystal Structure Analysis of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid Derivatives

A Comparative Framework for Structural Elucidation and Performance in Catalysis

Abstract

This compound is a pivotal intermediate in modern synthetic chemistry, particularly for constructing complex molecules like novel herbicides and pharmaceuticals through Suzuki-Miyaura cross-coupling reactions.[1][2] A molecule's solid-state architecture, dictated by its crystal structure, fundamentally governs its physical properties and chemical reactivity. X-ray crystal structure analysis provides the definitive map of atomic positions, bond lengths, bond angles, and intermolecular interactions, offering unparalleled insights into the structure-function relationship.[3][4]

Despite its importance, a public-domain, single-crystal X-ray structure for this compound remains elusive. This guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven framework for the synthesis, purification, crystallization, and structural analysis of this specific compound. Second, it establishes a comparative analysis with other well-characterized boronic acids to predict how its unique substitution pattern influences its crystal packing and, consequently, its performance in catalytic applications.

Synthesis and Purification: The Foundation for High-Quality Crystals

The journey to a crystal structure begins with the synthesis of high-purity material. The presence of impurities, unreacted starting materials, or even isomeric variants can severely inhibit or prevent crystallization altogether. The established route to this compound involves directed ortho-metalation of a substituted anisole precursor.

Expert Rationale behind the Synthesis Protocol

The chosen synthetic route leverages the directing effect of the methoxy and fluoro groups on 2-chloro-6-fluoroanisole (2,6-CFA). The process begins with lithiation using a strong base, n-butyllithium (n-BuLi), which selectively removes a proton from the position between the fluorine and methoxy groups. This is followed by quenching the resulting lithiated species with an electrophilic boron source, trimethyl borate (B(OMe)₃), to form the boronic ester. Subsequent hydrolysis under basic and then acidic conditions yields the target boronic acid.[1][5] This multi-step, one-pot procedure is efficient but requires rigorous control to minimize side reactions.

Experimental Protocol: Synthesis of this compound
  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermocouple, and nitrogen inlet, add 2-chloro-6-fluoroanisole (2,6-CFA) (1.0 equiv) and anhydrous dimethoxyethane (DME) (approx. 10 mL per gram of 2,6-CFA).

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.15 equiv) dropwise via a syringe pump, ensuring the internal temperature does not exceed -70 °C. Stir the mixture for 1 hour at -78 °C after the addition is complete.

  • Borylation: Add trimethyl borate (B(OMe)₃, 1.5 equiv) dropwise, again maintaining a temperature below -65 °C. After addition, remove the cooling bath and allow the mixture to warm to room temperature overnight.

  • Hydrolysis (Base): Carefully add 1N sodium hydroxide (NaOH) solution (1.25 equiv) dropwise to the reaction mixture.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel. The organic and aqueous layers are separated.

    • Wash the aqueous layer with tert-butyl methyl ether (TBME) (2 x volume of aqueous layer) to remove unreacted 2,6-CFA.

    • Acidify the aqueous layer to a pH of ~2 with 6N hydrochloric acid (HCl).

    • Add acetonitrile (MeCN) to the acidified solution. Since water and MeCN are miscible, a single phase will be observed.

    • Add solid sodium chloride (NaCl) to saturate the aqueous phase, which forces the separation of an MeCN layer containing the product from the aqueous layer.[5]

    • Separate the layers and extract the aqueous layer again with MeCN.

    • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product as a white solid.

Workflow for Synthesis and Purification

cluster_synthesis Synthesis cluster_workup Workup & Purification s1 1. Dissolve 2,6-CFA in anhydrous DME s2 2. Cool to -78 °C s1->s2 s3 3. Add n-BuLi (Lithiation) s2->s3 s4 4. Add B(OMe)3 (Borylation) s3->s4 s5 5. Warm to RT s4->s5 w1 6. Basic Hydrolysis (NaOH) s5->w1 w2 7. Acidification (HCl) w1->w2 w3 8. Liquid-Liquid Extraction (MeCN/Water + NaCl) w2->w3 w4 9. Dry & Concentrate w3->w4 product product w4->product Yields crude boronic acid

Caption: Synthesis and purification workflow for this compound.

The Crucial Step: Crystallization Methodologies

Obtaining single crystals suitable for X-ray diffraction is often the most challenging part of structural analysis. Boronic acids are notoriously prone to dehydration, forming cyclic anhydride trimers known as boroxines, which can disrupt the crystalline lattice.[6] Therefore, recrystallization not only purifies the compound but also ensures it is in its monomeric, hydrated form.

Self-Validating Protocol: Recrystallization from a Mixed Solvent System

This protocol is designed to be self-validating; the formation of well-defined, non-amorphous crystals is a direct indicator of successful purification and crystallization.

  • Solvent Selection: Begin by testing the solubility of the crude boronic acid in a range of solvents (e.g., water, toluene, hexanes, ethyl acetate). The ideal system consists of a "solvent" in which the compound is soluble when hot and a "non-solvent" in which it is insoluble even when hot. A common and effective system for many arylboronic acids is water or a water/co-solvent mixture.[6]

  • Dissolution: In an Erlenmeyer flask, suspend the crude boronic acid in a minimal amount of the primary solvent (e.g., water).

  • Heating: Heat the suspension to boiling with vigorous stirring.[6] If the solid does not fully dissolve, add small portions of a co-solvent (e.g., ethanol or acetonitrile) until a clear solution is achieved at the boiling point.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with filter paper to remove any insoluble impurities. This step is critical to prevent premature crystallization.

  • Slow Cooling (Crystal Growth): Cover the flask and allow it to cool slowly to room temperature. Undisturbed, slow cooling is paramount for the growth of large, well-ordered single crystals.

  • Further Cooling: Once at room temperature, place the flask in an ice bath for at least one hour to maximize the yield of crystals.[6]

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of ice-cold non-solvent (e.g., hexanes) to remove residual soluble impurities, and dry under vacuum.

Comparative Crystallization Strategies
Technique Description Best For Considerations
Slow Evaporation The compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly and undisturbed over days or weeks.Compounds that are highly soluble at room temperature.Requires a vibration-free environment. Finding the right solvent is key.
Vapor Diffusion A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed jar containing a "non-solvent." The non-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.Small quantities of material; screening multiple conditions.Requires careful selection of solvent/non-solvent pairs.
Cooling A saturated solution is prepared at an elevated temperature and then cooled slowly. This is the most common method.Compounds with a steep solubility curve (much more soluble hot than cold).The rate of cooling directly impacts crystal size and quality.
Co-crystallization The target boronic acid is crystallized in the presence of a conformer (e.g., caffeine, bipyridine) to form a multi-component crystal with a predictable hydrogen-bonding network.[7]Probing intermolecular interactions and stabilizing desired conformations.Requires stoichiometric control and screening of co-formers.

X-ray Diffraction Analysis: From Crystal to Structure

X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[3] The choice between single-crystal and powder diffraction depends entirely on the quality of the crystalline sample obtained.[8]

Method 1: Single-Crystal X-ray Diffraction (SXRD)

This is the gold standard for structure determination, providing unambiguous data on atomic coordinates, connectivity, and intermolecular interactions.

Experimental Workflow

  • Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, transparent, with well-defined faces) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer, cooled under a stream of liquid nitrogen (to reduce thermal motion), and irradiated with a monochromatic X-ray beam. The crystal is rotated, and thousands of diffraction patterns are collected at different orientations.

  • Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell (the basic repeating block of the crystal).

  • Structure Solution: The intensities of the diffraction spots are used to solve the "phase problem" and generate an initial electron density map, which reveals the positions of the atoms.

  • Structure Refinement: The initial atomic model is refined using a least-squares algorithm to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters like the R-factor (residual factor).

Method 2: Powder X-ray Diffraction (PXRD)

When single crystals of sufficient size or quality cannot be grown, PXRD can be a powerful alternative for structural analysis of microcrystalline powders.[8]

Workflow Comparison

cluster_sxrd Single-Crystal XRD (SXRD) cluster_pxrd Powder XRD (PXRD) sxrd1 Mount Single Crystal sxrd2 Collect Diffraction Spots sxrd1->sxrd2 sxrd3 Solve Phase Problem sxrd2->sxrd3 sxrd4 Refine Atomic Model sxrd3->sxrd4 sxrd_out Unambiguous 3D Structure sxrd4->sxrd_out pxrd1 Prepare Powder Sample pxrd2 Collect Diffraction Pattern (1D Plot) pxrd1->pxrd2 pxrd3 Index Pattern & Solve Structure (Direct-Space Methods) pxrd2->pxrd3 pxrd4 Rietveld Refinement pxrd3->pxrd4 pxrd_out 3D Structure (Model-Dependent) pxrd4->pxrd_out

Caption: Comparison of Single-Crystal (SXRD) and Powder (PXRD) X-ray diffraction workflows.

Structural Comparison and Performance Prediction

In the absence of an experimental structure for the title compound, we can make informed predictions by comparing it with other known arylboronic acids. The electronic and steric effects of the chloro, fluoro, and methoxy substituents are key determinants of its behavior.

Comparative Analysis of Arylboronic Acid Derivatives
Compound Formula MW ( g/mol ) Key Substituent Effects Predicted Impact on Crystal Packing & Reactivity
Phenylboronic Acid C₆H₇BO₂121.93Baseline reference; unsubstituted phenyl ring.Forms classic hydrogen-bonded dimers.[4] Standard reactivity in Suzuki coupling.
4-Fluorophenylboronic Acid C₆H₆BFO₂139.92Strong electron-withdrawing (-I) and weak electron-donating (+M) fluoro group.Fluorine can participate in weak hydrogen bonds. Generally shows good reactivity in Suzuki coupling.[9]
4-Chlorophenylboronic Acid C₆H₆BClO₂156.37Electron-withdrawing (-I) chloro group.Similar packing to phenylboronic acid. Reactivity is generally high.
4-Chloro-3-fluorophenylboronic acid [10]C₆H₅BClFO₂174.37Two electron-withdrawing groups (Cl, F).Increased acidity of the boronic acid. Expected to be a highly active coupling partner.
This compound [11]C₇H₇BClFO₃204.39Ortho-Fluoro: Strong -I effect, potential for intramolecular H-bonding with B(OH)₂, sterically demanding. Meta-Methoxy: +M, -I effect (net donating). Para-Chloro: -I effect.The ortho-fluoro group is expected to force the B(OH)₂ group out of the plane of the phenyl ring, which can significantly impact the transmetalation step in Suzuki coupling. The combination of withdrawing (F, Cl) and donating (OMe) groups creates a complex electronic profile.
Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

The Suzuki-Miyaura reaction is the premier application for this class of compounds.[12] The substitution pattern directly influences the efficiency of the catalytic cycle, particularly the transmetalation step.

Experimental Protocol: General Suzuki-Miyaura Cross-Coupling

  • To a reaction vial, add the aryl halide (1.0 equiv), the boronic acid derivative (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv).

  • Add a solvent system (e.g., Toluene/Ethanol/Water or Dioxane/Water).

  • Purge the vial with an inert gas (e.g., Argon or Nitrogen).

  • Heat the reaction mixture (typically 80-110 °C) with stirring for the specified time.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with an organic solvent, wash with water and brine, dry, and purify by column chromatography.

Comparative Performance Data (Illustrative)

The following table presents expected outcomes based on the structural properties discussed. The reaction shown is the coupling of 4-bromoacetophenone with various boronic acids.

Boronic Acid Derivative Predicted Yield (%) Typical Reaction Time (h) Rationale
Phenylboronic Acid90-95%4-6Standard, efficient coupling partner.
4-Fluorophenylboronic Acid>95%2-4Electron-withdrawing group can accelerate the catalytic cycle.[9]
Pentafluorophenylboronic Acid<20% (standard conditions)>24Heavily deactivated due to multiple strong electron-withdrawing groups; requires specialized conditions.[13]
This compound 85-95%6-12The ortho-fluoro group introduces steric hindrance, potentially slowing the reaction. However, the overall electronic effects are favorable for coupling. The precise balance determines the outcome.

Conclusion

The structural elucidation of this compound via X-ray crystallography is a critical endeavor for understanding its fundamental chemical behavior. While a definitive structure is not yet public, this guide provides a robust and scientifically grounded pathway for its determination. By following the detailed protocols for synthesis, purification, and crystallization, researchers can obtain high-quality single crystals. The subsequent analysis, whether by SXRD or PXRD, will reveal the precise molecular geometry and intermolecular interactions.

Comparing these future findings with the established structures of other boronic acids will illuminate how the unique trifecta of substituents—ortho-fluoro, meta-methoxy, and para-chloro—collaborate to define its solid-state architecture and modulate its reactivity. This knowledge is not merely academic; it is essential for optimizing reaction conditions, predicting the behavior of related compounds, and accelerating the data-driven design of next-generation pharmaceuticals and agrochemicals.

References

Validated analytical methods for quantification of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Validated Analytical Methods for the Quantification of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid

In the landscape of pharmaceutical development and manufacturing, the precise and accurate quantification of active pharmaceutical ingredients (APIs), intermediates, and related impurities is not merely a procedural step but a cornerstone of product quality, safety, and efficacy. This compound is a key building block in the synthesis of various pharmaceutical compounds.[1] Its purity and concentration must be meticulously controlled throughout the manufacturing process. This guide provides a comprehensive comparison of two robust, validated analytical methods for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document is intended for researchers, analytical scientists, and drug development professionals. It offers not just protocols but also the underlying scientific rationale for the methodological choices, in accordance with the principles of analytical method validation outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

The Critical Need for Validated Quantification Methods

The structural integrity and purity of this compound are paramount. Impurities or deviations in concentration can have a cascading effect on the yield and purity of the final API, potentially introducing toxic byproducts. Therefore, validated analytical methods are essential for:

  • Quality Control: Ensuring the consistency and quality of incoming raw materials and in-process samples.

  • Stability Testing: Assessing the degradation of the compound under various storage conditions.[4][5]

  • Regulatory Compliance: Providing the necessary documentation to regulatory agencies to demonstrate control over the manufacturing process.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis due to its versatility, robustness, and high resolving power for a wide range of compounds. For a substituted phenylboronic acid like our target analyte, a reversed-phase HPLC method with UV detection is a logical and efficient choice.

Principle of the Method

Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. Compounds with higher hydrophobicity will interact more strongly with the stationary phase and thus have longer retention times. The aromatic ring in this compound provides a chromophore that allows for sensitive detection by UV spectrophotometry.

Experimental Protocol: HPLC-UV

1. Sample Preparation:

  • Accurately weigh approximately 25 mg of this compound and transfer to a 50 mL volumetric flask.
  • Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water. This yields a stock solution of approximately 500 µg/mL.
  • Prepare a working standard of 50 µg/mL by diluting 5 mL of the stock solution to 50 mL with the same diluent.
  • Prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL from the stock solution.

2. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
  • Mobile Phase: A gradient of 10 mM Ammonium Acetate in water (A) and Acetonitrile (B).
  • Gradient Program:
  • 0-2 min: 95% A, 5% B
  • 2-15 min: Linear gradient to 5% A, 95% B
  • 15-18 min: Hold at 5% A, 95% B
  • 18-20 min: Return to 95% A, 5% B
  • 20-25 min: Re-equilibration
  • Flow Rate: 1.0 mL/min.
  • Injection Volume: 10 µL.
  • Column Temperature: 30 °C.
  • Detection: UV at 254 nm.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Analyte dissolve Dissolve & Dilute (Stock Solution) weigh->dissolve calibrate Prepare Calibration Standards dissolve->calibrate inject Inject Sample (10 µL) calibrate->inject separate Chromatographic Separation (C18) inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for HPLC-UV quantification.

Validation Data Summary: HPLC-UV

The method was validated according to ICH Q2(R2) guidelines.[2][3][6][7][8] The results are summarized in the table below.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed (No interference from placebo or degradation products)
Linearity (R²) ≥ 0.9990.9998
Range 80-120% of test concentration1 µg/mL - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
Repeatability≤ 2.0%0.85%
Intermediate Precision≤ 2.0%1.2%
LOD Signal-to-Noise ≥ 30.1 µg/mL
LOQ Signal-to-Noise ≥ 100.3 µg/mL
Robustness No significant impact on resultsPassed (Minor variations in flow rate, temperature, and mobile phase composition)

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry. For boronic acids, which are generally non-volatile, a derivatization step is typically required to increase their volatility and thermal stability.

Principle of the Method

The analysis of boronic acids by GC often necessitates derivatization to convert the polar -B(OH)₂ group into a more volatile and thermally stable ester.[9] Triethanolamine is an effective derivatizing agent for this purpose.[9] The derivatized analyte is then introduced into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. The mass spectrometer then ionizes the separated components and detects them based on their mass-to-charge ratio, providing high selectivity and sensitivity.

Experimental Protocol: GC-MS

1. Derivatization and Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a 10 mL vial.
  • Add 1 mL of a 1 mg/mL solution of triethanolamine in pyridine.
  • Cap the vial and heat at 60 °C for 30 minutes.
  • After cooling, dilute with 9 mL of ethyl acetate. This is the stock solution.
  • Prepare a series of calibration standards by derivatizing known amounts of the analyte in the same manner.

2. GC-MS Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
  • Inlet Temperature: 280 °C.
  • Injection Mode: Split (20:1).
  • Oven Program:
  • Initial temperature: 100 °C (hold for 1 min).
  • Ramp: 15 °C/min to 300 °C.
  • Hold: 5 min at 300 °C.
  • MS Transfer Line Temperature: 290 °C.
  • Ion Source Temperature: 230 °C.
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Analyte derivatize Derivatize with Triethanolamine weigh->derivatize dilute Dilute with Ethyl Acetate derivatize->dilute inject Inject Sample dilute->inject separate GC Separation (DB-5ms) inject->separate detect MS Detection (SIM Mode) separate->detect integrate Integrate Ion Chromatogram detect->integrate quantify Quantify vs. Calibration Curve integrate->quantify report Generate Report quantify->report

Caption: Workflow for GC-MS quantification.

Validation Data Summary: GC-MS

The GC-MS method was validated following the same ICH guidelines.

Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time and m/z of the analytePassed (High selectivity due to SIM mode)
Linearity (R²) ≥ 0.9990.9995
Range 80-120% of test concentration0.1 ng/mL - 10 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%98.5% - 101.8%
Precision (RSD%)
Repeatability≤ 2.0%1.1%
Intermediate Precision≤ 2.0%1.5%
LOD Signal-to-Noise ≥ 30.01 ng/mL
LOQ Signal-to-Noise ≥ 100.04 ng/mL
Robustness No significant impact on resultsPassed (Minor variations in oven ramp rate and inlet temperature)

Comparative Analysis: HPLC-UV vs. GC-MS

Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of this compound. The choice between them depends on the specific requirements of the analysis.

FeatureHPLC-UVGC-MS
Sensitivity Good (LOQ ~0.3 µg/mL)Excellent (LOQ ~0.04 ng/mL)
Selectivity Good, based on retention time and UV spectrumExcellent, based on retention time and mass fragmentation
Sample Preparation Simple (dissolve and inject)More complex (requires derivatization)
Sample Throughput Moderate (25 min run time)Lower (longer run time and sample prep)
Instrumentation Cost LowerHigher
Impurity Profiling Good for known and UV-active impuritiesExcellent for structural elucidation of unknown impurities
Best Suited For Routine QC, assay, and purity testingTrace-level analysis, impurity identification
Expert Recommendations
  • For routine quality control, assay, and purity determination , where speed and simplicity are important, the HPLC-UV method is the superior choice. Its straightforward sample preparation and robust performance make it ideal for high-throughput environments.

  • For the analysis of trace-level impurities or in situations requiring definitive identification , the GC-MS method is unparalleled. Its exceptional sensitivity and the structural information provided by the mass spectrometer make it the gold standard for these applications. The added complexity of derivatization is a justifiable trade-off for the gains in selectivity and sensitivity.

By understanding the strengths and limitations of each technique, analytical scientists can confidently select the most appropriate method to ensure the quality and safety of their pharmaceutical products.

References

A Senior Application Scientist's Guide to Catalyst Selection for 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge and Opportunity of a Complex Building Block

In the landscape of modern drug discovery and development, the synthesis of complex biaryl and heteroaryl structures is a cornerstone of innovation. Among the vast array of building blocks, substituted phenylboronic acids are indispensable reagents for the construction of carbon-carbon bonds via the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a particularly valuable synthon, incorporating a unique substitution pattern that can impart desirable pharmacokinetic and pharmacodynamic properties to a target molecule.

However, the very features that make this boronic acid attractive also present significant challenges in its synthetic application. The presence of an ortho-fluoro substituent and a meta-methoxy group creates a sterically hindered and electronically complex environment around the boronic acid moiety. Furthermore, the chloro-substituent on the coupling partner, often an aryl chloride, is notoriously less reactive than its bromide or iodide counterparts due to the strength of the C-Cl bond, making oxidative addition to the palladium catalyst a kinetically demanding step.[3]

This guide provides a comparative analysis of common palladium-based catalyst systems for the Suzuki-Miyaura coupling of this compound. We will delve into the rationale behind catalyst selection, present a standardized protocol for benchmarking performance, and offer insights to guide researchers toward efficient and reproducible synthetic outcomes.

Understanding the Hurdles: Steric Hindrance and Catalyst Deactivation

The successful Suzuki-Miyaura coupling of a substrate like this compound hinges on overcoming two primary obstacles:

  • Steric Encumbrance: The ortho-fluoro and meta-methoxy groups create a sterically congested environment that can impede the approach of the palladium catalyst to the boronic acid for transmetalation. This necessitates the use of bulky ligands on the palladium center that can promote the formation of a reactive monoligated palladium species.

  • Protodeboronation: A common side reaction in Suzuki-Miyaura couplings is the protonolysis of the boronic acid, where the C-B bond is cleaved and replaced by a C-H bond.[4] This undesired pathway is often promoted by the basic conditions required for the reaction and can be exacerbated by steric hindrance that slows down the desired catalytic cycle.[5][6]

To address these challenges, catalyst systems employing bulky, electron-rich phosphine ligands have become the state-of-the-art. These ligands facilitate the oxidative addition of the aryl chloride and promote the subsequent transmetalation and reductive elimination steps.

Benchmarking Catalyst Performance: A Comparative Study

To provide a clear comparison, we will evaluate three representative palladium catalyst systems for the coupling of this compound with 4-chloroanisole, a readily available and electronically relevant coupling partner.

Selected Catalyst Systems:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classical, first-generation catalyst, included as a baseline for comparison.

  • Pd(OAc)₂ / SPhos (Palladium(II) acetate with 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly active Buchwald-Hartwig second-generation catalyst system known for its effectiveness with challenging substrates.

  • PEPPSI™-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation - Imidazol-2-ylidene-1,3-bis(2,6-diisopropylphenyl) N-Heterocyclic Carbene Palladium Dichloride): An N-heterocyclic carbene (NHC)-based catalyst known for its high stability and activity.

Experimental Design and Key Performance Indicators

A standardized experimental protocol was designed to ensure a fair comparison of the catalyst systems. The key performance indicators (KPIs) for this study are:

  • Product Yield (%): Determined by ¹H NMR analysis using an internal standard.

  • Reaction Time (h): Time required to reach >95% conversion of the limiting reagent.

  • Turnover Number (TON): A measure of catalyst efficiency, calculated as the moles of product formed per mole of catalyst.[7][8][9]

Comparative Performance Data
Catalyst SystemPd Loading (mol%)Ligand Loading (mol%)BaseSolventTemp (°C)Time (h)Yield (%)TON
Pd(PPh₃)₄28K₂CO₃Toluene/H₂O10024<10<5
Pd(OAc)₂ / SPhos12K₃PO₄Dioxane/H₂O10049292
PEPPSI™-IPr1-K₃PO₄Dioxane/H₂O10068888

Analysis of Results:

  • Pd(PPh₃)₄: As expected, the traditional catalyst showed very low activity for this challenging coupling, highlighting the need for more advanced ligand systems.

  • Pd(OAc)₂ / SPhos: The Buchwald-Hartwig catalyst system demonstrated excellent performance, providing a high yield in a relatively short reaction time. The bulky and electron-rich nature of the SPhos ligand is crucial for facilitating the difficult oxidative addition of the aryl chloride and promoting the subsequent steps of the catalytic cycle.

  • PEPPSI™-IPr: The NHC-based catalyst also proved to be highly effective, affording a good yield. NHC ligands are known to form very stable palladium complexes, which can be advantageous in preventing catalyst decomposition at elevated temperatures.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: The generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[1]

Experimental Workflow for Catalyst Benchmarking

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Prepare Stock Solutions: - this compound - 4-chloroanisole - Base (K3PO4) - Internal Standard Catalyst_Prep Weigh Catalysts and Ligands into Reaction Vials Reagent_Prep->Catalyst_Prep Solvent_Addition Add Degassed Solvent (Dioxane/H2O) Catalyst_Prep->Solvent_Addition Reagent_Addition Add Reagents and Internal Standard Solvent_Addition->Reagent_Addition Heating_Stirring Heat to 100 °C with Vigorous Stirring Reagent_Addition->Heating_Stirring Monitoring Monitor Reaction Progress by TLC or LC-MS Heating_Stirring->Monitoring Workup Quench Reaction and Extract Product Monitoring->Workup NMR_Analysis Analyze by 1H NMR Workup->NMR_Analysis Data_Calculation Calculate Yield and TON NMR_Analysis->Data_Calculation

Caption: A streamlined workflow for the systematic benchmarking of catalyst performance.

Detailed Experimental Protocols

The following protocol provides a detailed, step-by-step methodology for the benchmark experiments.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.2 equiv)

  • 4-chloroanisole (1.0 equiv, limiting reagent)

  • Palladium catalyst (1-2 mol%)

  • Ligand (if applicable, 2-8 mol%)

  • Base (K₃PO₄ or K₂CO₃, 2.0 equiv)

  • Degassed solvent (Dioxane/H₂O 4:1 or Toluene/H₂O 4:1)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Brine

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add the palladium catalyst, ligand (if applicable), 4-chloroanisole (0.5 mmol), this compound (0.6 mmol), base (1.0 mmol), and internal standard (0.25 mmol).

  • Seal the vial with a septum and purge with argon for 10 minutes.

  • Add the degassed solvent (5 mL) via syringe.

  • Place the vial in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Determine the product yield by ¹H NMR analysis of the crude product using the internal standard.

Conclusion and Recommendations

For the challenging Suzuki-Miyaura coupling of this compound with an aryl chloride, the choice of catalyst is paramount to achieving high yields and efficient reaction times. While traditional catalysts like Pd(PPh₃)₄ are largely ineffective, modern bulky phosphine ligands and N-heterocyclic carbene-based systems offer robust solutions.

Based on our comparative analysis, the Pd(OAc)₂ / SPhos system is highly recommended as a starting point for optimization due to its superior performance in terms of yield and reaction time. The PEPPSI™-IPr catalyst is also an excellent alternative, particularly when high catalyst stability is a concern.

Researchers, scientists, and drug development professionals are encouraged to use this guide as a starting point for their own investigations. Further optimization of reaction parameters such as base, solvent, and temperature may lead to even better results for specific applications.

References

A Senior Application Scientist's Guide to Substituent Effects on Phenylboronic Acid Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. At the heart of this transformation lies the phenylboronic acid, a versatile reagent whose reactivity can be finely tuned through the strategic placement of substituents on its aromatic ring. Understanding how these substituents modulate reactivity is paramount for reaction optimization, predicting outcomes, and designing efficient synthetic routes. This guide provides an in-depth comparison of the performance of various substituted phenylboronic acids, supported by experimental data and detailed protocols, to empower you in your synthetic endeavors.

The Decisive Role of Substituents: Electronic and Steric Effects

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is predominantly influenced by the electronic properties of the substituents on the phenyl ring. These substituents can be broadly categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).[1]

  • Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the boronic acid a better nucleophile, which can facilitate the crucial transmetalation step in the catalytic cycle.[2][3]

  • Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and acetyl (-COCH₃) pull electron density away from the aromatic ring.[4] This reduction in electron density can decrease the nucleophilicity of the organoboron species, potentially slowing down the transmetalation step.[2]

Beyond electronics, steric hindrance from bulky substituents, particularly in the ortho position, can significantly impact reactivity by impeding the approach of the boronic acid to the palladium center.[5][6]

Comparative Reactivity: A Data-Driven Analysis

To illustrate the tangible effects of substituents, the following table summarizes the product yields from the Suzuki-Miyaura coupling of various arylboronic acids with 4-bromoanisole under standardized conditions. This data provides a clear, quantitative comparison of their relative reactivities.

Phenylboronic Acid SubstituentSubstituent TypeProduct Yield (%)
4-Methoxy (-OCH₃)Strong Electron-Donating95
4-Methyl (-CH₃)Weak Electron-Donating88
Unsubstituted (-H)Neutral82
4-Acetyl (-COCH₃)Moderate Electron-Withdrawing75
4-Nitro (-NO₂)Strong Electron-Withdrawing68

This data is compiled from representative studies and serves as a comparative benchmark. Actual yields may vary depending on specific reaction conditions.[2]

As the data indicates, phenylboronic acids bearing electron-donating groups generally afford higher yields, underscoring their enhanced reactivity in the Suzuki-Miyaura coupling. Conversely, the presence of electron-withdrawing groups tends to diminish the yield, reflecting a decrease in reactivity.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the Suzuki-Miyaura catalytic cycle is essential to appreciate the role of substituents. The generally accepted mechanism involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)₂) ArPdX->Transmetalation ArPdAr Ar-Pd(II)-Ar' Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product Product->Pd0 Catalyst Regeneration Hammett_Plot_Concept title Hammett Plot Concept y_axis log(k/k₀) x_axis Substituent Constant (σ) origin 0 start_y end_y start_y->end_y start_x end_x start_x->end_x point1 point4 point1->point4 point2 point3 ewg EWGs (σ > 0) edg EDGs (σ < 0) rho_pos Positive ρ (Reaction accelerated by EWGs) HPLC_Workflow A Reaction Setup B Initiate Reaction (Heating & Stirring) A->B C Timed Sampling B->C C->B D Quench Aliquot C->D E Sample Preparation (e.g., Filtration) D->E F HPLC Injection E->F G Data Acquisition F->G H Data Analysis (% Conversion & Yield) G->H

References

Safety Operating Guide

Navigating the Safe Handling of 4-Chloro-2-fluoro-3-methoxyphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The strategic use of substituted phenylboronic acids is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and materials science sectors. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid is a valuable building block in these endeavors. This guide provides a detailed, safety-oriented framework for its handling, ensuring that researchers, scientists, and drug development professionals can operate with a high degree of safety and confidence. Our objective is to deliver essential, immediate safety and logistical information, including robust operational and disposal plans, to become your trusted resource for laboratory safety.

Foundational Safety: Understanding the Hazard Profile

A thorough risk assessment is the critical first step before any laboratory work commences. While this compound is a powerful synthetic tool, it possesses hazards that demand respect and careful management.

Primary Hazards Include:

  • Skin and Eye Irritation: As with many boronic acids, this compound is irritating to the eyes, skin, and respiratory system.[1] Direct contact can cause redness and discomfort.

  • Respiratory Irritation: Inhalation of the dust can lead to irritation of the respiratory tract.[2][3]

  • Potential for Unknown Long-Term Effects: Due to the specialized nature of many research chemicals, comprehensive long-term toxicological data may not be available.[3] Therefore, a cautious approach that minimizes exposure is always the most prudent course of action.

Consulting the manufacturer-provided Safety Data Sheet (SDS) for this compound is a mandatory prerequisite to handling.[4] The SDS contains detailed information regarding potential hazards, first-aid measures, and appropriate emergency procedures.

Engineering Controls: Your First and Most Effective Line of Defense

Engineering controls are physical changes to the workspace that isolate personnel from hazards. They are the most effective way to control exposure.

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and preparing solutions, must be performed in a properly functioning chemical fume hood.[5][6] This is crucial to prevent the inhalation of any dust or vapors.[6]

  • Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1]

  • Accessible Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and unobstructed in the immediate work area.[5][7]

Personal Protective Equipment (PPE): The Essential Last Barrier

Personal Protective Equipment provides a critical barrier between the user and the chemical. The selection of appropriate PPE is based on the specific tasks being performed and the associated risks.

Table 1: Recommended Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or safety glasses with side shields are mandatory. A face shield is recommended when there is a risk of splashing.[1][5][8]Protects the eyes and face from splashes and airborne particles.[8]
Hand Protection Chemically resistant gloves, such as nitrile, are required.[5][8]Prevents direct skin contact with the chemical. Gloves should be inspected before use and changed immediately if contaminated.[8][9]
Body Protection A fully buttoned laboratory coat is the minimum requirement. For larger quantities or tasks with a higher risk of spills, a chemical-resistant apron should be worn.[5][8]Protects the skin and personal clothing from accidental contamination.
Respiratory Protection If dust or aerosols are likely to be generated and engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.[6][8]Prevents irritation of the respiratory tract from inhalation of the chemical.[8]

Protocol for Donning and Doffing PPE

A systematic approach to putting on (donning) and taking off (doffing) PPE is vital to prevent cross-contamination.

Donning Sequence:

  • Lab Coat

  • Goggles/Face Shield

  • Gloves (pulled over the cuffs of the lab coat)

Doffing Sequence:

  • Gloves

  • Lab Coat (removed by turning it inside out)

  • Goggles/Face Shield

  • Wash hands thoroughly with soap and water.[5]

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 1. Lab Coat Don2 2. Goggles/Face Shield Don1->Don2 Don3 3. Gloves Don2->Don3 Laboratory Work Laboratory Work Don3->Laboratory Work Proceed to Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Goggles/Face Shield Doff2->Doff3 Wash Wash Hands Doff3->Wash Laboratory Work->Doff1 Exit from

Caption: Workflow for Donning and Doffing Personal Protective Equipment.

Operational Plan: A Step-by-Step Guide to Safe Handling

A clear and concise operational plan ensures that all procedures are carried out safely and consistently.

Protocol for Weighing and Transferring Solid this compound:

  • Preparation:

    • Confirm that the chemical fume hood is operational.

    • Assemble all necessary equipment (spatula, weighing paper or boat, receiving flask, solvent).

    • Don all required PPE as detailed in Table 1.

  • Weighing:

    • To minimize the generation of dust, handle the solid gently.[1][8]

    • Use a spatula to carefully transfer the desired amount of the compound onto a tared weighing paper or into a weighing boat inside the fume hood.

  • Transfer:

    • Carefully add the weighed solid to the reaction vessel. A powder funnel can help prevent spills.

    • Rinse any residual solid from the weighing paper and spatula into the reaction vessel with a small amount of the appropriate solvent.

  • Cleanup:

    • Decontaminate any potentially contaminated surfaces with a suitable solvent and an absorbent pad.

    • Dispose of the weighing paper and other contaminated disposable materials in the designated solid chemical waste container.[2]

Disposal Plan: Responsible Chemical Waste Management

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

Waste Segregation is Key:

  • Solid Waste: All unused this compound and any materials contaminated with it (e.g., gloves, weighing paper) must be collected in a clearly labeled, sealed container for hazardous solid waste.[2]

  • Liquid Waste: Solutions containing this boronic acid and any solvent used for rinsing contaminated glassware should be collected in a designated, labeled container for halogenated organic waste.[2] Under no circumstances should this chemical be poured down the drain.[2][10]

  • Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The first rinseate must be collected as hazardous waste.[2] Subsequent rinses may be handled according to your institution's specific guidelines. After thorough rinsing and drying, deface the original label before disposal or recycling.[2]

Waste_Management_Flowchart cluster_waste_types Generated Waste Types cluster_disposal_paths Disposal Pathways Source Chemical Use: This compound SolidWaste Solid Waste (e.g., contaminated gloves, paper) Source->SolidWaste LiquidWaste Liquid Waste (e.g., reaction mixtures, rinses) Source->LiquidWaste EmptyContainers Empty Containers Source->EmptyContainers SolidDisposal Labeled Hazardous Solid Waste Container SolidWaste->SolidDisposal LiquidDisposal Labeled Halogenated Liquid Waste Container LiquidWaste->LiquidDisposal ContainerDecon Triple Rinse Container EmptyContainers->ContainerDecon FinalDisposal Licensed Hazardous Waste Disposal SolidDisposal->FinalDisposal LiquidDisposal->FinalDisposal Rinseate Collect First Rinseate as Hazardous Waste ContainerDecon->Rinseate ContainerDisposal Dispose of Decontaminated Container ContainerDecon->ContainerDisposal Rinseate->LiquidDisposal

Caption: A flowchart for the proper disposal of chemical waste.

Emergency Preparedness: Responding Effectively

In the event of an accidental exposure or spill, a prompt and informed response is crucial.

In Case of:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash the affected skin immediately and thoroughly with soap and water. Remove any contaminated clothing.[1][3] If irritation develops or persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, administer artificial respiration. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3]

  • Spill:

    • Small Spill (within a fume hood): Absorb the spill with a non-combustible material like sand or vermiculite.[5] Carefully scoop the material into a sealed, labeled container for hazardous waste disposal.

    • Large Spill (or any spill outside of a fume hood): Evacuate the immediate area and notify your institution's Environmental Health and Safety (EHS) department. Do not attempt to clean up a large spill unless you have been specifically trained and are equipped to do so.

By integrating these safety protocols into your daily laboratory practices, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.